1-Cyclopropyl-1,3-butanedione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5(8)4-7(9)6-2-3-6/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCGMDWRXACELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452004 | |
| Record name | 1-Cyclopropyl-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21573-10-4 | |
| Record name | 1-Cyclopropyl-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropylbutane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Cyclopropyl-1,3-butanedione chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Cyclopropyl-1,3-butanedione
Abstract
This compound is a versatile β-dicarbonyl compound that serves as a valuable intermediate in organic synthesis. The presence of a strained cyclopropyl ring adjacent to a ketone functionality, combined with the inherent reactivity of the 1,3-dicarbonyl moiety, imparts unique chemical properties and synthetic potential. This guide provides a comprehensive analysis of its physicochemical characteristics, a detailed protocol for its synthesis via Claisen condensation, an exploration of its critical keto-enol tautomerism, and a review of its spectroscopic signature and reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in synthetic applications.
Core Physicochemical Properties
This compound, with the CAS number 21573-10-4, is typically a colorless to light yellow liquid with a distinct aroma.[1] Its fundamental properties are summarized in the table below, providing a quantitative foundation for its handling and use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | [1][2] |
| Molar Mass | 126.15 g/mol | [1][2] |
| Appearance | Colorless to light yellow oil/liquid | [1] |
| Boiling Point | 68-70 °C at 12 Torr; 187-199 °C at 760 mmHg | [1][3][4] |
| Density | ~1.10 g/cm³ (predicted) | [1][4] |
| Flash Point | 70.1 °C | [1][4] |
| Refractive Index | ~1.476 | [1] |
| pKa | 9.63 ± 0.20 (predicted) | [1] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [1] |
Synthesis via Claisen Condensation
The most direct and widely employed synthesis of this compound is the Claisen condensation.[5][6] This carbon-carbon bond-forming reaction occurs between an ester and an enolizable ketone in the presence of a strong base. In this specific case, cyclopropyl methyl ketone serves as the ketone component and ethyl acetate acts as both the reactant and the solvent.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the α-carbon of cyclopropyl methyl ketone by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. The subsequent collapse of the tetrahedral intermediate eliminates the ethoxide leaving group, yielding the β-diketone product. The final deprotonation of the product by ethoxide is crucial as it forms a highly stabilized enolate, driving the equilibrium of the reaction forward. An acidic workup is required to neutralize the enolate and isolate the final product.
Caption: Keto-enol tautomeric equilibrium in this compound.
The position of this equilibrium is solvent-dependent. In non-polar solvents like CDCl₃, the enol form is predominant due to the favorability of the intramolecular hydrogen bond. In more polar, protic solvents like methanol-d₄, the keto tautomer is favored as the solvent can engage in intermolecular hydrogen bonding, disrupting the internal stabilization of the enol. [7]
Spectroscopic Characterization
Spectroscopic analysis provides definitive evidence for the structure and the tautomeric equilibrium.
-
¹H NMR Spectroscopy: In a non-polar solvent, the spectrum is dominated by the enol form. Key signals include:
-
A broad signal far downfield (>15 ppm) for the intramolecularly hydrogen-bonded enolic proton.
-
A singlet around 5.5-6.0 ppm for the vinyl proton.
-
A singlet around 2.1 ppm for the methyl protons.
-
A complex multiplet in the upfield region (0.5-1.2 ppm) for the cyclopropyl protons. The minor keto form would show a singlet around 3.7 ppm for the active methylene (CH₂) protons flanked by the two carbonyls. The ratio of the tautomers can be calculated by comparing the integrals of the vinyl proton (enol) and the active methylene protons (keto).
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear indicators of the tautomeric mixture:
-
Enol Form: A very broad O-H stretching band from 2500-3200 cm⁻¹, a conjugated C=O stretching vibration around 1600-1640 cm⁻¹, and a C=C stretching band around 1580 cm⁻¹.
-
Keto Form: Two distinct C=O stretching bands in the region of 1700-1740 cm⁻¹. [8]
-
-
Mass Spectrometry: Under electron ionization (EI), the mass spectrum would show a molecular ion (M⁺) peak at m/z = 126. Key fragmentation pathways would likely involve the loss of a methyl radical (CH₃•, m/z = 111), an acetyl group (CH₃CO•, m/z = 83), or the cyclopropyl group (C₃H₅•, m/z = 85).
Reactivity and Synthetic Applications
The dual functionality of this compound makes it a highly useful synthetic building block. [1]
-
Enolate Chemistry: The acidic methylene protons (in the keto form) are easily removed by a base to form a stable, nucleophilic enolate. This enolate can participate in a wide range of C-C bond-forming reactions, including alkylations and acylations.
-
Heterocycle Synthesis: β-Diketones are classic precursors for the synthesis of various heterocyclic systems. For example, condensation with hydrazines can yield pyrazoles, while reaction with hydroxylamine can produce isoxazoles. These motifs are common in pharmaceuticals and agrochemicals.
-
Cyclopropyl Ring Reactivity: While the cyclopropyl ketone moiety is generally stable, the strained ring can undergo rearrangement or ring-opening under specific thermal, photochemical, or acidic conditions. [9]This provides an avenue for accessing more complex molecular scaffolds.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
-
GHS Classification:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [1]* Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place (recommended storage at 2-8°C). [1]
Conclusion
This compound is a synthetically valuable molecule whose chemical behavior is dominated by the interplay between its β-dicarbonyl functionality and its cyclopropyl substituent. Its straightforward synthesis via Claisen condensation and the predictable nature of its keto-enol tautomerism make it a reliable building block. A thorough understanding of its spectroscopic properties, reactivity, and handling requirements enables chemists to effectively utilize this compound for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.
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An In-Depth Technical Guide to the Physical Properties of 1-Cyclopropyl-1,3-butanedione
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-Cyclopropyl-1,3-butanedione, a versatile building block in organic synthesis, holds significant potential in the development of novel pharmaceuticals and functional materials. Its unique structural motif, combining a reactive β-dicarbonyl system with a strained cyclopropyl ring, imparts distinct chemical and physical properties that are of considerable interest to the scientific community. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental data and established analytical protocols. The information presented herein is intended to empower researchers to effectively utilize this compound in their synthetic endeavors and to provide a solid foundation for its application in drug discovery and materials science.
Chemical Identity and Structure
This compound is a β-diketone characterized by a cyclopropyl group attached to one of the carbonyl carbons. Its structure and fundamental identifiers are crucial for its unambiguous identification and use in research and development.
Systematic Name: 1-cyclopropylbutane-1,3-dione[1] CAS Number: 21573-10-4[2] Molecular Formula: C₇H₁₀O₂[2] Molecular Weight: 126.15 g/mol [1][2]
The presence of the β-dicarbonyl moiety allows for keto-enol tautomerism, a phenomenon that significantly influences its reactivity and physical properties. The equilibrium between the keto and enol forms is dependent on factors such as the solvent and temperature.
Caption: Workflow for boiling point determination.
Determination of Density
Density is a fundamental physical property that is useful for substance identification and for calculations involving mass and volume.
Principle: Density is defined as the mass of a substance per unit volume.
Apparatus:
-
Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.
-
Analytical balance
-
Water bath for temperature control
Procedure (using a pycnometer for high accuracy):
-
Clean and dry the pycnometer thoroughly.
-
Determine and record the mass of the empty pycnometer.
-
Fill the pycnometer with distilled water of a known temperature and record the mass.
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound at the same temperature and record the mass.
-
Calculate the volume of the pycnometer using the mass and known density of water at that temperature.
-
Calculate the density of this compound using its mass and the determined volume of the pycnometer.
Determination of Solubility
Understanding the solubility of a compound is critical for its application in various solvent systems, particularly in drug formulation and reaction chemistry.
Principle: A qualitative assessment of solubility is performed by observing the dissolution of a small amount of the solute in a given solvent.
Apparatus:
-
Small test tubes
-
Vortex mixer
-
Selection of solvents (e.g., water, ethanol, methanol, chloroform, ethyl acetate, hexane)
Procedure:
-
Add approximately 10 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture for 30-60 seconds.
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the compound is classified as soluble.
-
If the solid remains, the compound is classified as insoluble or sparingly soluble.
-
Repeat the procedure with a range of solvents of varying polarities.
Synthesis Overview
This compound is typically synthesized via a Claisen condensation reaction. [3] Reaction: The synthesis involves the reaction of cyclopropyl methyl ketone with an acetate source, such as ethyl acetate, in the presence of a strong base like sodium ethoxide or sodium hydride. [3][4] General Procedure:
-
A solution of cyclopropyl methyl ketone is added to a suspension of a strong base (e.g., sodium ethoxide) in a suitable aprotic solvent (e.g., ethyl acetate or THF) under an inert atmosphere (e.g., nitrogen). [3][4]2. The reaction mixture is stirred, and the progress is monitored.
-
Upon completion, the reaction is quenched, and the product is isolated through an aqueous workup and extraction with an organic solvent. [3]4. The crude product is then purified, typically by distillation under reduced pressure or column chromatography. [3]
Caption: Synthesis of this compound.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount when handling this compound.
Hazard Summary:
-
Harmful if swallowed.
-
May cause skin and eye irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound. The tabulated data, spectroscopic information, and standardized experimental protocols offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of these properties is fundamental to the successful and safe utilization of this important synthetic intermediate. As research into the applications of this compound continues to expand, this compilation of its physical characteristics will serve as a reliable reference for future innovation.
References
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Sources
An In-depth Technical Guide to the Synthesis of 1-Cyclopropyl-1,3-butanedione
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 1-cyclopropyl-1,3-butanedione, a valuable β-diketone intermediate in the synthesis of pharmaceuticals and agrochemicals. The primary focus is on the widely employed Claisen condensation, with a detailed exploration of the reaction mechanism, experimental protocols, and potential variations. Additionally, this guide discusses the synthesis of the key precursor, cyclopropyl methyl ketone, and presents a thorough compilation of the physicochemical and spectroscopic data for the target compound. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of this compound
This compound, with the CAS number 21573-10-4, is a dicarbonyl compound featuring a unique cyclopropyl moiety.[1][2] This structural feature imparts specific chemical properties and biological activities to molecules that incorporate it. As a β-diketone, it exists in a tautomeric equilibrium between the diketo and enol forms, which influences its reactivity and chelating properties.[3] The cyclopropyl group, a strained three-membered ring, is a bioisostere for various functional groups and can enhance the metabolic stability and binding affinity of drug candidates. Consequently, this compound serves as a crucial building block in the synthesis of a range of bioactive molecules.[1]
Primary Synthetic Route: Claisen Condensation
The most prevalent and well-documented method for the synthesis of this compound is the Claisen condensation of cyclopropyl methyl ketone with an acetylating agent, typically ethyl acetate.[4] This reaction involves the formation of a new carbon-carbon bond between the α-carbon of the ketone and the carbonyl carbon of the ester.
Mechanistic Insights into the Claisen Condensation
The Claisen condensation proceeds through a series of well-defined steps, driven by the formation of a highly stabilized enolate of the resulting β-diketone.[5][6] The mechanism, illustrated below, is fundamental to understanding the reaction's requirements and potential side reactions.
Caption: Mechanism of the Claisen condensation for the synthesis of this compound.
The key steps are:
-
Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of cyclopropyl methyl ketone, forming a nucleophilic enolate.[7]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl acetate, leading to a tetrahedral intermediate.[1]
-
Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-diketone.[6]
-
Deprotonation of the Product: The newly formed β-diketone is more acidic than the starting ketone and the alcohol byproduct. The alkoxide base deprotonates the product to form a resonance-stabilized enolate. This final deprotonation step is the thermodynamic driving force for the reaction.[5]
-
Protonation: An acidic workup is required to protonate the enolate and yield the final neutral this compound.[4]
Experimental Protocols
Two detailed protocols for the Claisen condensation are presented below, utilizing different bases.
Protocol 1: Synthesis using Sodium Ethoxide
This protocol is adapted from a well-established procedure and is suitable for laboratory-scale synthesis.[4]
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound using sodium ethoxide.
Step-by-Step Methodology:
-
To a stirred solution of 8.4 g (0.1 mol) of cyclopropyl methyl ketone in 100 mL of ethyl acetate under a nitrogen atmosphere, add dropwise 39 mL (0.1 mol) of a 21 wt% solution of sodium ethoxide in absolute ethanol.
-
Fit the flask with a condenser and a Dean-Stark trap and heat the mixture.
-
Remove the ethanol by azeotropic distillation, adding more ethyl acetate as needed.
-
After approximately three hours, when the temperature of the distillate reaches 75°C, allow the reaction to cool and stand overnight.
-
Collect the precipitated white solid by filtration.
-
Dissolve the solid in water and acidify the solution at 0°C with 10% aqueous hydrochloric acid.
-
Extract the aqueous solution three times with ethyl ether.
-
Wash the ethyl acetate filtrate from step 5 with water, acidify with 10% aqueous hydrochloric acid, and extract with ethyl ether.
-
Combine all ether extracts, dry over magnesium sulfate, and filter.
-
Remove the solvents by rotary evaporation to yield this compound as an oil. The reported purity by GC analysis is approximately 75%.[4]
Protocol 2: Synthesis using Sodium Hydride
This variation employs sodium hydride, a stronger base, which can offer advantages in terms of reaction time and yield.[1]
Step-by-Step Methodology:
-
Wash sodium hydride (60% dispersion in oil, 0.95 g, 23.8 mmol) several times with pentane and suspend it in 18 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
To this suspension, add ethyl acetate (2.3 mL, 23.5 mmol) and a few drops of ethanol.
-
Add a solution of cyclopropyl methyl ketone (1.0 g, 11.9 mmol) in 5 mL of anhydrous THF dropwise with stirring, maintaining the reaction temperature below 20°C using an ice bath.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ether and water.
-
Separate the aqueous phase and wash it with ether.
-
Acidify the aqueous solution to pH 2 with 2N hydrochloric acid.
-
Extract the acidified aqueous solution three times with ether.
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate under reduced pressure to give the product. The reported yield is 47%.[1]
Comparison of Protocols
| Parameter | Protocol 1 (Sodium Ethoxide) | Protocol 2 (Sodium Hydride) |
| Base | Sodium ethoxide | Sodium hydride |
| Solvent | Ethyl acetate / Ethanol | Tetrahydrofuran |
| Reaction Temperature | Reflux (azeotropic distillation) | Below 20°C |
| Work-up | Filtration and extraction | Partitioning and extraction |
| Reported Yield | Not explicitly stated, but 3.5 g of 75% pure product obtained from 0.1 mol starting material | 47% |
| Safety Considerations | Sodium ethoxide is corrosive and flammable. | Sodium hydride is highly flammable and reacts violently with water. |
Synthesis of the Precursor: Cyclopropyl Methyl Ketone
The availability of high-purity cyclopropyl methyl ketone is crucial for the successful synthesis of the target dione. Several methods for its preparation have been reported, with the cyclization of 5-chloro-2-pentanone being a common and efficient route.
Synthesis from 5-Chloro-2-pentanone
This method involves the intramolecular cyclization of 5-chloro-2-pentanone using a strong base.
Reaction Scheme: 5-Chloro-2-pentanone --(NaOH, H₂O)--> Cyclopropyl methyl ketone
Step-by-Step Methodology:
-
Prepare a solution of 180 g (4.5 moles) of sodium hydroxide pellets in 180 mL of water in a 2-L three-necked flask equipped with a stirrer and a reflux condenser.
-
Over 15-20 minutes, add 361.5 g (approximately 3 moles) of crude 5-chloro-2-pentanone to the sodium hydroxide solution.
-
If the reaction does not start boiling during the addition, gently heat the flask to initiate boiling and continue for 1 hour.
-
Arrange the condenser for distillation and distill the water-ketone mixture until the organic layer is completely removed from the reaction mixture.
-
Saturate the aqueous layer of the distillate with potassium carbonate and separate the upper layer of cyclopropyl methyl ketone.
-
Extract the aqueous layer with two 150-mL portions of ether.
-
Combine the ether extracts and the ketone layer and dry over calcium chloride.
-
Remove the ether by distillation and then fractionally distill the residue to obtain pure cyclopropyl methyl ketone.
Physicochemical and Spectroscopic Data
Accurate characterization of this compound is essential for its use in further synthetic applications.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 21573-10-4 | [1][2] |
| Molecular Formula | C₇H₁₀O₂ | [2][8] |
| Molecular Weight | 126.15 g/mol | [2] |
| Appearance | Colorless to light yellow liquid/oil | [4][8] |
| Boiling Point | 68-70 °C at 12 Torr | [8] |
| Density | ~1.10 g/cm³ (predicted) | [8] |
| Flash Point | 70.1 °C | [6] |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃): The spectrum shows a mixture of keto and enol tautomers.[6]
-
Keto form (δ, ppm): 3.69 (s, 2H), 2.25 (s, 3H), 1.71-1.55 (m, 1H), 1.17-1.07 (m, 2H), 0.99-0.83 (m, 2H).
-
Enol form (δ, ppm): 5.61 (s, 1H), 2.02 (s, 3H), 1.71-1.55 (m, 1H), 1.17-1.07 (m, 2H), 0.99-0.83 (m, 2H).
Conclusion
The synthesis of this compound is most reliably achieved through the Claisen condensation of cyclopropyl methyl ketone and ethyl acetate. This guide has provided a detailed examination of this method, including a step-by-step mechanistic breakdown, two distinct experimental protocols with different bases, and a comparative analysis. Furthermore, a robust method for the synthesis of the necessary precursor, cyclopropyl methyl ketone, has been outlined. The compiled physicochemical and spectroscopic data serve as a valuable reference for the characterization of the final product. For researchers and professionals in organic synthesis, this guide offers a solid foundation for the preparation and utilization of this important cyclopropyl-containing building block.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Cyclopropyl-1,3-butanedione
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-cyclopropyl-1,3-butanedione, a β-diketone of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural and electronic properties of this molecule as elucidated by modern spectroscopic techniques. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but a field-proven perspective on experimental design and data interpretation.
Introduction: The Structural Dichotomy of this compound
This compound (molecular formula: C₇H₁₀O₂, molecular weight: 126.15 g/mol ) is a fascinating molecule that embodies the structural dynamism inherent in β-dicarbonyl compounds.[1][2][3] Its most salient feature is the existence of a keto-enol tautomerism, a dynamic equilibrium between the diketo form and the more stable enol form.[4][5] This equilibrium is not merely a chemical curiosity; it profoundly influences the molecule's reactivity, polarity, and biological activity. The enol tautomer is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, a phenomenon that is readily observable through various spectroscopic methods.[6][7] Understanding and quantifying this tautomeric equilibrium is paramount for any application of this compound.
This guide will systematically dissect the spectroscopic signature of this compound, providing the necessary tools for its unambiguous identification and characterization. While experimental spectra for the title compound are not uniformly available in the public domain, we will leverage predicted data and the spectra of the closely related analog, cyclopropyl methyl ketone, to illustrate the core spectroscopic principles and the characteristic signals of the crucial cyclopropyl ketone moiety.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Tautomerism
Proton NMR spectroscopy is arguably the most powerful tool for investigating the keto-enol tautomerism of this compound.[4][8] The slow rate of interconversion between the keto and enol forms on the NMR timescale allows for the simultaneous observation and quantification of both tautomers in solution.[5]
Predicted ¹H NMR Data and Interpretation
The predicted ¹H NMR spectrum of this compound in chloroform-d (CDCl₃) clearly illustrates the presence of both the keto and enol tautomers.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Assignment (Keto Form) | Chemical Shift (ppm) | Multiplicity | Integration |
| Cyclopropyl H | 0.83 - 0.99 | m | 2H |
| Cyclopropyl H | 1.07 - 1.17 | m | 2H |
| Cyclopropyl CH | 1.55 - 1.71 | m | 1H |
| Methyl H (CH₃) | 2.25 | s | 3H |
| Methylene H (CH₂) | 3.69 | s | 2H |
| Assignment (Enol Form) | Chemical Shift (ppm) | Multiplicity | Integration |
| Cyclopropyl H | 0.83 - 0.99 | m | 2H |
| Cyclopropyl H | 1.07 - 1.17 | m | 2H |
| Cyclopropyl CH | 1.55 - 1.71 | m | 1H |
| Methyl H (CH₃) | 2.02 | s | 3H |
| Vinylic H (=CH) | 5.61 | s | 1H |
| Enolic OH | ~15-17 (broad s) | br s | 1H |
Causality Behind the Chemical Shifts:
-
Keto Form: The methylene protons (-CH₂-) at 3.69 ppm are deshielded due to their position between two electron-withdrawing carbonyl groups. The methyl protons (-CH₃) at 2.25 ppm are in a typical ketone environment. The cyclopropyl protons appear in the characteristic upfield region due to the ring's anisotropic effect.
-
Enol Form: The most striking feature is the disappearance of the methylene signal and the appearance of a vinylic proton signal (-CH=) at 5.61 ppm, confirming the presence of the C=C double bond in the enol tautomer. The methyl group in the enol form (2.02 ppm) is slightly shielded compared to the keto form due to the delocalization of electron density in the conjugated system. A very broad signal, characteristic of the intramolecularly hydrogen-bonded enolic proton, is expected far downfield (typically 15-17 ppm). The signals for the cyclopropyl group are expected to be similar in both tautomers, though subtle differences may exist.
The relative integration of the signals for the keto and enol forms allows for the determination of the equilibrium constant (K_eq = [enol]/[keto]) in a given solvent.[8] This equilibrium is known to be solvent-dependent, with more polar solvents generally favoring the more polar keto tautomer.[5]
Experimental Protocol for ¹H NMR Analysis
-
Sample Preparation: Prepare a dilute solution (5-10 mg/mL) of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆). The use of a dilute solution is crucial to minimize intermolecular hydrogen bonding which can complicate the spectrum.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for quantifying minor tautomers.
-
Set the spectral width to encompass the expected chemical shift range, including the downfield enolic proton.
-
-
Data Processing and Analysis:
-
Process the raw data with appropriate apodization and Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the distinct signals corresponding to the keto and enol forms. For example, integrate the methylene protons of the keto form and the vinylic proton of the enol form.
-
Calculate the molar ratio of the two tautomers from the integral values, remembering to account for the number of protons each signal represents.
-
Caption: Keto-Enol Tautomerism and Key ¹H NMR Signals.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides direct information about the carbon framework of the molecule. Due to the lack of readily available experimental ¹³C NMR data for this compound, we will analyze the spectrum of cyclopropyl methyl ketone as a proxy for the characteristic signals of the cyclopropyl ketone moiety.
¹³C NMR Data and Interpretation of Cyclopropyl Methyl Ketone
Table 2: Experimental ¹³C NMR Chemical Shifts (δ, ppm) for Cyclopropyl Methyl Ketone
| Carbon Atom | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~208 |
| Methyl (CH₃) | ~28 |
| Cyclopropyl CH | ~18 |
| Cyclopropyl CH₂ | ~10 |
Expertise in Interpretation:
-
The carbonyl carbon at ~208 ppm is highly deshielded, which is characteristic of a ketone.
-
The methyl carbon appears at a typical upfield position for an aliphatic group attached to a carbonyl.
-
The cyclopropyl methine (CH) and methylene (CH₂) carbons are found at remarkably high field positions (~18 and ~10 ppm, respectively), a hallmark of the strained three-membered ring.
For this compound, we would expect to see distinct sets of signals for the keto and enol forms, reflecting the different electronic environments of the carbons in each tautomer.
-
Keto Form: Two distinct carbonyl signals would be present, one for the cyclopropyl ketone and one for the acetyl group. A methylene carbon signal would also be observed.
-
Enol Form: The carbonyl signals would be shifted due to conjugation. The methylene carbon signal would be absent, replaced by signals for the vinylic carbons (C=C).
Experimental Protocol for ¹³C NMR Analysis
-
Sample Preparation: Prepare a more concentrated solution (20-50 mg/mL) of the compound in a deuterated solvent as for ¹H NMR.
-
Instrument Setup:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon, simplifying the spectrum.
-
Use a sufficient number of scans and a suitable relaxation delay to ensure accurate integration, if quantitative analysis is desired.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Standard processing techniques are applied as with ¹H NMR.
Caption: Expected ¹³C NMR signals for the tautomers.
Infrared (IR) Spectroscopy: Vibrational Fingerprints of Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In the case of this compound, IR spectroscopy provides clear evidence for the presence of the carbonyl groups and the existence of the keto-enol tautomerism.
IR Spectral Data and Interpretation
As with ¹³C NMR, we will use the IR spectrum of cyclopropyl methyl ketone to illustrate the characteristic absorptions of the cyclopropyl ketone functionality.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Cyclopropyl Ketones
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1690 - 1715 | Strong |
| C-H Stretch (Cyclopropyl) | ~3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
Authoritative Grounding:
-
The strong absorption in the region of 1690-1715 cm⁻¹ is the most prominent feature and is diagnostic for the C=O stretching vibration of a ketone conjugated with a cyclopropyl ring.[9]
-
The C-H stretching vibrations of the cyclopropyl ring are typically observed at slightly higher wavenumbers (~3100 cm⁻¹) than those of saturated aliphatic C-H bonds.
For this compound, the IR spectrum would be a composite of the absorptions from both the keto and enol tautomers.
-
Keto Form: A strong C=O stretching band around 1710-1730 cm⁻¹.
-
Enol Form: A broad O-H stretching band (due to the intramolecular hydrogen bond) from 2500-3200 cm⁻¹, a C=O stretching band (conjugated) at a lower frequency (around 1640 cm⁻¹), and a C=C stretching band around 1580 cm⁻¹. The presence of these distinct bands for the enol form provides compelling evidence for tautomerism.[7]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the neat liquid can be analyzed directly. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄ or CHCl₃) can be prepared and analyzed in a liquid cell.
-
Instrument Setup:
-
Record a background spectrum of the empty salt plates or the solvent-filled cell.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Caption: Key IR vibrational modes for the tautomers.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure.
Mass Spectrum Data and Interpretation
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 126, corresponding to its molecular weight.[1] The fragmentation pattern will be influenced by the presence of the two carbonyl groups and the cyclopropyl ring.
To illustrate a plausible fragmentation pathway for the cyclopropyl ketone moiety, we can examine the mass spectrum of cyclopropyl methyl ketone.
Table 4: Major Fragments in the Mass Spectrum of Cyclopropyl Methyl Ketone
| m/z | Proposed Fragment |
| 84 | [M]⁺ (Molecular Ion) |
| 69 | [M - CH₃]⁺ |
| 43 | [CH₃CO]⁺ (Acylium ion) |
| 41 | [C₃H₅]⁺ (Cyclopropyl or allyl cation) |
Trustworthiness of Fragmentation Analysis:
-
The molecular ion peak at m/z 84 confirms the molecular weight of cyclopropyl methyl ketone.
-
The loss of a methyl radical (15 Da) to give a peak at m/z 69 is a common fragmentation for methyl ketones.
-
The intense peak at m/z 43 corresponds to the stable acylium ion, [CH₃CO]⁺.
-
The peak at m/z 41 can be attributed to the cyclopropyl cation or its rearranged, more stable isomer, the allyl cation.
For this compound, we can anticipate fragmentation pathways involving the loss of the acetyl group, the cyclopropyl group, and rearrangements characteristic of β-diketones.
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup:
-
Use a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
The GC separates the components of the sample before they enter the MS. This is particularly useful for analyzing the purity of the sample.
-
Use a suitable GC column (e.g., a nonpolar column like DB-5) and a temperature program that allows for the elution of the compound.
-
The MS is typically operated in electron ionization (EI) mode at 70 eV.
-
-
Data Analysis: The mass spectrum of the eluting compound is recorded and analyzed for its molecular ion and fragmentation pattern.
Caption: Plausible MS fragmentation of this compound.
Conclusion
References
- The Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index.
- National Center for Biotechnology Information. (n.d.). 1-Cyclopropyl-butane-1,3-dione. PubChem Compound Database.
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- Zhang, Y., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis, 14(8), 1465-1475.
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- Wikipedia. (2023). Spectral Database for Organic Compounds.
- Kovács, A., et al. (2021). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Molecules, 26(16), 4993.
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- re3data.org. (2023). Spectral Database for Organic Compounds.
- Zhang, Y., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed.
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- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Mash, E. A., et al. (1996). Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. The Journal of Organic Chemistry, 61(8), 2738–2744.
- de la Pradilla, R. F., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(11), 3123.
- Scholars Research Library. (n.d.). Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity.
- Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7026.
- Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5).
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1H NMR analysis of 1-Cyclopropyl-1,3-butanedione
An In-Depth Technical Guide to the ¹H NMR Analysis of 1-Cyclopropyl-1,3-butanedione
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. As a β-diketone, this molecule presents a classic case of keto-enol tautomerism, a phenomenon that profoundly influences its NMR spectrum and chemical reactivity. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and quantitative analysis. We will delve into the theoretical underpinnings of the tautomeric equilibrium, provide a detailed interpretation of the spectral features for both tautomers, outline a robust experimental protocol, and demonstrate how to perform quantitative analysis of the keto-enol ratio.
Introduction: The Structural Nuances of a β-Diketone
This compound is a fascinating molecule for spectroscopic analysis due to its dual structural motifs: a strained cyclopropyl ring and a flexible β-dicarbonyl system. The latter functionality enables the molecule to exist as a dynamic equilibrium between two constitutional isomers: a diketo form and a more stable, conjugated enol form.[1][2] This interconversion, known as keto-enol tautomerism, is fundamental to the molecule's chemistry.
The equilibrium is typically slow on the NMR timescale, meaning that instead of observing averaged signals, distinct sets of resonances for both the keto and enol forms can be identified and quantified in the same spectrum.[2][3] Understanding this equilibrium is critical, as the reactivity, chelating ability, and biological activity of the molecule are dependent on the predominant tautomeric form. ¹H NMR spectroscopy is the preeminent analytical tool for investigating this phenomenon in solution.[3][4]
The Keto-Enol Tautomerism
The equilibrium between the diketo and enol tautomers is influenced by factors such as solvent polarity, temperature, and intramolecular hydrogen bonding.[5][6] For most β-diketones, the enol form is significantly stabilized by the formation of a conjugated π-system and a strong intramolecular hydrogen bond, making it the major species in non-polar solvents.[2][7]
Figure 1: Keto-Enol tautomeric equilibrium in this compound.
Spectral Interpretation: Assigning the Resonances
The ¹H NMR spectrum of this compound in a solvent like CDCl₃ is a superposition of signals from both the keto and enol tautomers. The following assignments are based on established chemical shift principles and predicted spectral data.[8][9][10]
The Enol Tautomer (Major Species)
The enol form benefits from conjugation and a strong intramolecular hydrogen bond, typically making it the predominant form.
-
Enolic OH (Hₑ): A highly deshielded, often broad singlet appearing far downfield, typically in the δ 15-17 ppm range. This significant downfield shift is characteristic of a proton involved in a strong intramolecular hydrogen bond.[2]
-
Vinylic CH (Hₐ): A sharp singlet around δ 5.61 ppm .[8] Its appearance in this region is a definitive marker for the enol tautomer, analogous to the vinyl proton in acetylacetone which resonates around 5.5 ppm.[11]
-
Methyl CH₃ (Hբ): A sharp singlet at approximately δ 2.02 ppm .[8] This methyl group is attached to the C=C double bond of the enol system.
-
Cyclopropyl CH (Hₔ): A multiplet expected between δ 1.55 - 1.71 ppm .[8] This proton is adjacent to the carbonyl group.
-
Cyclopropyl CH₂ (Hբ, Hբ'): Two sets of multiplets in the upfield region, expected between δ 0.83 - 1.17 ppm .[8] The protons on the cyclopropyl ring are diastereotopic and couple with each other (geminal coupling) and with the methine proton (vicinal coupling), leading to complex splitting patterns.[12]
The Keto Tautomer (Minor Species)
-
Methylene CH₂ (Hₐ): A sharp singlet located at δ 3.69 ppm .[8] These protons are situated between two electron-withdrawing carbonyl groups, resulting in a significant downfield shift. This signal is a key indicator of the keto form.
-
Methyl CH₃ (Hբ): A sharp singlet around δ 2.25 ppm .[8] These α-protons are deshielded by the adjacent carbonyl group.[9]
-
Cyclopropyl CH (Hₑ): A multiplet expected in a similar region to its enol counterpart, between δ 1.55 - 1.71 ppm .[8]
-
Cyclopropyl CH₂ (Hₔ, Hₔ'): Multiplets also found in the upfield region between δ 0.83 - 1.17 ppm .[8] These signals often overlap with the cyclopropyl signals from the enol form, which can complicate analysis.
Data Summary Table
| Proton Assignment | Tautomer | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Enolic OH | Enol | ~15-17 | broad singlet |
| Vinylic CH | Enol | 5.61[8] | singlet |
| Methylene CH₂ | Keto | 3.69[8] | singlet |
| Methyl CH₃ | Keto | 2.25[8] | singlet |
| Methyl CH₃ | Enol | 2.02[8] | singlet |
| Cyclopropyl CH | Both | 1.55 - 1.71[8] | multiplet |
| Cyclopropyl CH₂ | Both | 0.83 - 1.17[8] | multiplet |
Experimental Protocol for ¹H NMR Analysis
This section provides a standardized workflow for acquiring high-quality ¹H NMR data for this compound.
Causality in Experimental Design
-
Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice as it is a non-polar aprotic solvent that readily dissolves the analyte and has minimal interaction, providing a spectrum representative of the intrinsic equilibrium. The choice of solvent is critical, as polarity can shift the keto-enol equilibrium.[6]
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm) because it is chemically inert, volatile (easy to remove), and its single sharp resonance does not overlap with most analyte signals.[13]
-
Concentration: A concentration of 5-10 mg/mL is typically sufficient. The causality here is to ensure a good signal-to-noise ratio without promoting intermolecular interactions that could perturb the natural tautomeric equilibrium.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Add a small amount of TMS (typically included in the solvent by the manufacturer).
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Data Acquisition (Using a 400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for field stability.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard single-pulse parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.
-
Integrate all relevant peaks.
-
Figure 2: Standard workflow for ¹H NMR analysis of this compound.
Quantitative Analysis of the Tautomeric Ratio
The keto-enol equilibrium constant (Kₑₙₒₗ) can be readily determined from the integrated areas of non-overlapping signals unique to each tautomer.[14] The most reliable signals for this purpose are the vinylic CH of the enol form (Hₐ, δ ~5.61 ppm, 1H) and the methylene CH₂ of the keto form (Hₐ, δ ~3.69 ppm, 2H).
The molar ratio is calculated as follows:
-
Integral (Enol): Let this be Iₑₙₒₗ, corresponding to the peak at δ 5.61 ppm. Since this peak represents one proton, it is a direct measure of the relative enol concentration.
-
Integral (Keto): Let this be Iₖₑₜₒ, corresponding to the peak at δ 3.69 ppm. Since this peak represents two protons, the relative keto concentration is proportional to Iₖₑₜₒ / 2.
The percentage of each tautomer can be calculated:
-
% Enol = [ Iₑₙₒₗ / (Iₑₙₒₗ + (Iₖₑₜₒ / 2)) ] × 100
-
% Keto = [ (Iₖₑₜₒ / 2) / (Iₑₙₒₗ + (Iₖₑₜₒ / 2)) ] × 100
The equilibrium constant is then:
-
Kₑₙₒₗ = [Enol] / [Keto] = % Enol / % Keto
Conclusion
¹H NMR spectroscopy provides an elegant and powerful method for the complete structural and quantitative analysis of this compound. By understanding the principles of keto-enol tautomerism and the characteristic chemical shifts of the protons in each form, researchers can confidently assign the spectrum and determine the tautomeric ratio in solution. The detailed protocol provided herein offers a self-validating system for obtaining reproducible and high-fidelity data, essential for applications in synthetic chemistry, material science, and drug discovery.
References
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In-Depth Technical Guide to the FT-IR Spectrum of 1-Cyclopropyl-1,3-butanedione
Introduction
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-cyclopropyl-1,3-butanedione. As a β-diketone, this compound (C7H10O2) presents a fascinating case study in molecular spectroscopy due to the interplay of its constituent functional groups: a cyclopropyl ring and two carbonyl groups.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development who utilize FT-IR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of its FT-IR spectrum, provide a detailed experimental protocol for data acquisition, and offer an in-depth interpretation of the spectral features, all grounded in established scientific principles.
FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[4][5] By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique molecular "fingerprint," revealing the presence of specific functional groups and offering insights into molecular structure.[6][7] For a molecule like this compound, FT-IR is indispensable for confirming its synthesis, assessing its purity, and understanding its chemical behavior.
A critical aspect of β-diketones is their existence in a tautomeric equilibrium between the diketo form and one or more enol forms.[8][9][10] This equilibrium is sensitive to factors such as solvent and temperature and significantly influences the compound's FT-IR spectrum.[9][10] The enol form is often stabilized by intramolecular hydrogen bonding and conjugation, leading to characteristic shifts in the vibrational frequencies of the carbonyl and hydroxyl groups.[10][11][12][13]
Theoretical Framework: Predicting the FT-IR Spectrum
The structure of this compound dictates the vibrational modes that will be active in its FT-IR spectrum. The primary functional groups to consider are the carbonyl (C=O) groups of the diketone, the C-H bonds of the cyclopropyl ring and methyl group, and the C-C bonds within the skeleton.
Keto-Enol Tautomerism and its Spectroscopic Implications
This compound can exist in equilibrium between its diketo form and its enol tautomer. This dynamic equilibrium is crucial to understanding its FT-IR spectrum.
Caption: Keto-enol tautomerism of this compound.
In the diketo form , we anticipate two distinct carbonyl stretching vibrations. However, due to coupling effects, these may appear as a single, potentially broadened, strong absorption band. For saturated aliphatic ketones, this C=O stretch typically appears around 1715 cm⁻¹.[14][15]
In the enol form , the molecule features a hydroxyl (-OH) group, a carbon-carbon double bond (C=C), and a remaining carbonyl group. The presence of an intramolecular hydrogen bond in the enol form will cause the -OH stretching vibration to appear as a broad band, typically in the 3200-2500 cm⁻¹ region. The C=O stretching frequency in the enol tautomer is lowered due to conjugation with the C=C bond and the influence of the hydrogen bond, appearing in the 1650-1700 cm⁻¹ range.[8] The C=C stretching vibration is expected in the 1680-1640 cm⁻¹ region.[15]
Characteristic Vibrational Modes
A summary of the expected vibrational frequencies for this compound is presented below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Cyclopropyl C-H | Stretching | ~3080 - 3040 | Typically appear at slightly higher wavenumbers than alkane C-H stretches.[16] |
| Alkyl C-H | Stretching | ~2990 - 2850 | From the methyl and methylene groups.[17] |
| Carbonyl (C=O) | Stretching (Keto form) | ~1715 | Strong, sharp absorption.[14][15] |
| Carbonyl (C=O) | Stretching (Enol form) | ~1685 - 1666 | Lowered frequency due to conjugation.[14] |
| C=C | Stretching (Enol form) | ~1680 - 1640 | Moderate intensity.[15] |
| -CH₂- | Deformation (Cyclopropyl) | ~1480 - 1440 | Scissoring or bending vibrations.[16] |
| C-C-C | Stretching (Ketone) | ~1230 - 1100 | Asymmetric stretch of the carbons alpha to the carbonyl.[18] |
| Cyclopropyl Ring | Skeletal Vibrations | ~1020 - 1000 | Characteristic "breathing" modes of the ring.[16] |
| O-H | Stretching (Enol form) | ~3200 - 2500 | Broad absorption due to intramolecular hydrogen bonding. |
Experimental Protocol: Acquiring the FT-IR Spectrum
To obtain a high-quality FT-IR spectrum of this compound, the Attenuated Total Reflectance (ATR) technique is recommended due to its minimal sample preparation requirements and suitability for liquid or solid samples.[19][20][21][22]
Instrumentation and Materials
-
FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
ATR Accessory: A single-reflection diamond ATR accessory.
-
Sample: this compound (solid or liquid).[2]
-
Solvent: Isopropyl alcohol for cleaning the ATR crystal.
-
Wipes: Lint-free laboratory wipes.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropyl alcohol. Allow the crystal to air dry completely.
-
Background Spectrum Acquisition:
-
With the clean, dry ATR crystal in place, collect a background spectrum. This spectrum will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.[20]
-
The background scan is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small amount of this compound directly onto the center of the ATR crystal. If the sample is a solid, ensure good contact is made by applying gentle pressure with the built-in press.[20]
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).
-
The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Process the resulting spectrum using the spectrometer's software. This may include baseline correction and peak picking.
-
Analyze the spectrum by identifying the characteristic absorption bands and assigning them to the corresponding molecular vibrations.[23]
-
Caption: Experimental workflow for ATR-FT-IR analysis.
Interpretation of a Representative FT-IR Spectrum
The following is a detailed interpretation of a typical FT-IR spectrum of this compound, taking into account the likely presence of both keto and enol tautomers.
-
~3080 cm⁻¹: A weak to medium absorption in this region can be attributed to the C-H stretching vibrations of the cyclopropyl ring.[16]
-
~2950 cm⁻¹: This sharp absorption corresponds to the C-H stretching vibrations of the methyl group.[17]
-
~1715 cm⁻¹: A strong, sharp peak indicative of the C=O stretching vibration of the diketo tautomer.[14][15][24] The presence of this peak confirms that a significant portion of the compound exists in the keto form.
-
~1680 cm⁻¹: A strong absorption that can be assigned to the C=O stretch of the enol tautomer, which is at a lower frequency due to conjugation and intramolecular hydrogen bonding.[8][25]
-
~1600 cm⁻¹: A medium intensity band corresponding to the C=C stretching vibration of the enol form.
-
~1450 cm⁻¹: This absorption is likely due to the scissoring (bending) vibrations of the -CH₂- groups in the cyclopropyl ring.[16]
-
~1360 cm⁻¹: A characteristic absorption for the symmetric bending of the C-H bonds in the methyl group.
-
~1180 cm⁻¹: This peak can be attributed to the asymmetric C-C-C stretching vibration of the ketone skeleton.[18]
-
~1020 cm⁻¹: A characteristic absorption associated with the skeletal vibrations or "ring breathing" of the cyclopropyl group.[16]
The broadness of the carbonyl absorption region is a strong indicator of the keto-enol equilibrium, with overlapping peaks from both tautomers. The relative intensities of the peaks at ~1715 cm⁻¹ and ~1680 cm⁻¹ can provide a qualitative assessment of the equilibrium position under the conditions of the measurement.
Conclusion
The FT-IR spectrum of this compound is a rich source of structural information, clearly revealing the presence of its key functional groups. The spectrum is characteristically complex due to the keto-enol tautomerism inherent to β-diketones. A thorough understanding of the expected vibrational frequencies for both the keto and enol forms, coupled with a robust experimental protocol such as ATR-FT-IR, allows for a confident and detailed interpretation of the spectrum. This guide provides the foundational knowledge and practical steps necessary for researchers and scientists to effectively utilize FT-IR spectroscopy in the analysis of this compound and related compounds.
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Mass spectrometry fragmentation of 1-Cyclopropyl-1,3-butanedione
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Cyclopropyl-1,3-butanedione
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (MW: 126.15 g/mol , Formula: C₇H₁₀O₂).[1][2] As a molecule possessing both a strained cyclopropyl ring and a reactive β-diketone functional group, its fragmentation under mass spectrometric conditions is complex and diagnostically significant. This document delineates the primary fragmentation pathways under both hard (Electron Ionization, EI) and soft (Electrospray Ionization, ESI) ionization techniques. We will propose mechanisms for the formation of key fragment ions, supported by established principles of organic mass spectrometry. This guide is intended for researchers and analytical scientists in drug development and chemical analysis, providing them with the foundational knowledge to identify and characterize this and structurally related compounds.
Introduction: The Structural Context
This compound is a β-diketone characterized by a terminal acetyl group and a cyclopropyl ketone moiety. The inherent chemical properties of these two functional groups dictate its behavior upon ionization.
-
β-Diketone Moiety: β-Diketones exist in a dynamic equilibrium between their diketo and enol tautomers.[3] This tautomerism is a critical consideration, as the fragmentation may initiate from either form, potentially leading to different product ions. The acidic methylene protons situated between the two carbonyls also make this molecule amenable to deprotonation in negative-ion ESI.
-
Cyclopropyl Ketone Moiety: The three-membered cyclopropyl ring is sterically strained. Upon ionization, this strain can be released through ring-opening reactions, which present unique fragmentation pathways alongside standard ketone cleavages.
Understanding the interplay between these structural features is paramount for the accurate interpretation of the mass spectrum.
Electron Ionization (EI) Fragmentation Analysis
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, resulting in the formation of an energetically unstable molecular ion (M⁺•) that undergoes extensive and predictable fragmentation.[4] The mass spectrum generated is a fingerprint, rich in structural information. For this compound, the molecular ion is expected at a mass-to-charge ratio (m/z) of 126.
The primary fragmentation drivers for ketones are α-cleavage and the McLafferty rearrangement.[5][6][7]
Dominant Fragmentation Pathways under EI
α-Cleavage: This is the homolytic cleavage of a bond adjacent to the carbonyl group. The driving force is the formation of a stable, resonance-stabilized acylium ion.[4][7]
-
Pathway A: Loss of the Methyl Radical: α-cleavage between the acetyl carbonyl and the methyl group results in the loss of a methyl radical (•CH₃, 15 Da), yielding a prominent acylium ion at m/z 111 .
-
Pathway B: Loss of the Cyclopropyl Radical: α-cleavage adjacent to the other carbonyl group leads to the loss of a cyclopropyl radical (•C₃H₅, 41 Da). This generates a stable acylium ion at m/z 85 .
-
Pathway C: Formation of the Acetyl Cation: Cleavage of the bond between the carbonyl carbon and the methylene carbon results in the formation of the highly stable acetyl cation ([CH₃CO]⁺ ) at m/z 43 . This is often the base peak for methyl ketones.
-
Pathway D: Formation of the Cyclopropylacylium Cation: The complementary cleavage can produce the cyclopropylacylium cation ([C₃H₅CO]⁺ ) at m/z 69 .
McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to a carbonyl oxygen, followed by β-cleavage.[4][7] In this compound, the hydrogens on the methyl group are γ to the cyclopropyl-side carbonyl. This can lead to the formation of an odd-electron fragment ion, though it is often less favored than α-cleavage in simple ketones.
Proposed EI Fragmentation Scheme
The fragmentation cascade can be visualized as originating from the molecular ion at m/z 126.
Caption: Proposed EI fragmentation pathways for this compound.
Summary of Key EI Fragment Ions
| m/z | Proposed Identity | Neutral Loss | Pathway | Expected Abundance |
| 126 | [C₇H₁₀O₂]⁺• | - | Molecular Ion | Moderate to Low |
| 111 | [M - CH₃]⁺ | •CH₃ (15 Da) | α-Cleavage | Moderate |
| 85 | [M - C₃H₅]⁺ | •C₃H₅ (41 Da) | α-Cleavage | Moderate |
| 69 | [C₃H₅CO]⁺ | •C₃H₃O (57 Da) | α-Cleavage | High |
| 43 | [CH₃CO]⁺ | •C₄H₅O (69 Da) | α-Cleavage | High (Often Base Peak) |
Electrospray Ionization (ESI) Fragmentation Analysis
ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts in positive ion mode, and deprotonated molecules [M-H]⁻ in negative ion mode.[8] Fragmentation is then induced in a collision cell (tandem mass spectrometry, MS/MS), and the resulting product ions provide structural information.
Ion Formation in ESI
Given the structure of this compound, the following quasi-molecular ions are expected:
-
Positive Mode: [M+H]⁺ at m/z 127 , [M+Na]⁺ at m/z 149 , [M+K]⁺ at m/z 165 .[8][9] Protonation will likely occur on one of the carbonyl oxygens.
-
Negative Mode: [M-H]⁻ at m/z 125 , resulting from the loss of one of the acidic methylene protons.
Proposed ESI-MS/MS Fragmentation of [M+H]⁺
The fragmentation of the even-electron [M+H]⁺ ion at m/z 127 will proceed through different mechanisms than EI, primarily involving the loss of stable neutral molecules.
-
Pathway E: Loss of Water: The protonated enol form can easily lose a molecule of water (H₂O, 18 Da) to form a highly conjugated cation at m/z 109 .
-
Pathway F: Loss of Carbon Monoxide: Following or preceding other fragmentations, the loss of carbon monoxide (CO, 28 Da) is a common pathway for carbonyl-containing compounds.
-
Pathway G: Cleavage of Side Chains: Similar to EI, cleavage of the side chains can occur, but as neutral losses. Loss of ketene (CH₂CO, 42 Da) from the acetyl end could lead to an ion at m/z 85 . Loss of cyclopropylketene (C₄H₄O, 68 Da) could lead to an ion at m/z 59 .
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocols
To acquire the data discussed, rigorous and well-defined analytical methods are necessary.
GC-MS Protocol for EI Analysis
This method is suitable for the analysis of volatile and thermally stable compounds like this compound.[10]
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
GC System:
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Set to 250°C in split mode (e.g., 50:1 split ratio).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS System (EI):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Identify the analyte peak by its retention time. Analyze the corresponding mass spectrum, noting the molecular ion and key fragment ions. Compare the obtained spectrum against a reference library (e.g., NIST) for confirmation.
LC-MS/MS Protocol for ESI Analysis
This method is ideal for generating and fragmenting quasi-molecular ions with minimal in-source degradation.
-
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Further dilute to a final concentration of ~1 µg/mL.
-
LC System:
-
Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS System (ESI-MS/MS):
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: +4.0 kV.
-
Gas Flow: Set nebulizer and drying gas (N₂) flows to optimal values for the instrument.
-
Drying Gas Temperature: 325°C.
-
MS1 Scan: Scan from m/z 100-300 to identify the [M+H]⁺ precursor ion at m/z 127.
-
MS2 Scan (Product Ion Scan): Select m/z 127 as the precursor ion. Apply collision-induced dissociation (CID) with an appropriate collision energy (e.g., ramp from 10-30 eV) to generate product ions.
-
-
Data Analysis: Extract the product ion spectrum for m/z 127. Identify key fragments and neutral losses to confirm the structure.
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the established chemistry of its constituent functional groups. Under EI, fragmentation is dominated by α-cleavages, leading to the characteristic acylium ions at m/z 43, 69, 85, and 111 . In ESI-MS/MS, the protonated molecule at m/z 127 primarily fragments through the neutral loss of water and side-chain moieties. A thorough understanding of these pathways, coupled with standardized analytical protocols, enables the confident identification and structural elucidation of this molecule in complex matrices, providing a valuable tool for researchers in the chemical and pharmaceutical sciences.
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Introduction: The Phenomenon of Tautomerism in β-Dicarbonyl Systems
An In-Depth Technical Guide to the Keto-Enol Tautomerism of 1-Cyclopropyl-1,3-butanedione
This guide offers a comprehensive examination of the keto-enol tautomerism in this compound, a fascinating molecule where structural and environmental factors dictate a delicate equilibrium. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the theoretical underpinnings, solvent-dependent behavior, and practical analytical methodologies for characterizing this equilibrium. We will explore the nuanced influence of the cyclopropyl moiety and provide robust, field-tested protocols for synthesis and analysis.
Tautomerism, the interconversion of constitutional isomers through the migration of a proton and the shifting of double bonds, is a cornerstone concept in organic chemistry.[1][2][3] The most prevalent form, keto-enol tautomerism, describes the equilibrium between a carbonyl compound (the keto form) and its corresponding vinyl alcohol isomer (the enol form).[4][5] For simple monocarbonyl compounds like acetone, the equilibrium overwhelmingly favors the more stable keto form due to the greater strength of the C=O double bond compared to a C=C double bond.[2][6]
However, the landscape changes dramatically in β-dicarbonyl compounds, where the two carbonyl groups are separated by a single methylene carbon.[7] In these systems, the enol tautomer is significantly stabilized by two key factors:
-
Conjugation: The newly formed C=C double bond is in conjugation with the remaining carbonyl group, creating a delocalized π-system that disperses electron density and lowers the overall energy of the molecule.[4][5][6]
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong, six-membered intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group.[4][6][8] This creates a pseudo-aromatic ring structure that confers considerable stability.[5]
This guide focuses on this compound, a β-diketone where one of the acyl groups is a cyclopropylcarbonyl moiety.[9][10][11] The cyclopropyl group, with its unique sp²-hybridized character and ability to participate in conjugation, adds another layer of complexity and interest to the study of its tautomeric equilibrium.
The Tautomeric Equilibrium Landscape of this compound
This compound exists as a dynamic mixture of its diketo and enol tautomers. The enol form benefits from the stabilizing intramolecular hydrogen bond and the conjugated system, making its presence significant at equilibrium.
Caption: Keto-enol equilibrium in this compound.
The electronic nature of the cyclopropyl group is a critical consideration. Its bonds possess significant p-character, allowing it to act as a conjugating group, similar to a vinyl group. This property can further stabilize the adjacent carbonyl and the extended π-system of the enol tautomer, potentially shifting the equilibrium further toward the enol form compared to a non-conjugating alkyl substituent.
The Decisive Role of the Solvent Environment
The position of the keto-enol equilibrium is exquisitely sensitive to the solvent.[8][12][13][14][15] The choice of solvent can dramatically alter the ratio of tautomers by selectively stabilizing one form over the other.
-
Nonpolar Aprotic Solvents (e.g., CCl₄, cyclohexane): In these environments, the intramolecularly hydrogen-bonded enol form is favored.[4] The solvent molecules do not compete for hydrogen bonding and offer minimal solvation for the more polar keto form. This allows the inherent stability of the conjugated, chelated enol ring to dominate the equilibrium.
-
Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents possess large dipole moments and can stabilize the more polar diketo tautomer through dipole-dipole interactions.[13] While they are hydrogen bond acceptors, they cannot donate a hydrogen bond, leaving the intramolecular hydrogen bond of the enol relatively intact. The equilibrium in these solvents is often intermediate.
-
Polar Protic Solvents (e.g., water, methanol): These solvents shift the equilibrium significantly toward the diketo form.[3][16][17] They engage in strong intermolecular hydrogen bonding with the carbonyl oxygens of the keto form, effectively solvating and stabilizing it. Furthermore, they can both donate and accept hydrogen bonds, allowing them to disrupt the enol's internal hydrogen bond by competing for the enolic hydroxyl and carbonyl oxygen.
Quantitative Data Presentation
The equilibrium constant, Keq = [Enol]/[Keto], reflects the relative stability of the tautomers in a given solvent. The following table summarizes the expected trends for a typical β-diketone.
| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Effect on Equilibrium | Predicted Keq Trend |
| Carbon Tetrachloride (CCl₄) | 2.2 | Nonpolar Aprotic | Minimally solvates both forms; intramolecular H-bond of enol is strong and unperturbed. | High (Favors Enol) |
| Chloroform-d (CDCl₃) | 4.8 | Weakly Polar | Moderately solvates the keto form; enol form is still highly favored. | High |
| Acetone-d₆ | 21 | Polar Aprotic | Stabilizes the dipole of the keto form. | Intermediate |
| DMSO-d₆ | 47 | Polar Aprotic | Strongly stabilizes the keto form through dipole-dipole interactions. | Low |
| Deuterium Oxide (D₂O) | 80 | Polar Protic | Strongly stabilizes the keto form and disrupts the enol's intramolecular H-bond via intermolecular H-bonding.[3] | Very Low (Favors Keto) |
Experimental Protocols
Synthesis of this compound via Claisen Condensation
This protocol describes a standard Claisen condensation to synthesize the title compound from cyclopropyl methyl ketone and ethyl acetate.[18]
Causality: The mechanism relies on the deprotonation of ethyl acetate by a strong base (sodium ethoxide) to form an enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of cyclopropyl methyl ketone. The subsequent loss of the ethoxide leaving group yields the β-diketone product. The reaction is driven to completion by the final deprotonation of the product, which is the most acidic species in the mixture.
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser fitted with a Dean-Stark trap and a nitrogen inlet.
-
Reagents: To the flask, add cyclopropyl methyl ketone (1.0 eq) and excess ethyl acetate (which acts as both reactant and solvent).
-
Base Addition: Under a nitrogen atmosphere, add a 21 wt% solution of sodium ethoxide in ethanol (1.0 eq) dropwise to the stirred solution.
-
Reaction & Azeotropic Removal: Heat the reaction mixture. The ethanol by-product will be removed azeotropically with ethyl acetate, which can be monitored using the Dean-Stark trap.[18] Continue heating for approximately 3 hours, or until the temperature of the distillate reaches ~75°C.
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify the mixture at 0°C with 10% aqueous hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound as an oil.[18] The product can be purified further by distillation if necessary.
Determination of the Keto-Enol Equilibrium Constant by ¹H NMR Spectroscopy
Proton NMR spectroscopy is the definitive method for quantifying the keto-enol tautomer ratio in solution.[12][17][19] The interconversion between tautomers is slow on the NMR timescale, resulting in separate, distinct spectra for each species that can be integrated.[17][20]
Self-Validation: The protocol's integrity is maintained by ensuring consistent sample preparation and NMR acquisition parameters. The ratio of protons within a single tautomer (e.g., the 2:3 ratio of the keto methylene to keto methyl protons) serves as an internal validation of the integration accuracy.
Caption: Workflow for NMR determination of the keto-enol equilibrium.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a series of solutions by dissolving an accurately weighed sample of this compound in various deuterated solvents (e.g., CDCl₃, acetone-d₆, DMSO-d₆) to a concentration of ~20 mg/mL.
-
NMR Acquisition: Record the ¹H NMR spectrum for each sample at a constant temperature (e.g., 298 K). It is crucial to use a sufficient relaxation delay (d1) to ensure accurate integration.
-
Signal Assignment: Identify the characteristic peaks for each tautomer. Based on typical values for β-diketones and predicted shifts[21], the assignments are as follows:
-
Enol Form: Vinylic proton (~5.6 ppm, s, 1H), methyl protons (~2.0 ppm, s, 3H), enolic OH (highly variable, ~15-17 ppm, broad s, 1H).
-
Keto Form: Methylene protons (~3.7 ppm, s, 2H), methyl protons (~2.2 ppm, s, 3H).
-
Both Forms: Cyclopropyl protons will appear in the upfield region (~0.8-1.7 ppm, m).
-
-
Integration: Carefully integrate the well-resolved singlet corresponding to the keto methylene protons (-CH₂-) and the singlet for the enol vinylic proton (=CH-).
-
Calculation of Keq: The equilibrium constant is calculated from the integrated areas (I). Since the keto signal represents two protons and the enol signal represents one, a correction factor is needed:
-
Mole fraction of Keto = I(keto) / 2
-
Mole fraction of Enol = I(enol) / 1
-
Keq = [Enol]/[Keto] = (I(enol)) / (I(keto)/2) = 2 * I(enol) / I(keto)
-
Conclusion
The tautomeric equilibrium of this compound is a prime example of how subtle structural modifications and external environmental conditions govern molecular behavior. The inherent stability conferred by the β-dicarbonyl arrangement strongly favors the enol tautomer, a preference that is likely enhanced by the conjugating ability of the cyclopropyl ring. However, this equilibrium is not fixed; it is a dynamic state that can be precisely manipulated by the choice of solvent, shifting predictably from a majority enol population in nonpolar media to a majority keto population in polar, protic environments. Understanding and quantifying this behavior, primarily through robust NMR analysis, is critical for predicting the compound's reactivity and utilizing it effectively as an intermediate in organic synthesis and drug development.[9]
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Solvent effects on 1-Cyclopropyl-1,3-butanedione tautomerism
An In-Depth Technical Guide: Solvent Effects on the Tautomeric Equilibrium of 1-Cyclopropyl-1,3-butanedione
Abstract
Keto-enol tautomerism is a fundamental principle in organic chemistry, governing the reactivity, stability, and physicochemical properties of many compounds, particularly β-dicarbonyls.[1][2] this compound, an analogue of the classic acetylacetone, presents a fascinating case study due to the electronic influence of the cyclopropyl group. This guide provides a comprehensive exploration of the tautomeric equilibrium between the diketo and enol forms of this molecule. We delve into the profound influence of the solvent environment on this equilibrium, dissecting the roles of polarity and hydrogen bonding. This document outlines authoritative experimental and computational methodologies—including Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Density Functional Theory (DFT) calculations—providing both the theoretical underpinnings and actionable, field-proven protocols for researchers.
The Phenomenon of Tautomerism in β-Dicarbonyl Systems
Tautomers are constitutional isomers that readily interconvert, typically through the formal migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond.[3] For carbonyl compounds possessing an α-hydrogen, the most significant tautomeric relationship is the equilibrium between a "keto" form and an "enol" (alkene + alcohol) form.[2]
For most simple aldehydes and ketones, the equilibrium lies heavily in favor of the more stable keto form, primarily due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2][4] However, in β-dicarbonyl compounds like this compound, the enol form gains significant stability through two key mechanisms:
-
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy.[4][5]
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong, six-membered intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable pseudo-aromatic ring.[4][5][6]
These stabilizing factors can shift the equilibrium significantly, often making the enol a major, or even the predominant, species in solution.[6]
Caption: Keto-Enol tautomeric equilibrium of this compound.
The Decisive Role of the Solvent Environment
The position of the keto-enol equilibrium is exquisitely sensitive to the surrounding solvent.[7][8][9] The general principle, known as Meyer's Rule, posits that as solvent polarity increases, the equilibrium tends to shift toward the keto tautomer.[9] This is often rationalized by stating the keto form is more polar.[9][10] However, a more nuanced analysis reveals a complex interplay of electrostatic interactions and hydrogen bonding.
Solvent Polarity and Dipole Moment
Polar solvents preferentially stabilize the tautomer with the larger dipole moment. While the chelated enol form has a relatively low dipole moment due to the intramolecular hydrogen bond, the diketo form can adopt conformations with a significant net dipole.[9][11] Therefore, in non-hydrogen-bonding solvents, an increase in the solvent's dielectric constant will favor the more polar diketo form.
Hydrogen Bonding Interactions
Hydrogen bonding capabilities of the solvent often override simple polarity effects.[10][12]
-
Non-Polar, Aprotic Solvents (e.g., Cyclohexane, CCl₄): These solvents do not interact strongly with either tautomer. Consequently, the inherent stability of the intramolecularly hydrogen-bonded enol form allows it to predominate.[5][10]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents are strong hydrogen bond acceptors.[9] They can disrupt the enol's internal hydrogen bond by forming a competing intermolecular hydrogen bond with the enol's hydroxyl proton. This destabilizes the enol relative to the keto form, shifting the equilibrium toward the diketone.[10]
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents act as both hydrogen bond donors and acceptors. They effectively solvate both tautomers. They can donate a hydrogen bond to the keto carbonyls and accept a hydrogen bond from the enolic hydroxyl. This strong solvation of both forms, particularly the disruption of the enol's intramolecular hydrogen bond, significantly favors the keto tautomer.[5][10][12]
Caption: Influence of solvent properties on the keto-enol equilibrium position.
Experimental & Computational Methodologies
A multi-faceted approach is required for a robust analysis of tautomeric systems. Here, we detail the core techniques.
Quantitative Analysis by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for quantifying the ratio of tautomers in solution, as the keto-enol interconversion is typically slow on the NMR timescale.[9][13] This allows for the observation and integration of distinct signals for each form.
Key ¹H NMR Spectral Signatures:
-
Enol Tautomer: A sharp signal for the vinylic proton (~5.5-6.0 ppm), and a broad signal for the enolic hydroxyl proton (~15-17 ppm), which is highly deshielded due to the strong intramolecular hydrogen bond.
-
Keto Tautomer: A signal for the methylene protons (α-protons) situated between the two carbonyl groups (~3.5-4.0 ppm).
The equilibrium constant, KT, is calculated directly from the integrated areas of these signals:
KT = [Enol] / [Keto] = (Integral of Vinylic H) / (0.5 * Integral of Methylene H₂)
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a clean NMR tube.
-
Equilibration: Cap the tube and allow the solution to equilibrate at a constant, controlled temperature (e.g., 298 K) for at least one hour to ensure the tautomeric equilibrium is reached. For some systems, this may take longer.[14]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for full relaxation of all protons, which is critical for accurate signal integration.
-
Data Processing: Process the spectrum (phasing, baseline correction).
-
Quantification: Carefully integrate the characteristic signals for the enol (vinylic proton) and keto (methylene protons) forms.
-
Calculation: Use the integration values to calculate the percentage of each tautomer and the equilibrium constant KT.
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An In-depth Technical Guide to 1-Cyclopropyl-1,3-butanedione (CAS No. 21573-10-4)
For: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclopropyl-1,3-butanedione, registered under CAS number 21573-10-4, is a versatile diketone that serves as a pivotal building block in synthetic organic chemistry. Its unique molecular architecture, featuring a reactive 1,3-dicarbonyl system coupled with a strained cyclopropyl ring, imparts a distinct reactivity profile that is of significant interest in the synthesis of complex molecules and heterocyclic scaffolds. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis methodologies, key chemical behaviors, and its applications as a precursor in the development of novel therapeutic agents, particularly in the realm of antimicrobials. The discussion is grounded in established chemical principles and supported by detailed experimental protocols and mechanistic insights to empower researchers in leveraging this compound for their drug discovery and development endeavors.
Introduction and Molecular Overview
This compound is an organic compound characterized by a four-carbon butanedione chain with a cyclopropyl group attached to one of the carbonyl carbons. This structure presents two key reactive features: the 1,3-dicarbonyl moiety, which is prone to keto-enol tautomerism and a variety of condensation reactions, and the cyclopropyl ketone functionality, which exhibits unique electronic and steric properties influencing its reactivity. These characteristics make it a valuable intermediate in the synthesis of a range of organic molecules, most notably heterocyclic systems with potential biological activity.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a synthetic precursor is fundamental to its effective application in research and development.
General Properties
The general physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 21573-10-4 | [2][3] |
| Molecular Formula | C₇H₁₀O₂ | [2] |
| Molecular Weight | 126.15 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 68-70 °C at 12 Torr; 198.5 °C at 760 mmHg | [5] |
| Density | ~1.1 g/cm³ | [5] |
| Flash Point | 70.1 °C | [5] |
| Predicted pKa | 9.63 ± 0.20 | [4] |
| Synonyms | Acetoacetyl cyclopropane, 1-Cyclopropylbutane-1,3-dione | [5] |
Spectroscopic Data (Predicted)
While experimental spectra are not widely available in the cited literature, predicted ¹H NMR data provides insight into the compound's structure and its existence as a mixture of keto and enol tautomers in solution.
Predicted ¹H NMR (400 MHz, CDCl₃): [5]
-
Keto form: δ 0.83 - 0.99 (m, 2H), 1.07 - 1.17 (m, 2H), 1.55 - 1.71 (m, 1H), 2.25 (s, 3H), 3.69 (s, 2H).
-
Enol form: δ 0.83 - 0.99 (m, 2H), 1.07 - 1.17 (m, 2H), 1.55 - 1.71 (m, 1H), 2.02 (s, 3H), 5.61 (s, 1H).
Synthesis of this compound
The synthesis of this compound is typically achieved through a Claisen condensation reaction. Below are two detailed protocols adapted from the literature.
Protocol 1: Sodium Ethoxide Mediated Condensation
This procedure involves the condensation of cyclopropyl methyl ketone with ethyl acetate using sodium ethoxide as the base.
Step-by-Step Methodology:
-
To a stirred solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in ethyl acetate (100 mL) under a nitrogen atmosphere, add a 21 wt% solution of sodium ethoxide in absolute ethanol (39 mL, 0.1 mol) dropwise.
-
Fit the reaction flask with a condenser and a Dean-Stark trap.
-
Heat the reaction mixture to distill off the ethanol azeotropically. Add more ethyl acetate as needed to maintain the reaction volume.
-
After approximately three hours, when the temperature of the distillate reaches 75°C, cool the reaction and let it stand overnight.
-
Collect the precipitated white solid by filtration.
-
Dissolve the solid in water and acidify the solution to pH 2 at 0°C with 10% aqueous hydrochloric acid.
-
Extract the aqueous solution three times with diethyl ether.
-
Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as an oil.
Protocol 2: Sodium Hydride Mediated Condensation
This alternative method utilizes sodium hydride as a strong base to facilitate the condensation.
Step-by-Step Methodology:
-
Wash sodium hydride (0.95 g of a 60% dispersion in oil, 23.8 mmol) several times with pentane and then suspend it in 18 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
To this suspension, add ethyl acetate (2.3 mL, 23.5 mmol) and 2 drops of ethanol.
-
Prepare a solution of cyclopropyl methyl ketone (1.0 g, 11.9 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the sodium hydride suspension while maintaining the reaction temperature below 20°C using an ice bath.
-
After the addition is complete, add 18-crown-6 (63 mg, 0.25 mmol) and stir the reaction mixture at 40°C for 4 hours.
-
Remove the solvent by evaporation under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the aqueous phase and wash it with diethyl ether.
-
Acidify the aqueous solution to pH 2 with 2N hydrochloric acid.
-
Extract the acidified aqueous solution three times with diethyl ether.
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate under reduced pressure to yield the product.
Chemical Reactivity and Mechanistic Considerations
The chemistry of this compound is dominated by the interplay between its two key functional motifs.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this compound exists in a dynamic equilibrium between its keto and enol forms. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond. This equilibrium is crucial as the enol and its corresponding enolate are key nucleophilic intermediates in many of its subsequent reactions.
Caption: Keto-enol tautomerism of this compound.
Reactivity of the Cyclopropyl Ketone Moiety
The cyclopropyl group, due to its inherent ring strain and the σ-character of its C-C bonds having some π-character, can participate in unique reactions. Under certain conditions, such as in the presence of acid catalysts or transition metals, the cyclopropyl ring can undergo ring-opening reactions. This reactivity adds another dimension to the synthetic utility of this compound, allowing for the formation of more complex acyclic or larger ring structures.
Applications in Drug Discovery and Development
The primary application of this compound in a pharmaceutical context is as a precursor for the synthesis of heterocyclic compounds, particularly those with antimicrobial properties.
Synthesis of Pyrazolopyrimidine Derivatives
This compound is a key reagent for the regioselective synthesis of pyrazolylpyrazolopyrimidine derivatives. These scaffolds are of significant interest due to their diverse biological activities. The general synthetic approach involves the condensation of the diketone with an aminopyrazole.
Caption: General workflow for synthesizing pyrazolopyrimidines.
Exemplary Experimental Workflow: Synthesis of a Pyrazolopyrimidine
-
In a suitable solvent such as ethanol or acetic acid, dissolve this compound (1 equivalent) and a substituted 5-aminopyrazole (1 equivalent).
-
Add a catalytic amount of a suitable acid (e.g., HCl) or base (e.g., piperidine), depending on the specific substrates and desired regioselectivity.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution and can be collected by filtration. Alternatively, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Characterize the final product by spectroscopic methods (NMR, MS, IR) and elemental analysis.
Mechanism of Action of Pyrazolopyrimidine Derivatives
While this compound is a synthetic intermediate, the resulting pyrazolopyrimidine derivatives have been investigated for their biological activities. As a class of compounds, pyrazolopyrimidines are known to exert their effects through various mechanisms. In the context of antimicrobial activity, particularly against parasites like Leishmania donovani, they can interfere with key metabolic pathways.[6] These mechanisms include:
-
Inhibition of GMP Reductase and IMP Dehydrogenase: This disrupts the parasite's ability to synthesize purines, which are essential for DNA, RNA, and energy metabolism.[6]
-
Interference with RNA and Protein Synthesis: Some pyrazolopyrimidine metabolites can be incorporated into nucleic acids or otherwise disrupt the processes of transcription and translation.[6]
For antibacterial applications, related pyrazole derivatives have been shown to target bacterial DNA gyrase, an enzyme essential for DNA replication.[7][8] This inhibition leads to a bactericidal effect. The specific mechanism of action of a given pyrazolopyrimidine derivative will, of course, depend on its unique substitution pattern.
Safety and Handling
This compound is classified as harmful if swallowed and is an irritant.[4][5] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a cool, dry place in a tightly sealed container. Recommended storage temperature is 2-8°C.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable and versatile chemical intermediate with a unique reactivity profile conferred by its dicarbonyl and cyclopropyl functionalities. Its utility in the synthesis of biologically active heterocyclic compounds, such as pyrazolopyrimidines with antimicrobial potential, makes it a compound of significant interest to the drug discovery and development community. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for harnessing its full potential in the creation of novel therapeutic agents. Further research into the biological activities of its derivatives is warranted and promises to yield new insights and potential drug candidates.
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An In-depth Technical Guide to Cyclopropyl Methyl Ketone Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropyl methyl ketone (CPMK) is a pivotal building block in modern organic synthesis, prized for its unique structural and reactive properties.[1][2][3] The juxtaposition of a strained cyclopropyl ring and a reactive carbonyl group provides a versatile platform for constructing complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1][2][4][5] This guide offers an in-depth exploration of the condensation reactions of CPMK, delving into the mechanistic underpinnings, providing field-proven protocols, and highlighting its significance in the synthesis of valuable compounds. We will examine the core principles governing its reactivity and provide a practical framework for researchers to harness the full potential of this remarkable ketone.
Introduction: The Unique Reactivity of Cyclopropyl Methyl Ketone
Cyclopropyl methyl ketone, also known as acetylcyclopropane, possesses a distinct chemical personality. The three-membered cyclopropyl ring is characterized by significant ring strain, which imparts unusual electronic properties.[6] This strain results in the C-C bonds of the cyclopropane ring having a higher p-character than typical alkanes, leading to conjugation with the adjacent carbonyl group. This electronic communication between the ring and the ketone functionality influences the reactivity of both moieties.[3][6]
The carbonyl group in CPMK undergoes typical reactions of ketones, such as nucleophilic additions and condensations.[3] However, the adjacent cyclopropyl group can modulate the reactivity of the α-protons and the carbonyl carbon. The primary focus of this guide will be on condensation reactions, which are fundamental carbon-carbon bond-forming processes. These reactions typically involve the reaction of an enol or enolate of CPMK with an electrophilic partner, most commonly an aldehyde or another ketone.
The significance of CPMK in medicinal chemistry cannot be overstated. It serves as a key intermediate in the synthesis of a wide array of pharmaceuticals, including antiviral agents (such as the anti-HIV drug Efavirenz), antidepressants, and anti-inflammatory drugs.[1][2][4] Its incorporation into molecular frameworks can enhance biological activity and modulate physicochemical properties like lipid solubility.[6]
Foundational Condensation Reactions: Mechanisms and Strategic Considerations
Condensation reactions of cyclopropyl methyl ketone are powerful tools for molecular construction. Understanding the underlying mechanisms is paramount for successful reaction design and optimization. The most prevalent types of condensation reactions involving CPMK are the Aldol and Claisen-Schmidt condensations.
Aldol Condensation
The aldol condensation is a cornerstone of organic synthesis, involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.[7][8] In the context of CPMK, the reaction can be either a self-condensation or a crossed-aldol condensation with a different carbonyl partner.
Mechanism (Base-Catalyzed):
The base-catalyzed aldol condensation proceeds through the following key steps:
-
Enolate Formation: A base abstracts an acidic α-proton from the methyl group of CPMK to form a resonance-stabilized enolate.[8]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of another molecule (either CPMK or a different aldehyde/ketone).[8]
-
Protonation: The resulting alkoxide is protonated to yield a β-hydroxy ketone (the aldol addition product).
-
Dehydration (Condensation): Under heating or stronger basic/acidic conditions, the β-hydroxy ketone can undergo elimination of water to form a conjugated α,β-unsaturated ketone.[8]
Caption: Base-catalyzed aldol condensation mechanism of CPMK.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens.[9] This is a particularly useful reaction for synthesizing chalcone-like structures, which are known for their diverse biological activities.[10][11][12][13] When CPMK is reacted with an aromatic aldehyde under basic conditions, a cyclopropyl-substituted chalcone analogue is formed.
Key Features:
-
Directionality: Since the aromatic aldehyde has no α-hydrogens, it can only act as the electrophile, preventing self-condensation of the aldehyde.[7]
-
Product: The reaction typically proceeds directly to the dehydrated α,β-unsaturated ketone product, as the intermediate aldol adduct readily eliminates water to form a highly conjugated system.[14]
Caption: Claisen-Schmidt condensation of CPMK with an aromatic aldehyde.
Experimental Protocols and Methodologies
The successful execution of condensation reactions with cyclopropyl methyl ketone hinges on careful control of reaction parameters. The following protocols are provided as robust starting points for laboratory synthesis.
General Considerations for Self-Validating Protocols
-
Reagent Purity: The purity of CPMK and the coupling partner is critical. Impurities can lead to side reactions and lower yields.
-
Solvent Choice: The choice of solvent can influence reaction rates and product selectivity. Ethanol is a common choice for Claisen-Schmidt condensations.
-
Base Selection and Stoichiometry: The strength and amount of base can affect the rate of enolate formation and the potential for side reactions. Sodium hydroxide and potassium hydroxide are frequently used.[11]
-
Temperature Control: Temperature plays a crucial role in controlling the reaction rate and preventing unwanted side reactions. Some reactions are performed at room temperature, while others may require cooling or heating.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction.
Protocol: Synthesis of a Cyclopropyl Chalcone Analogue via Claisen-Schmidt Condensation
This protocol describes the synthesis of (E)-1-cyclopropyl-3-phenylprop-2-en-1-one, a representative cyclopropyl chalcone analogue.
Materials:
-
Cyclopropyl methyl ketone (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.2 eq) in a minimal amount of distilled water. To this, add ethanol to create a 10-40% aqueous NaOH solution.[10][11]
-
Addition of Ketone: Cool the basic solution in an ice bath. Slowly add cyclopropyl methyl ketone to the stirred solution.
-
Addition of Aldehyde: Continue stirring and slowly add benzaldehyde to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight.[11] Monitor the reaction progress by TLC.
-
Workup and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker of ice water. The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[14]
Data Presentation:
| Entry | Aldehyde | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaOH | Ethanol/H₂O | 12 | 85 |
| 2 | 4-Chlorobenzaldehyde | KOH | Ethanol/H₂O | 15 | 82 |
| 3 | 4-Methoxybenzaldehyde | NaOH | Ethanol/H₂O | 10 | 90 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Advanced Topics and Applications in Drug Development
The α,β-unsaturated ketones synthesized from CPMK condensation reactions are valuable intermediates for further chemical transformations.[15] The presence of the cyclopropyl group can confer unique pharmacological properties to the final molecule.
Synthesis of Heterocyclic Compounds
Cyclopropyl-substituted chalcones are excellent precursors for the synthesis of various heterocyclic compounds, such as pyrazolines, which are known to exhibit a wide range of biological activities.[16]
Michael Addition Reactions
The electrophilic β-carbon of the α,β-unsaturated ketone system is susceptible to Michael addition by nucleophiles. This allows for the introduction of further functionality and the construction of more complex molecular scaffolds.
Role in the Synthesis of Key Pharmaceutical Intermediates
As previously mentioned, CPMK is a crucial building block for numerous APIs.[1][2][4] For instance, condensation reactions involving CPMK or its derivatives are key steps in the synthetic routes to certain antiviral and antifungal agents.[4]
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An In-Depth Technical Guide on the Electronic Effects of the Cyclopropyl Group in β-Diketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropyl group, a three-membered carbocycle, is a fascinating and increasingly important structural motif in organic and medicinal chemistry.[1][2][3] Its unique electronic properties, stemming from significant ring strain and the distinct nature of its carbon-carbon bonds, impart remarkable characteristics to molecules in which it is incorporated.[1][4] When appended to a β-diketone framework, the cyclopropyl group exerts profound electronic effects that modulate acidity, keto-enol tautomerism, and reactivity. This guide provides a comprehensive exploration of these electronic effects, delving into the underlying principles, experimental evidence, and synthetic applications. We will examine how the interplay between the cyclopropyl ring and the β-dicarbonyl moiety can be strategically exploited in the design of novel chemical entities with tailored properties, particularly within the realm of drug discovery.[2][3][5]
The Unique Electronic Nature of the Cyclopropyl Group
The cyclopropyl group's electronic character is a direct consequence of its highly strained triangular structure. The internal bond angles of approximately 60° deviate significantly from the ideal tetrahedral angle of 109.5°, leading to what is known as angle strain.[1] To accommodate this strain, the carbon-carbon bonds in the cyclopropane ring are not simple σ-bonds. Instead, they are described as "bent" or "banana" bonds, with a high degree of p-character.[4] This results in significant electron density located outside the internuclear axis, giving the cyclopropyl group some properties reminiscent of a carbon-carbon double bond.[1][6][7]
Two primary models, the Walsh and Coulson-Moffitt models, are used to describe the bonding in cyclopropane. The Walsh model, in particular, posits a combination of sp² hybridized orbitals for the C-H bonds and a set of three molecular orbitals for the C-C framework, one of which has π-like symmetry.[4] This π-character allows the cyclopropyl group to participate in conjugation with adjacent unsaturated systems, such as carbonyl groups.[6][7][8] It is generally considered a good π-electron donor.[6][8]
Key Electronic Features:
-
Partial Double-Bond Character: The high p-character of the C-C bonds allows for overlap with adjacent p-orbitals, enabling conjugation.[1][6]
-
σ-π Conjugation (Hyperconjugation): The cyclopropyl group can act as a good donor in hyperconjugation, stabilizing adjacent carbocations.[4]
-
Electrophilicity and Nucleophilicity: The strained ring is susceptible to ring-opening reactions initiated by both electrophiles and nucleophiles.[1][9]
Cyclopropyl Group's Influence on β-Diketone Properties
The β-diketone moiety is characterized by the presence of two carbonyl groups separated by a single methylene or methine carbon. A key feature of β-diketones is their existence as a mixture of keto and enol tautomers in equilibrium.[10][11][12] The position of this equilibrium is highly sensitive to the electronic nature of the substituents on the β-diketone framework.
Modulation of Keto-Enol Tautomerism
The keto-enol tautomerism of β-diketones is a fundamental equilibrium that dictates their reactivity and physical properties.[10][11] The enol form is often stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the remaining carbonyl group.[12]
The introduction of a cyclopropyl group at the α- or γ-position of a β-diketone can significantly influence the keto-enol equilibrium. Due to its ability to donate electron density through conjugation, a cyclopropyl group can stabilize the enol tautomer. This stabilization arises from the extended conjugated system formed between the cyclopropyl ring, the C=C double bond of the enol, and the carbonyl group.
Caption: Keto-enol tautomerism in a cyclopropyl-substituted β-diketone.
The extent of this stabilization is dependent on the conformation of the cyclopropyl group relative to the plane of the enol system. A "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the double bond, allows for maximum orbital overlap and, therefore, maximum stabilization.[13]
Impact on Acidity (pKa)
The methylene protons of β-diketones are acidic due to the formation of a resonance-stabilized enolate anion upon deprotonation. The pKa values of β-diketones are a direct measure of this acidity.[14][15]
A cyclopropyl group attached to the central carbon of a β-diketone can influence its acidity through a combination of inductive and resonance effects.
-
Inductive Effect: The sp-hybridized character of the carbon atoms in the cyclopropyl ring is higher than that of a typical sp³ carbon. This leads to a slight electron-withdrawing inductive effect, which can increase the acidity of the α-proton.
-
Resonance Effect: Upon deprotonation, the resulting enolate anion is stabilized by delocalization of the negative charge onto the two oxygen atoms. A cyclopropyl substituent can further stabilize this anion through conjugation, similar to its effect on the enol tautomer. This enhanced stabilization of the conjugate base leads to a lower pKa value, signifying increased acidity.
| Compound | Substituent | pKa (in 50% dioxane) |
| Acetylacetone | CH₃ | 9.43[16][17] |
| Benzoylacetone | C₆H₅ | ~8.7 (estimated) |
| Dibenzoylmethane | C₆H₅ | 9.35[15] |
| 3-Cyclopropyl-2,4-pentanedione | c-C₃H₅ | Likely lower than 9.43 |
Experimental Protocols for Synthesis and Analysis
The synthesis and analysis of cyclopropyl-containing β-diketones are crucial for understanding their properties and exploring their applications.
Synthesis of Cyclopropyl β-Diketones
Several synthetic strategies can be employed to introduce a cyclopropyl group into a β-diketone framework. A common and effective method is the α-alkylation of a pre-existing β-diketone.
Protocol: α-Cyclopropylation of a β-Diketone
-
Deprotonation: Dissolve the starting β-diketone (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen, argon). Cool the solution to 0 °C. Add a strong base, such as sodium hydride (NaH, 1.1 equivalents) or lithium diisopropylamide (LDA, 1.1 equivalents), portion-wise to generate the enolate.
-
Alkylation: To the resulting enolate solution, add a cyclopropyl electrophile, such as cyclopropyl bromide or cyclopropyl iodide (1.2 equivalents), dropwise. Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired α-cyclopropyl β-diketone.
Caption: General workflow for the synthesis of α-cyclopropyl β-diketones.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for characterizing cyclopropyl β-diketones and quantifying their tautomeric equilibria.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the keto and enol forms. The enolic proton typically appears as a broad singlet in the ¹H NMR spectrum between δ 12-16 ppm. The relative integration of signals corresponding to the keto and enol tautomers can be used to determine the equilibrium constant in a given solvent.
-
Infrared (IR) Spectroscopy: The keto tautomer exhibits two distinct C=O stretching frequencies, typically in the range of 1700-1740 cm⁻¹. The enol form shows a single, conjugated C=O stretch at a lower frequency (around 1600-1650 cm⁻¹) and a broad O-H stretch.
-
UV-Vis Spectroscopy: The enol form, with its extended conjugation, will have a λ_max at a longer wavelength compared to the keto form.
Applications in Drug Discovery and Medicinal Chemistry
The unique electronic and steric properties conferred by the cyclopropyl group make it a valuable component in the design of new therapeutic agents.[1][2][3] The incorporation of a cyclopropyl moiety into a β-diketone can lead to:
-
Enhanced Potency: The conformational rigidity and specific electronic interactions of the cyclopropyl group can lead to improved binding affinity with biological targets.[3]
-
Increased Metabolic Stability: The C-H bonds on a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation compared to those in aliphatic chains, which can improve the pharmacokinetic profile of a drug candidate.[3]
-
Modulation of Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and pKa, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).[1]
β-Diketones themselves are important intermediates in the synthesis of a wide variety of heterocyclic compounds that form the core of many pharmaceuticals.[18][19] By starting with a cyclopropyl-functionalized β-diketone, medicinal chemists can readily access novel heterocyclic scaffolds with the desirable properties of the cyclopropyl group already embedded.
Conclusion
The electronic effects of the cyclopropyl group in β-diketones are a compelling example of how a small, strained ring can exert a significant influence on molecular properties. Its ability to engage in conjugation, akin to a double bond, leads to a stabilization of the enol tautomer and an increase in the acidity of the α-proton. These fundamental electronic modifications, coupled with the inherent steric and metabolic advantages of the cyclopropyl group, provide a powerful strategy for fine-tuning the characteristics of β-diketone-containing molecules. For researchers in drug development and materials science, a thorough understanding and strategic application of these principles open up new avenues for the rational design of innovative and effective chemical entities.
References
- Fiveable. Cyclopropyl Definition - Organic Chemistry Key Term.
- Chemistry Stack Exchange.
- Wikipedia. Cyclopropyl group.
- Chemistry Stack Exchange. Reactivity of carbonyl adjacent to cyclopropyl group.
- University of Otago. The Bonding and Reactivity of α-Carbonyl Cyclopropanes.
- ECHEMI.
- ScienceDirect. Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution.
- MDPI.
- National Institutes of Health.
- National Institutes of Health. Reactivity of electrophilic cyclopropanes.
- International Journal of Pharmaceutical Research and Allied Sciences.
- Scientific Update. The Cyclopropyl Group in Medicinal Chemistry.
- Jack Westin.
- Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism.
- MDPI. Recent Developments in the Synthesis of β-Diketones.
- PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- ResearchGate.
- University of Wisconsin-Madison.
- University of Wisconsin-Madison.
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Methodological & Application
Application Notes & Protocols: Synthesis of Cyclopropyl-Substituted Pyrazoles from 1-Cyclopropyl-1,3-butanedione
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Value of the Cyclopropyl-Pyrazole Scaffold
In the landscape of modern medicinal chemistry, the pyrazole nucleus is a well-established "privileged scaffold," forming the core of numerous approved therapeutic agents, from the anti-inflammatory drug Celecoxib to the anti-obesity agent Rimonabant.[1][2][3] Its metabolic stability and versatile substitution patterns allow for fine-tuning of pharmacological activity.[3] The cyclopropyl group, concurrently, is a highly sought-after bioisostere for phenyl rings and other bulky groups. Its introduction into a molecule can significantly enhance metabolic stability, binding affinity, and membrane permeability.[4]
The fusion of these two moieties into a cyclopropyl-pyrazole framework presents a compelling synthetic target for drug discovery programs.[5] This guide provides a detailed examination of the synthesis of such structures, starting from the versatile precursor 1-cyclopropyl-1,3-butanedione. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings, challenges of regioselectivity, and field-proven protocols.
Core Reaction Principle: The Knorr Pyrazole Synthesis
The primary and most classical method for synthesizing pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a process known as the Knorr pyrazole synthesis.[1][2][6] This reaction is robust, high-yielding, and benefits from the wide availability of starting materials.[7][8]
The overall transformation for this compound is depicted below:
Figure 1. General scheme for the Knorr synthesis using this compound.
Mechanistic Insights and the Challenge of Regioselectivity
The reaction proceeds through a well-defined pathway involving initial condensation, cyclization, and subsequent dehydration. Understanding this mechanism is crucial for troubleshooting and controlling the reaction's outcome.
Step-by-Step Mechanism
The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the diketone. With an unsymmetrical diketone like this compound, this initial attack can occur at two distinct sites, which is the origin of the regioselectivity issue.
Figure 2. Stepwise reaction mechanism for pyrazole formation.
The Regioselectivity Dilemma
With this compound, the two carbonyl groups are not equivalent. One is adjacent to a methyl group, while the other is adjacent to a cyclopropyl group. The initial nucleophilic attack by the hydrazine can occur at either carbonyl, leading to two possible regioisomers.
-
Path A (Attack at acetyl carbonyl): Leads to the 5-cyclopropyl-3-methyl-pyrazole isomer.
-
Path B (Attack at cyclopropanoyl carbonyl): Leads to the 3-cyclopropyl-5-methyl-pyrazole isomer.
The outcome is governed by a delicate balance of steric and electronic factors. The cyclopropyl group is sterically more demanding than the methyl group, which might suggest that attack at the less hindered acetyl carbonyl (Path A) is favored. However, the electronic nature of the cyclopropyl group can also influence the electrophilicity of the adjacent carbonyl.
Expertise Insight: The choice of solvent and catalyst is paramount in controlling regioselectivity. Classical conditions using protic solvents like ethanol or acetic acid often yield mixtures that can be difficult to separate.[1] Research has shown that aprotic dipolar solvents, such as N,N-dimethylacetamide (DMA), can significantly improve regioselectivity, often favoring one isomer over the other.[1] The rationale is that these solvents can better stabilize charged intermediates and influence the transition states of the competing pathways.
Experimental Protocols
Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Synthesis of Starting Material: this compound
This precursor can be synthesized via a Claisen condensation between cyclopropyl methyl ketone and ethyl acetate.[9]
-
Reagents: Cyclopropyl methyl ketone (1.0 eq), Sodium ethoxide (1.0 eq, 21 wt% in ethanol), Ethyl acetate (solvent and reagent), 10% HCl (aq).
-
Procedure:
-
To a stirred solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in ethyl acetate (100 mL) under a nitrogen atmosphere, add sodium ethoxide solution (39 mL, 0.1 mol) dropwise.
-
Fit the flask with a condenser and a Dean-Stark trap to remove ethanol by azeotropic distillation. Heat the reaction mixture.
-
Continue heating for approximately 3 hours, or until the temperature of the distillate reaches ~75°C.[9]
-
Cool the reaction to room temperature. A white solid may precipitate.
-
Collect any solid by filtration. Dissolve the solid in cold water and acidify to pH ~2 at 0°C with 10% HCl.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound as an oil, which can be used in the next step, often without further purification.[9]
-
Protocol 1: General Synthesis of 3(5)-Cyclopropyl-5(3)-methyl-1H-pyrazole
This protocol uses hydrazine hydrate under standard protic conditions and is likely to produce a mixture of regioisomers.
-
Reagents: this compound (1.0 eq), Hydrazine hydrate (1.1 eq), Glacial acetic acid or Ethanol (solvent).
-
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.26 g, 10 mmol) in glacial acetic acid (20 mL).
-
To the stirred solution, add hydrazine hydrate (0.55 g, 11 mmol) dropwise at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 118°C for acetic acid) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Neutralize the solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the regioisomers, if necessary.
-
Protocol 2: Regiocontrolled Synthesis with an Arylhydrazine in Aprotic Solvent
This protocol aims to improve regioselectivity by using an arylhydrazine and an aprotic solvent, as suggested by literature precedents for similar 1,3-diketones.[1]
-
Reagents: this compound (1.0 eq), Phenylhydrazine hydrochloride (1.05 eq), N,N-Dimethylacetamide (DMA) (solvent).
-
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.26 g, 10 mmol) and phenylhydrazine hydrochloride (1.52 g, 10.5 mmol) in DMA (25 mL).
-
Stir the mixture at room temperature for 12-24 hours. The reaction proceeds efficiently at ambient temperature in this solvent system.[1]
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Once complete, pour the reaction mixture into water (150 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash thoroughly with water to remove DMA, then wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1-aryl-cyclopropyl-pyrazole regioisomer.
-
Data Presentation and Workflow
Summary of Reaction Conditions and Outcomes
| Protocol | Hydrazine | Solvent | Temperature | Expected Outcome | Reference |
| 1 | Hydrazine Hydrate | Acetic Acid / Ethanol | Reflux | Mixture of 3-Cp-5-Me and 5-Cp-3-Me isomers | [1][2] |
| 2 | Phenylhydrazine HCl | DMA | Room Temp. | High regioselectivity, favoring one isomer | [1] |
General Experimental Workflow
Figure 3. General laboratory workflow for the synthesis and purification of pyrazoles.
References
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.
- Al-Zoubi, R. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.
- Nikpassand, M., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 948–1013.
- Nikpassand, M., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Center for Biotechnology Information.
- Al-Zoubi, R. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- The Organic Chemistry Tutor. (2019, January 19). Synthesis of Pyrazoles. YouTube.
- Ahmad, I., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179.
- Schmitt, D. C., et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(6), 1405–1408.
- Lazzari, P., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Bioorganic & Medicinal Chemistry, 17(16), 5878-5887.
- PrepChem. (n.d.). Synthesis of this compound.
- Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate.
- ResearchGate. (n.d.). The reaction of cyclopropane-1,1-dicarboxylic acid diethyl ether with hydrazine hydrate.
- National Center for Biotechnology Information. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.
- Allouch, F., et al. (2023). Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI.
- Pathania, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1835-1854.
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- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. youtube.com [youtube.com]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
Synthesis of Cyclopropyl-Substituted Pyrazoles via 1,3-Dicarbonyl Condensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating Heterocyclic Synthesis with 1,3-Diketones
The synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, the pyrazole scaffold is a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents, including anti-inflammatory, anticancer, and analgesic drugs.[1][2][3] The incorporation of a cyclopropyl moiety can further enhance the metabolic stability, binding affinity, and overall pharmacological profile of these molecules.[4][5]
This guide provides a detailed exploration of the synthesis of cyclopropyl-substituted pyrazoles, specifically utilizing 1-cyclopropyl-1,3-butanedione as the key starting material. It is crucial to clarify a common point of nomenclature: while the user's query mentioned the "Paal-Knorr synthesis," this reaction classically refers to the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[6][7] The reaction of a 1,3-dicarbonyl compound, such as this compound, with a hydrazine derivative is correctly termed the Knorr Pyrazole Synthesis .[6][8] This application note will proceed with the correct, scientifically accepted terminology to ensure clarity and accuracy.
We will delve into the mechanistic underpinnings of this reaction, provide robust, step-by-step protocols, and offer insights into reaction optimization and product characterization, empowering researchers to confidently employ this powerful synthetic transformation.
Mechanistic Insight: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a robust and straightforward acid-catalyzed cyclocondensation reaction.[8][9] The reaction proceeds through a well-established pathway, converting a 1,3-dicarbonyl compound and a hydrazine (or its derivative) into a stable, aromatic pyrazole ring system with the loss of two water molecules.[10]
The mechanism can be dissected into several key steps:
-
Initial Condensation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl. Under acidic conditions, this carbonyl group is protonated, enhancing its electrophilicity and facilitating the attack.
-
Hydrazone Formation: This initial attack leads to the formation of a hemiaminal intermediate, which readily dehydrates to form a stable hydrazone intermediate.[11]
-
Intramolecular Cyclization: The second, free nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon.
-
Dehydration and Aromatization: The resulting five-membered ring intermediate undergoes a final dehydration step to eliminate a second molecule of water, yielding the thermodynamically stable and aromatic pyrazole ring.[10]
A critical consideration in this synthesis, especially with an unsymmetrical diketone like this compound, is regioselectivity . The initial nucleophilic attack can occur at either the cyclopropyl-adjacent carbonyl or the methyl-adjacent carbonyl. This can potentially lead to a mixture of two regioisomeric pyrazole products.[12] The outcome is often governed by the relative steric hindrance and electronic properties of the two carbonyl groups. The less sterically hindered carbonyl is typically favored for the initial attack.
Visualizing the Mechanism
The following diagram illustrates the acid-catalyzed reaction pathway for the synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole from this compound and hydrazine.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. name-reaction.com [name-reaction.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
Synthesis of isoxazoles using 1-Cyclopropyl-1,3-butanedione
An In-Depth Guide to the Synthesis of 3-Cyclopropyl-5-methylisoxazole from 1-Cyclopropyl-1,3-butanedione
Authored by: A Senior Application Scientist
Introduction: The Significance of Cyclopropyl-Substituted Isoxazoles in Modern Chemistry
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a scaffold that is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of clinically approved drugs, including the anti-inflammatory agent parecoxib and the antibiotic sulfamethoxazole.[1] The isoxazole moiety often serves as a bioisostere for other functional groups, enhancing metabolic stability and modulating physicochemical properties.[3]
The introduction of a cyclopropyl group onto the isoxazole core further enhances its value in drug discovery. The cyclopropyl ring, a small, strained carbocycle, is known to improve metabolic stability, increase potency, and fine-tune lipophilicity and conformational rigidity in drug candidates.[4] The combination of these two privileged fragments—the isoxazole and the cyclopropyl group—yields a molecular architecture of significant interest for the development of novel therapeutics.[3]
This application note provides a comprehensive guide to the synthesis of 3-cyclopropyl-5-methylisoxazole, a representative of this valuable compound class. The protocol is based on the classic and robust Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[1][5] We will utilize this compound as the key precursor, offering detailed procedural steps, mechanistic insights, and practical guidance for researchers in synthetic chemistry and drug development.
Reaction Principle: The Claisen Isoxazole Synthesis
The synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine is a fundamental and widely used transformation in heterocyclic chemistry.[6] The reaction proceeds through a two-stage mechanism:
-
Oxime Formation: The more nucleophilic amine group of hydroxylamine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. Given the electronic difference between the cyclopropyl ketone and the methyl ketone in this compound, the initial attack preferentially occurs at the methyl ketone carbonyl, which is generally more electrophilic. This is followed by dehydration to form a stable oxime intermediate (an enone oxime).
-
Cyclization and Dehydration: The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the second carbonyl carbon. The resulting cyclic hemiaminal intermediate readily undergoes dehydration to yield the stable, aromatic isoxazole ring.[5]
Due to the unsymmetrical nature of this compound, the reaction can theoretically produce two regioisomers: 3-cyclopropyl-5-methylisoxazole and 5-cyclopropyl-3-methylisoxazole. The regiochemical outcome is dictated by which carbonyl group reacts first with the amine part of hydroxylamine. Control over reaction conditions, such as pH, can influence this selectivity.[1] The protocol described herein is optimized for the formation of 3-cyclopropyl-5-methylisoxazole as the major product.
Visualizing the Synthetic Workflow
The overall process from starting materials to the final, purified product can be summarized in the following workflow.
Caption: High-level workflow for the synthesis of 3-cyclopropyl-5-methylisoxazole.
Detailed Experimental Protocol
This protocol outlines the synthesis of 3-cyclopropyl-5-methylisoxazole on a 10 mmol scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | C₇H₁₀O₂ | 126.15 | 10.0 | 1.26 g |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 12.0 (1.2 eq) | 0.83 g |
| Sodium Acetate (Anhydrous) | CH₃COONa | 82.03 | 12.0 (1.2 eq) | 0.98 g |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 40 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~150 mL |
| Deionized Water | H₂O | 18.02 | - | ~100 mL |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | ~30 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | ~5 g |
| Silica Gel (for chromatography) | SiO₂ | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.26 g, 10.0 mmol).
-
Addition of Reagents: Add ethanol (40 mL), followed by hydroxylamine hydrochloride (0.83 g, 12.0 mmol) and anhydrous sodium acetate (0.98 g, 12.0 mmol).
-
Scientist's Note: Hydroxylamine is typically supplied as its hydrochloride salt for stability. Sodium acetate acts as a mild base to liberate the free hydroxylamine in situ, buffering the reaction mixture to a pH suitable for oxime formation without promoting side reactions.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Allow the reaction to proceed with vigorous stirring for 4-6 hours.
-
Reaction Monitoring: Monitor the consumption of the starting diketone using Thin-Layer Chromatography (TLC).
-
TLC System: A typical mobile phase is 20% ethyl acetate in hexanes. Visualize spots using a UV lamp (254 nm) and/or potassium permanganate stain. The product is expected to be less polar than the starting diketone.
-
-
Workup - Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Workup - Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously.
-
Separation: Allow the layers to separate. Collect the organic (top) layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic extracts and wash them sequentially with deionized water (1 x 30 mL) and then with brine (1 x 30 mL) to remove any remaining water-soluble impurities.
-
Scientist's Note: The brine wash helps to break any emulsions and facilitates the removal of dissolved water from the organic phase before the drying step.
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (~5 g). Swirl the flask occasionally for 10-15 minutes. Filter the solution through a cotton plug or fluted filter paper into a clean, pre-weighed round-bottom flask.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product as an oil or low-melting solid.
Purification
The crude product should be purified by flash column chromatography on silica gel.
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 2% ethyl acetate and gradually increasing to 10%). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to afford 3-cyclopropyl-5-methylisoxazole as a pure substance.
Reaction Mechanism Visualized
The following diagram illustrates the step-wise chemical transformation from the reactants to the final isoxazole product.
Caption: Mechanism of 3-cyclopropyl-5-methylisoxazole synthesis.
Expected Results and Characterization
-
Yield: Typical yields for this reaction after purification range from 65% to 85%.
-
Appearance: The final product is expected to be a colorless to pale yellow oil.
-
Characterization: The structure of the synthesized 3-cyclopropyl-5-methylisoxazole should be confirmed using standard spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the isoxazole proton (~δ 6.0 ppm, s, 1H), the methyl group (~δ 2.4 ppm, s, 3H), the cyclopropyl methine proton (~δ 2.0 ppm, m, 1H), and the cyclopropyl methylene protons (~δ 1.0-1.2 ppm, m, 4H).
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the isoxazole carbons (~δ 170, 160, 100 ppm), the methyl carbon (~δ 12 ppm), and the cyclopropyl carbons (~δ 10, 8 ppm).
-
Mass Spectrometry (EI or ESI): The molecular ion peak [M]+ or [M+H]+ should be observed, corresponding to the calculated molecular weight of 123.07.
-
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive hydroxylamine.- Insufficient heating.- Incorrect pH. | - Use fresh hydroxylamine hydrochloride and anhydrous sodium acetate.- Ensure the reaction mixture is maintained at a steady reflux.- Check the amount of sodium acetate added. |
| Formation of Multiple Products (by TLC) | - Formation of regioisomer.- Incomplete reaction or side reactions. | - Modify reaction conditions (e.g., change solvent or base) to improve regioselectivity.[1]- Increase reaction time and monitor carefully by TLC.- Careful column chromatography should separate the isomers. |
| Difficult Purification | - Products have similar polarity.- Oily product streaks on the column. | - Use a long column and a shallow elution gradient for better separation.- Try a different solvent system for chromatography (e.g., dichloromethane/hexanes). |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 3-cyclopropyl-5-methylisoxazole, a valuable building block for research in medicinal and materials chemistry. The Claisen condensation of this compound with hydroxylamine is an efficient and scalable method. By understanding the underlying mechanism and paying close attention to the experimental procedure, researchers can successfully synthesize and isolate this and similar isoxazole derivatives, paving the way for the development of novel and impactful chemical entities.
References
- synthesis of isoxazoles - YouTube. A video explaining the basic mechanism of isoxazole formation from 1,3-dicarbonyl compounds and hydroxylamine. Source: YouTube
- Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. This article describes the synthesis of isoxazoline derivatives, detailing the reaction of 1,3-dicarbonyl compounds with hydroxylamine.
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Publishing. This paper discusses the challenges of regioselectivity in isoxazole synthesis from dicarbonyls and methods to control it. Source: Royal Society of Chemistry
- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. A review highlighting the importance and various synthetic routes for isoxazole derivatives.
- Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives - ResearchGate. This document outlines the condensation of β-diketone derivatives with hydroxylamine hydrochloride.
- Synthesis of this compound - PrepChem.com. A protocol for the synthesis of the starting material used in this guide. Source: PrepChem.com
- Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI.
- Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling | Journal of the American Chemical Society - ACS Publications. This article, while not directly on isoxazole synthesis, mentions the compatibility of cyclopropyl groups in complex reactions, highlighting their utility in drug-like molecules.
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
The Strategic Application of 1-Cyclopropyl-1,3-butanedione in Multicomponent Reactions for Heterocyclic Synthesis
Introduction: The Power of Multicomponent Reactions and the Unique Role of a Cyclopropyl Moiety
In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, multicomponent reactions (MCRs) have emerged as a cornerstone for efficient and diversity-oriented synthesis.[1] These one-pot transformations, where three or more reactants combine to form a single product incorporating a substantial portion of the starting materials, offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification processes. The resulting molecular scaffolds are often complex and druglike, making MCRs a powerful tool for generating libraries of bioactive compounds.
This guide focuses on the utility of a particularly intriguing building block, 1-cyclopropyl-1,3-butanedione , in the context of MCRs. The cyclopropyl group, a small, strained carbocycle, is a "privileged" motif in medicinal chemistry, known to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[2] By incorporating this moiety into the versatile 1,3-dicarbonyl backbone, this compound becomes a valuable precursor for the synthesis of novel heterocyclic compounds with significant therapeutic potential.
Herein, we provide detailed application notes and protocols for the use of this compound in two fundamental and widely utilized MCRs: the Biginelli reaction for the synthesis of dihydropyrimidinones and the Knorr pyrazole synthesis . We will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental procedures, and discuss the significance of the resulting cyclopropyl-functionalized heterocycles.
Synthesis of the Key Precursor: this compound
Before its application in MCRs, the synthesis of this compound is a necessary first step. A common and effective method is the Claisen condensation of cyclopropyl methyl ketone with ethyl acetate.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for Claisen condensations.
Materials:
-
Cyclopropyl methyl ketone (1.0 eq)
-
Ethyl acetate
-
Sodium ethoxide (21 wt% solution in ethanol, 1.0 eq)
-
10% Aqueous hydrochloric acid
-
Ethyl ether
-
Magnesium sulfate (anhydrous)
-
Nitrogen atmosphere
-
Dean-Stark trap
Procedure:
-
To a stirred solution of cyclopropyl methyl ketone (0.1 mol, 8.4 g) in 100 mL of ethyl acetate under a nitrogen atmosphere, add dropwise a 21 wt% solution of sodium ethoxide in absolute ethanol (0.1 mol, 39 mL).
-
Fit the flask with a condenser and a Dean-Stark trap. Heat the reaction mixture to facilitate the azeotropic removal of ethanol. Add additional ethyl acetate as needed to maintain the reaction volume.
-
After approximately three hours, the temperature of the distillate should reach about 75°C. At this point, allow the reaction to cool and stand overnight.
-
A white solid will precipitate. Collect this solid by filtration.
-
Dissolve the solid in water and acidify the solution to a pH of approximately 2 at 0°C with 10% aqueous hydrochloric acid.
-
Extract the acidified aqueous solution three times with ethyl ether.
-
Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as an oil. The crude product can be used in subsequent reactions without further purification.
Application 1: The Biginelli Reaction for the Synthesis of Cyclopropyl-Substituted Dihydropyrimidinones
The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs from a β-dicarbonyl compound, an aldehyde, and urea or thiourea.[3][4] These heterocyclic cores are of significant interest in pharmaceutical chemistry due to their diverse biological activities, including roles as calcium channel blockers and antihypertensive agents.
By employing this compound in this reaction, we can readily synthesize dihydropyrimidinones bearing a cyclopropyl group at the 6-position, a structural feature that can significantly influence the pharmacological profile of the molecule.
Mechanistic Insight: The Biginelli Reaction
The reaction mechanism is believed to proceed through a series of acid-catalyzed steps. The initial and likely rate-determining step is the condensation of the aldehyde and urea to form an acyliminium ion. This is followed by the nucleophilic addition of the enol form of this compound to the iminium ion. Subsequent cyclization via intramolecular condensation and dehydration yields the final dihydropyrimidinone product.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 1-Cyclopropyl-1,3-butanedione as a Versatile Ligand for Metal Complex Synthesis
Abstract
This guide provides a comprehensive overview of 1-cyclopropyl-1,3-butanedione, a unique β-diketone, and its application as a chelating ligand in coordination chemistry. We delve into the synthesis of the ligand itself, followed by detailed, field-tested protocols for the preparation of its metal complexes. This document is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices. Key characterization techniques are discussed, and potential applications for the resulting metal complexes in catalysis, materials science, and medicinal chemistry are explored, grounded in authoritative literature.
Introduction: The Unique Profile of this compound
β-Diketones are a cornerstone class of ligands in coordination chemistry, prized for their ability to form stable, often neutral, chelate complexes with a vast array of metal ions.[1][2] Their utility stems from the acidic nature of the α-proton and the subsequent formation of a resonance-stabilized enolate anion, which acts as a bidentate O,O'-donor. This chelation imparts significant stability to the resulting metal complexes.[2][3]
This compound (C₇H₁₀O₂) distinguishes itself within this class by incorporating a cyclopropyl group. This small, strained ring introduces unique electronic and steric properties. The cyclopropyl group's σ-bonds have significant p-character, allowing for electronic conjugation with adjacent π-systems, which can influence the properties of the resulting metal complexes.[4] Furthermore, the presence of this strained ring offers a potential site for catalytic C–C bond activation and ring-opening reactions, an exciting avenue for synthetic innovation.[5]
This document serves as a practical guide to harnessing the potential of this ligand.
Keto-Enol Tautomerism: The Basis of Chelation
Like all β-diketones, this compound exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and is the species that, upon deprotonation, coordinates to the metal center.[1][6]
Caption: Keto-enol tautomerism of this compound.
Synthesis and Purification of the Ligand
The synthesis of this compound is reliably achieved via a Claisen condensation reaction. This classic method involves the base-mediated reaction between a ketone (cyclopropyl methyl ketone) and an ester (ethyl acetate).[1][7]
Experimental Protocol: Ligand Synthesis
This protocol is adapted from established literature procedures.[7]
Materials:
-
Cyclopropyl methyl ketone (8.4 g, 0.1 mol)
-
Ethyl acetate (100 mL, plus additional for azeotropic distillation)
-
Sodium ethoxide (21 wt% solution in ethanol, 39 mL, 0.1 mol)
-
10% Hydrochloric acid (aqueous)
-
Ethyl ether
-
Magnesium sulfate (anhydrous)
-
Nitrogen gas supply
Equipment:
-
Round-bottom flask (250 mL)
-
Condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopropyl methyl ketone (8.4 g) and ethyl acetate (100 mL). Purge the flask with nitrogen.
-
Base Addition: While stirring, add the sodium ethoxide solution dropwise to the flask.
-
Causality Note: Sodium ethoxide is a strong base required to deprotonate the α-carbon of the ketone, initiating the Claisen condensation. The reaction is performed under nitrogen to prevent side reactions with atmospheric moisture and oxygen.
-
-
Azeotropic Distillation: Fit the flask with a condenser and a Dean-Stark trap. Heat the mixture to reflux. The ethanol from the sodium ethoxide solution will be removed as an azeotrope with ethyl acetate. Add more ethyl acetate as needed to maintain the reaction volume. Continue until the temperature of the distillate reaches ~75°C.[7]
-
Causality Note: Removing ethanol drives the reaction equilibrium towards the product side, maximizing the yield of the desired β-diketone.
-
-
Quenching and Acidification: Allow the reaction to cool to room temperature. A solid sodium salt of the product may precipitate. Dissolve this solid in water and cool the aqueous solution in an ice bath to 0°C. Carefully acidify the solution with 10% HCl until it is acidic to litmus paper.
-
Causality Note: Acidification protonates the enolate salt, yielding the neutral this compound ligand.
-
-
Extraction: Transfer the acidified solution to a separatory funnel and extract three times with ethyl ether.
-
Workup: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. This will yield the product as an oil.[7]
-
Purification (Optional): The crude product can be used directly for many complexation reactions. For higher purity, vacuum distillation or column chromatography on silica gel can be employed.
Caption: Workflow for the synthesis of this compound.
Synthesis of Metal Complexes: Protocols and Principles
The deprotonated form of this compound, the 1-cyclopropyl-1,3-butanedionate anion, acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring. The general reaction involves mixing the ligand with a suitable metal salt in an appropriate solvent.[8][9]
General Protocol: Synthesis of a Metal(II) Bis(1-cyclopropyl-1,3-butanedionate) Complex
This is a generalized protocol applicable to many divalent transition metals (e.g., Cu(II), Ni(II), Co(II), Mn(II)).
Materials:
-
This compound (2 equivalents)
-
Metal(II) salt (e.g., MCl₂·xH₂O or M(OAc)₂·xH₂O, 1 equivalent)
-
Ethanol or Methanol
-
Base (e.g., sodium hydroxide, sodium acetate, or ammonia solution)
Procedure:
-
Ligand Solution: Dissolve this compound (2 eq.) in ethanol in a round-bottom flask.
-
Deprotonation: Add a stoichiometric amount of a suitable base (e.g., 2 eq. of aqueous NaOH) to the ligand solution while stirring. This will form the sodium salt of the ligand in situ.
-
Causality Note: The β-diketone must be deprotonated to its anionic enolate form to act as an effective nucleophile and coordinating ligand for the cationic metal center.
-
-
Metal Salt Addition: In a separate beaker, dissolve the metal(II) salt (1 eq.) in a minimum amount of water or ethanol. Add this solution dropwise to the stirring ligand solution.
-
Precipitation: Upon addition of the metal salt, the metal complex will often precipitate out of the solution. The color of the precipitate is characteristic of the metal ion and its coordination environment.
-
Reaction Completion: Stir the reaction mixture at room temperature or with gentle heating for 1-3 hours to ensure complete complexation.[9]
-
Isolation: Collect the solid product by suction filtration.
-
Washing and Drying: Wash the collected solid with water to remove any unreacted metal salts and then with a small amount of cold ethanol to remove excess ligand. Dry the complex in a desiccator or under vacuum.
Caption: General structure of a bis(1-cyclopropyl-1,3-butanedionate)metal(II) complex.
Characterization Data
Proper characterization is essential to confirm the identity and purity of both the ligand and its metal complexes.
| Technique | This compound (Ligand) | Metal Complex (e.g., M(II)L₂) |
| ¹H NMR | Complex spectrum due to keto-enol tautomers. Enol form: ~5.6 ppm (vinyl H), ~2.0 ppm (CH₃). Keto form: ~3.7 ppm (CH₂), ~2.3 ppm (CH₃). Cyclopropyl protons: ~0.8-1.7 ppm. [10] | If paramagnetic (e.g., Cu(II), Co(II)), shows very broad or no signals. If diamagnetic (e.g., Zn(II), Ni(II) sq. planar), shows sharp signals with shifts indicative of coordination. |
| IR (cm⁻¹) | Broad O-H stretch (~2500-3200) from enol. Strong C=O and C=C stretches (~1550-1730). | Disappearance of the broad O-H stretch. Shift of C=O/C=C bands to lower frequencies (~1500-1600) upon coordination. Appearance of new M-O stretching bands (~400-600). |
| Mass Spec | Molecular ion peak corresponding to C₇H₁₀O₂ (m/z = 126.15). [11] | Molecular ion peak corresponding to the complex, showing the characteristic isotopic pattern of the metal. |
| Elemental Analysis | Calculated C, H percentages should match experimental values. | Calculated C, H, and M percentages should match experimental values, confirming the stoichiometry (e.g., 1:2 M:L). [2] |
Applications and Future Directions
While research specifically on this compound complexes is an emerging field, the broader class of β-diketonate complexes has demonstrated significant utility across various domains. The unique cyclopropyl moiety suggests novel avenues for exploration.
-
Catalysis: Metal β-diketonate complexes are known catalysts for various organic transformations. [12]The cyclopropyl group in this ligand's complexes could serve as a "mechanistic handle." For example, nickel complexes are known to promote C-C activation of cyclopropyl ketones. [5]These complexes could be designed as catalysts for ring-opening polymerizations or cross-coupling reactions where the cyclopropane ring itself participates.
-
Medicinal Inorganic Chemistry: The β-diketone scaffold is found in natural products and is a key component in the design of metal-based therapeutics. [1][13]Metal complexes often exhibit enhanced biological activity (e.g., anticancer, antimicrobial) compared to the free ligands. [14][15]Complexes of this compound could be screened for cytotoxic or antibacterial properties, where the lipophilicity and electronic nature of the cyclopropyl group can modulate cell uptake and efficacy.
-
Materials Science: Fluorinated β-diketonates are widely used as precursors for Chemical Vapor Deposition (CVD) to create metal oxide thin films. [8]Similarly, 1-cyclopropyl-1,3-butanedionate complexes could be investigated as volatile precursors for depositing novel metal-containing materials with unique electronic or magnetic properties. Platinum(II) β-diketonates, for instance, are key components in phosphorescent materials for OLEDs. [16]
References
- PrepChem. (n.d.). Synthesis of this compound.
- Stringer, T., & Lord, R. M. (2022). Medicinal applications of early transition metal β-diketonato complexes. Organometallic Chemistry, 44, 92-109. [Link]
- University of East Anglia. (2022). Medicinal applications of early transition metal β-diketonato complexes. Retrieved from University of East Anglia's institutional repository. [Link]
- ChemBK. (2024). This compound.
- MDPI. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications.
- Royal Society of Chemistry. (2022). Medicinal applications of early transition metal β-diketonato complexes. In Organometallic Chemistry: Volume 44. [Link]
- Droege, A. T., et al. (2023). Mn(ii) betadiketonates: structural diversity from deceptively minor alterations to synthetic protocols. Dalton Transactions, 52(38), 13689-13697. [Link]
- Purohit, A., & Kumar, A. (2012). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Oriental Journal of Chemistry, 28(2), 841-846. [Link]
- Rajbhoj, A. S., et al. (2012). Efficient Ultrasound synthesis of β-diketone and its metal complexes. Der Pharma Chemica, 4(6), 1868-1874. [Link]
- Bertrand, B., et al. (2021). Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands. Frontiers in Chemistry, 9, 700135. [Link]
- Krishnankutty, K., & Sini, C. G. (2012). Synthesis and characterization of two conjugated β-diketones and their metal complexes. Der Pharma Chemica, 4(4), 1438-1444. [Link]
- Panchbhai, D., & Jogi, P. (n.d.). Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes. International Journal of Research in Advent Technology. [Link]
- Dao, T. Q., et al. (2017). β-Diketiminate complexes of the first row transition metals: Applications in catalysis. Dalton Transactions, 46(10), 3093-3110. [Link]
- Royal Society of Chemistry. (2017).
- MDPI. (2023). Pharmaceutical Applications of Metal Complexes and Derived Materials. Pharmaceuticals, 16(11), 1546. [Link]
- Singh, R. V., et al. (2017). Selected Pharmacological Applications of 1st Row Transition Metal Complexes: A review. Clinical Medicine Research, 6(6), 177-191. [Link]
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- Chemchart. (n.d.). This compound (21573-10-4).
- iChemical. (n.d.). This compound, CAS No. 21573-10-4.
- Royal Society of Chemistry. (2023).
- National Center for Biotechnology Information. (n.d.). 1-Cyclopropyl-butane-1,3-dione.
- IOSR Journal. (2022). Kinetic and mechanistic studies of metal complexes of – diketones - a review. [Link]
- MDPI. (2022). Functional Materials Based on Cyclometalated Platinum(II)
- ResearchGate. (2023). Applications of metal ions and their complexes in medicine I. [Link]
- PubMed Central. (2015). Special Issue: Practical Applications of Metal Complexes. Molecules, 20(5), 7757-7761. [Link]
- ResearchGate. (2019). Chemistry of early transition metal cyclopropyl alkyl complexes. [Link]
- National Institutes of Health. (n.d.). Iron Catalyzed Synthesis and Chemical Recycling of Telechelic 1,3-Enchained Oligocyclobutanes. [Link]
- American Chemical Society. (2014). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 114(16), 7884-7954. [Link]
- National Institutes of Health. (2022). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. Journal of the American Chemical Society, 144(11), 4881-4892. [Link]
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Application Notes & Protocols: The Catalytic Frontier of 1-Cyclopropyl-1,3-butanedione Metal Complexes
For the Attention of: Researchers, Synthetic Chemists, and Drug Development Professionals
This document serves as a specialized guide to the prospective catalytic applications of metal complexes derived from 1-cyclopropyl-1,3-butanedione (CPBD). While the broader class of β-diketonate complexes has established a significant role in industrial and academic catalysis, the specific potential of CPBD as a ligand remains a nascent field of exploration. The unique electronic and steric properties imparted by the cyclopropyl group—a motif of increasing importance in medicinal chemistry—suggest that its metal complexes could offer novel reactivity and selectivity.
This guide provides a foundational framework, blending established principles of organometallic chemistry with forward-looking, tangible protocols. The methodologies presented are extrapolated from well-documented catalytic systems using analogous ligands, offering robust starting points for pioneering research in this area.
The Ligand: Synthesis and Coordination Chemistry
Synthesis of this compound (CPBD)
The cornerstone of this catalytic system is the ligand itself. CPBD can be reliably synthesized via a Claisen condensation between cyclopropyl methyl ketone and ethyl acetate, using a strong base such as sodium ethoxide.
Protocol 1: Synthesis of this compound
-
Reagents & Equipment:
-
Cyclopropyl methyl ketone (1.0 equiv)
-
Ethyl acetate (solvent and reagent)
-
Sodium ethoxide (21 wt% solution in ethanol, 1.0 equiv)
-
10% Aqueous Hydrochloric Acid
-
Ethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with condenser and Dean-Stark trap
-
Nitrogen atmosphere setup
-
-
Procedure:
-
To a stirred solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in 100 mL of ethyl acetate under a nitrogen atmosphere, add sodium ethoxide solution (39 mL, 0.1 mol) dropwise.
-
Fit the flask with a condenser and a Dean-Stark trap. Heat the mixture to reflux to remove ethanol via azeotropic distillation. Add more ethyl acetate as needed to maintain volume.
-
Continue heating for approximately 3 hours, or until the distillate temperature reaches ~75°C.
-
Cool the reaction mixture to room temperature. A white solid should precipitate.
-
Collect the solid by filtration. Dissolve it in cold water (0°C) and acidify with 10% aqueous HCl.
-
Extract the aqueous solution three times with ethyl ether.
-
Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as an oil[1].
-
Keto-Enol Tautomerism and Metal Chelation
The functionality of β-diketones as ligands is governed by their keto-enol tautomerism. The enolate form acts as a potent bidentate, monoanionic ligand, forming stable six-membered chelate rings with a wide array of metal ions. The cyclopropyl group, with its unique sp2-hybridized character, can influence the acidity of the enolic proton and the electronic properties of the resulting metal complex.
Caption: Keto-enol tautomerism of CPBD.
General Synthesis of Metal(CPBD)n Complexes
The synthesis of metal-CPBD complexes typically involves the reaction of a metal salt with the CPBD ligand in the presence of a non-coordinating base to deprotonate the ligand.
Protocol 2: General Synthesis of a Metal(CPBD)n Complex (e.g., Fe(CPBD)₃)
-
Reagents & Equipment:
-
Iron(III) chloride (FeCl₃, 1.0 equiv)
-
This compound (3.0 equiv)
-
Triethylamine (NEt₃, 3.0 equiv)
-
Methanol or Ethanol
-
Standard glassware for reflux
-
-
Procedure:
-
Dissolve FeCl₃ in methanol.
-
In a separate flask, dissolve CPBD and triethylamine in methanol.
-
Slowly add the ligand/base solution to the stirred solution of FeCl₃.
-
A color change and precipitation of the complex should occur.
-
Heat the mixture to reflux for 1-2 hours to ensure complete reaction.
-
Cool the mixture, collect the solid product by filtration, wash with cold methanol to remove excess reagents and triethylammonium salt, and dry under vacuum.
-
Recrystallization from a suitable solvent (e.g., dichloromethane/hexane) can be performed for further purification.
-
Caption: General workflow for Metal-CPBD complex synthesis.
Application Note I: Catalytic Oxidation of Alcohols with Mn(CPBD)₂
Scientific Rationale: Manganese complexes are well-established catalysts for oxidation reactions, often proceeding through high-valent Mn-oxo intermediates. The choice of ligand is critical for tuning the catalyst's stability and reactivity. Non-heme manganese complexes have shown high efficiency in the oxidation of alcohols using green oxidants like H₂O₂[2][3][4]. A manganese(II) complex of CPBD is proposed here as a catalyst for this transformation. The electronic properties of the CPBD ligand could stabilize the necessary high-valent manganese species, while its steric profile influences substrate access to the active site.
Protocol 3: Oxidation of 1-Phenylethanol to Acetophenone
-
Catalyst System: [Mn(CPBD)₂] complex, H₂O₂ (30% aq.), H₂SO₄ (co-catalyst).
-
Reagents & Equipment:
-
[Mn(CPBD)₂] (0.30 mol%)
-
1-Phenylethanol (1.0 equiv, 0.50 mmol)
-
Sulfuric acid (0.30 mol%)
-
30% Hydrogen peroxide (1.2 equiv)
-
Acetonitrile (CH₃CN, anhydrous)
-
Syringe pump
-
Schlenk tube and inert atmosphere line (Argon or Nitrogen)
-
GC for analysis
-
-
Procedure:
-
Under an argon atmosphere, add the [Mn(CPBD)₂] catalyst (0.30 mol%), 1-phenylethanol (0.50 mmol), and H₂SO₄ (0.30 mol%) to a Schlenk tube containing 1.0 mL of CH₃CN at 25°C.
-
In a separate syringe, prepare a solution of 30% H₂O₂ (1.2 equiv) in 0.50 mL of CH₃CN.
-
Using a syringe pump, add the H₂O₂ solution dropwise to the reaction mixture over 1 hour. (Caution: H₂O₂ is a strong oxidizer. Addition should be slow to control any exotherm).
-
After the addition is complete, stir the reaction for an additional period (monitor by TLC or GC).
-
Quench the reaction by adding saturated aqueous solutions of NaHCO₃ and Na₂S₂O₃.
-
Add an internal standard (e.g., n-decane) and analyze the yield by Gas Chromatography (GC).
-
Catalytic Cycle Mechanism:
Caption: Proposed catalytic cycle for Mn-catalyzed alcohol oxidation.
Table 1: Summary of Hypothetical Oxidation Reaction
| Parameter | Value | Purpose |
| Catalyst | [Mn(CPBD)₂] | Active catalytic species precursor |
| Catalyst Loading | 0.3 mol% | To achieve efficient turnover |
| Substrate | 1-Phenylethanol | Model secondary alcohol |
| Oxidant | 30% H₂O₂ | Green terminal oxidant |
| Co-catalyst | H₂SO₄ | Activates H₂O₂ and facilitates catalyst turnover |
| Solvent | Acetonitrile | Polar aprotic solvent to solubilize reagents |
| Temperature | 25 °C | Mild reaction conditions |
| Expected Yield | >90% | Based on analogous systems[2] |
Application Note II: Asymmetric Transfer Hydrogenation of Ketones
Scientific Rationale: The synthesis of enantiomerically pure alcohols is of paramount importance in the pharmaceutical industry. Ruthenium complexes bearing chiral ligands are highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones[5][6][7]. By designing a chiral version of the CPBD ligand, it is plausible to develop a novel catalyst for this transformation. The chirality can be introduced on the cyclopropyl ring, creating a well-defined chiral pocket around the metal center to control the facial selectivity of hydride delivery to the ketone.
Proposed Chiral Ligand: (1R,2S)-1-(2-phenylcyclopropyl)-1,3-butanedione (chiral-CPBD)
Protocol 4: Asymmetric Transfer Hydrogenation of Acetophenone
-
Catalyst System: In situ generated from [{RuCl₂(p-cymene)}₂] and chiral-CPBD ligand with a base.
-
Reagents & Equipment:
-
[{RuCl₂(p-cymene)}₂] (0.5 mol%)
-
Chiral-CPBD ligand (1.1 mol%)
-
Acetophenone (1.0 equiv)
-
2-Propanol (solvent and hydrogen source)
-
Potassium hydroxide (KOH, 5 mol%)
-
Inert atmosphere (Argon or Nitrogen)
-
Chiral HPLC for enantiomeric excess (ee) analysis
-
-
Procedure:
-
In a Schlenk tube under argon, add [{RuCl₂(p-cymene)}₂] (0.5 mol%) and the chiral-CPBD ligand (1.1 mol%).
-
Add degassed 2-propanol and stir the mixture at room temperature for 20 minutes to allow for pre-catalyst formation.
-
Add the acetophenone substrate followed by the KOH base.
-
Heat the reaction mixture to a specified temperature (e.g., 40-60°C) and monitor its progress by TLC.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the resulting 1-phenylethanol by column chromatography.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC.
-
Experimental Workflow:
Caption: Simplified mechanism for iron-catalyzed olefin polymerization.
Table 3: Summary of Hypothetical Olefin Polymerization
| Parameter | Value | Purpose |
| Catalyst | [Fe(CPBD)₃] | Pre-catalyst for polymerization |
| Co-catalyst | MAO | Alkylating agent and Lewis acid activator |
| [Al]/[Fe] Ratio | 100-1000 | To ensure full activation of the iron pre-catalyst |
| Monomer | Norbornene | Cyclic olefin substrate |
| Solvent | Toluene | Reaction medium |
| Temperature | 25-50 °C | Controls polymerization rate and polymer properties |
| Expected Outcome | Polynorbornene | Addition polymer with high thermal stability |
References
- Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide. Chemical Science. [Link]
- Insertion (co)polymerization of olefins catalyzed by first row transition metal complexes. AIR Unimi. [Link]
- Catalytic oxidation of alcohols with novel non-heme N4-tetradentate manganese(ii) complexes. Dalton Transactions. [Link]
- Effective catalytic oxidation of alcohols and alkenes with monomeric versus dimeric manganese(II) catalysts and t-BuOOH.
- Enantioselective Reduction of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes.
- Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. [Link]
- Manganese(iii)
- Ruthenium-Catalysed Asymmetric Reduction of Ketones.
- Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide. Chemical Science (RSC Publishing). [Link]
- P. Wipf 1 3/1/2006. University of Pittsburgh. [Link]
- Rhodium‐Catalyzed Chemo‐, Regio‐ and Enantioselective Hydroformylation of Cyclopropyl‐Functionalized Trisubstituted Alkenes.
- Rhodium-Catalyzed Chemo-, Regio- and Enantioselective Hydroformylation of Cyclopropyl-Functionalized Trisubstituted Alkenes. PubMed. [Link]
- On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction.
- Transition Metal–(μ-Cl)–Aluminum Bonding in α-Olefin and Diene Chemistry. PubMed Central. [Link]
- Chemo-, regio- and enantioselective hydroformylation of trisubstituted cyclopropenes: access to chiral quaternary cyclopropanes. PubMed Central. [Link]
- Iron Catalyzed Synthesis and Chemical Recycling of Telechelic 1,3-Enchained Oligocyclobutanes. PubMed Central. [Link]
- Rhodium-catalyzed hydroformyl
- Synthesis, structures and catalytic properties of iron(III) complexes with asymmetric N-capped tripodal NO(3) ligands and a pentadentate N(2)O(3) ligand.
- Synthesis of this compound. PrepChem.com. [Link]
- Iron Catalyzed Synthesis and Chemical Recycling of Telechelic, 1,3- Enchained Oligocyclobutanes. Semantic Scholar. [Link]
- Hydroformylation of alkenes by use of rhodium complex c
- Copper(I)
- Copper-catalyzed regio- and enantioselective aminoboration of alkylidenecyclopropanes: the synthesis of cyclopropane-containing β-aminoalkylboranes.
- Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism. PubMed Central. [Link]
- Transition metal complex catalysts promoting copolymers of cycloolefin with propylene/higher olefins. OUCI. [Link]
- Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboron
- Nickel and Palladium Catalyzed Olefin Polymeriz
- Iron and Cobalt C
- Copper-catalyzed cyclopropanation reaction of but-2-ene. Universidad de Zaragoza. [Link]
- Lewis Acid-Mediated Formation of 1,3-Disubstituted Spiro[cyclopropane-1,2'-indanes]. PubMed. [Link]
Sources
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- 2. Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic oxidation of alcohols with novel non-heme N4-tetradentate manganese(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
1-Cyclopropyl-1,3-butanedione: A Versatile Scaffold for Modern Medicinal Chemistry
Application Notes and Protocols
Introduction: The Strategic Value of the Cyclopropyl Moiety
In the landscape of contemporary drug discovery, the cyclopropyl group has emerged as a powerful structural motif.[1] Its incorporation into drug candidates can significantly enhance pharmacological properties by addressing common challenges in medicinal chemistry.[2] The three-membered ring's unique stereoelectronic properties, stemming from its inherent ring strain, confer a range of benefits including increased metabolic stability, enhanced potency, and improved physicochemical properties.[2] When appended to a reactive building block like 1,3-butanedione, the cyclopropyl group offers a gateway to a diverse array of heterocyclic compounds with proven therapeutic relevance.
1-Cyclopropyl-1,3-butanedione is a bifunctional building block that serves as a linchpin in the synthesis of key heterocyclic scaffolds, most notably pyrazoles and dihydropyrimidines. These heterocycles form the core of numerous approved drugs and clinical candidates, spanning therapeutic areas from anti-inflammatory to oncology.[3][4] This guide provides a comprehensive overview of the synthesis and application of this compound, complete with detailed protocols for its use in constructing medicinally relevant chemical entities.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| Appearance | Oil |
| CAS Number | 21573-10-4 |
Synthesis of this compound
The Claisen condensation is a robust and widely employed method for the formation of 1,3-dicarbonyl compounds. The following protocol details the synthesis of this compound from cyclopropyl methyl ketone and ethyl acetate.
Protocol 1: Synthesis via Claisen Condensation
This protocol is adapted from a standard procedure for the synthesis of this compound.[5]
Materials:
-
Cyclopropyl methyl ketone
-
Ethyl acetate
-
Sodium ethoxide in ethanol (21 wt %)
-
10% Aqueous hydrochloric acid
-
Ethyl ether
-
Magnesium sulfate
-
Nitrogen gas supply
Equipment:
-
Round-bottom flask
-
Condenser
-
Dean-Stark trap
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
To a stirred solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in ethyl acetate (100 mL) under a nitrogen atmosphere, add a 21 wt % solution of sodium ethoxide in absolute ethanol (39 mL, 0.1 mol) dropwise.
-
Fit the flask with a condenser and a Dean-Stark trap. Heat the reaction mixture to allow for the azeotropic distillation of ethanol. Add more ethyl acetate as needed to maintain the reaction volume.
-
After approximately three hours, the temperature of the distillate should reach about 75°C. At this point, allow the reaction to cool and stand overnight. A white solid should precipitate.
-
Collect the precipitated solid by filtration.
-
Dissolve the solid in water and acidify the solution at 0°C with 10% aqueous hydrochloric acid.
-
Extract the acidified aqueous solution three times with ethyl ether.
-
Combine the ether extracts, dry over magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield this compound as an oil.[5] The product can be used in subsequent steps, often without further purification.
Causality Behind Experimental Choices:
-
Nitrogen Atmosphere: Prevents side reactions involving atmospheric oxygen and moisture.
-
Sodium Ethoxide: A strong base required to deprotonate the α-carbon of cyclopropyl methyl ketone, initiating the Claisen condensation.
-
Dean-Stark Trap: Efficiently removes the ethanol byproduct, driving the reaction equilibrium towards the product.
-
Acidification: Neutralizes the basic reaction mixture and protonates the enolate to form the desired 1,3-dione.
Workflow for Synthesis of this compound
Caption: Regioselectivity of the Knorr Synthesis.
Protocol 2: Synthesis of 3-Cyclopropyl-5-methylpyrazole
This generalized protocol is based on established procedures for the Knorr pyrazole synthesis with 1,3-dicarbonyls. [6][7] Materials:
-
This compound
-
Hydrazine hydrate or Hydrazine hydrochloride
-
Ethanol or Glacial acetic acid
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.26 g, 10 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (0.5 mL, 10 mmol) dropwise to the stirred solution. If using hydrazine hydrochloride, an equivalent of a base like sodium acetate should be added.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then pour it into ice-cold water (50 mL).
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 3-cyclopropyl-5-methylpyrazole.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.
Causality Behind Experimental Choices:
-
Hydrazine: Acts as the dinucleophile, providing the two nitrogen atoms for the pyrazole ring.
-
Acid Catalyst (Acetic Acid): Protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine. [8]* Reflux: Provides the necessary thermal energy to overcome the activation barrier of the condensation and cyclization steps.
-
Precipitation in Water: The pyrazole product is typically less soluble in water than the starting materials and byproducts, allowing for easy isolation.
Application in Heterocyclic Synthesis: The Biginelli Reaction
The Biginelli reaction is a multi-component reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from a β-dicarbonyl compound, an aldehyde, and urea or thiourea. [4][9]DHPMs are a privileged scaffold in medicinal chemistry, with applications as calcium channel blockers, antiviral, and anti-inflammatory agents. [4]
Protocol 3: Synthesis of 4-Aryl-6-cyclopropyl-5-acetyl-3,4-dihydropyrimidin-2(1H)-one
This protocol is adapted from established Biginelli reaction procedures. [8] Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Urea
-
Ethanol
-
Catalytic acid (e.g., HCl, or a Lewis acid like Yb(OTf)₃)
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine this compound (1.26 g, 10 mmol), the chosen aromatic aldehyde (10 mmol), and urea (0.72 g, 12 mmol) in ethanol (25 mL).
-
Add a catalytic amount of a suitable acid (e.g., 3-4 drops of concentrated HCl).
-
Heat the mixture to reflux with stirring for 4-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the reaction mixture.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
-
Collect the solid product by filtration, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.
Causality Behind Experimental Choices:
-
Multi-component, One-Pot: This approach enhances efficiency by combining multiple synthetic steps without isolating intermediates, saving time and resources.
-
Acid Catalyst: Essential for the initial condensation between the aldehyde and urea to form an N-acyliminium ion intermediate, which is the key electrophile in the reaction. [9]* Urea: Serves as the nitrogen-containing component that forms part of the dihydropyrimidine ring.
-
Ethanol: A common solvent that effectively dissolves the reactants and facilitates the reaction at reflux temperature.
Workflow for Biginelli Reaction
Caption: General workflow for the Biginelli Reaction.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to readily participate in classic heterocyclic ring-forming reactions like the Knorr pyrazole synthesis and the Biginelli reaction makes it an indispensable tool for accessing privileged scaffolds. The incorporation of the cyclopropyl moiety provides a strategic advantage in drug design, often leading to compounds with improved pharmacokinetic and pharmacodynamic profiles. The protocols outlined in this guide offer a solid foundation for researchers to explore the rich chemistry of this building block and to generate novel compounds with therapeutic potential.
References
- Bose, D. S., Sudharshan, M., & Chavhan, S. W. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(3), 228-236.
- ResearchGate. (2005). (PDF) New protocol for Biginelli reaction - A practical synthesis of Monastrol.
- Patil, S., et al. (2021). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC.
- ResearchGate. (n.d.). Knorr Pyrazole Synthesis.
- Jetti, S. R., et al. (2012). One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid. Journal of Applicable Chemistry, 1(2), 193-199.
- Redalyc. (2014). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Revista de la Sociedad Química de México, 58(2), 194-199.
- Merck Index. (n.d.). Knorr Pyrazole Synthesis.
- PrepChem.com. (n.d.). Synthesis of this compound.
- El-Gamal, S. M., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Molecules, 29(15), 3459.
- Sk-Osman, M., et al. (2021). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 6(1), 74-82.
- ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
- Mini-Reviews in Medicinal Chemistry. (2022). An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. PubMed.
- Raines, R. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC.
- ResearchGate. (n.d.). Synthesis of 3-cyclopropyl-substituted...
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
- PubMed. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists.
- Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry.
- ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- National Center for Biotechnology Information. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC.
- ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
- International Journal of Pharmaceutical Sciences and Research. (2010). ANTI-INFLAMMATORY ACTIVITY OF SOME NEW DIHYDROPYRIMIDINES DERIVATIVES.
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Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 1-Cyclopropyl-1,3-butanedione
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The unique structural and electronic properties of the cyclopropyl group have made it a valuable moiety in medicinal chemistry, often enhancing the potency and modulating the pharmacokinetic profiles of drug candidates.[1] When incorporated into heterocyclic scaffolds known for their antimicrobial activity, the cyclopropyl group can lead to significant improvements in efficacy. This guide provides detailed synthetic strategies and protocols for leveraging 1-cyclopropyl-1,3-butanedione as a versatile starting material for the synthesis of various classes of antimicrobial compounds, including quinolones, pyrazoles, pyrroles, and dihydropyridines. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.
Synthetic Strategies and Mechanistic Insights
The 1,3-dicarbonyl functionality of this compound is a key reactive feature that enables its participation in a variety of cyclization and condensation reactions to form diverse heterocyclic systems. The following sections detail the synthesis of prominent antimicrobial scaffolds from this precursor.
Synthesis of Quinolone-Based Antimicrobials
Quinolones are a major class of synthetic broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[2][3] The presence of a cyclopropyl group at the N-1 position of the quinolone ring is a hallmark of many potent fluoroquinolone antibiotics, such as ciprofloxacin.[2] The Gould-Jacobs reaction is a classical and effective method for constructing the 4-quinolone scaffold.[4]
Workflow for Quinolone Synthesis:
Caption: Workflow for the synthesis of quinolone antimicrobials.
The initial step involves the conversion of this compound to a more reactive cyclopropyl β-ketoester. This intermediate then undergoes a condensation reaction with a substituted aniline, followed by a heat-induced cyclization to form the core 4-quinolone ring system. Further modifications, such as the introduction of a fluorine atom at the C-6 position and a piperazine or other amine-containing heterocycle at the C-7 position, are crucial for enhancing the antibacterial activity.[2][5]
Synthesis of Pyrazole-Based Antimicrobials
Pyrazoles are five-membered heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8][9] The synthesis of pyrazoles from 1,3-dicarbonyl compounds is a straightforward and high-yielding process involving condensation with hydrazine or its derivatives.
Workflow for Pyrazole Synthesis:
Caption: Workflow for the synthesis of pyrrole antimicrobials.
To utilize this compound in a Paal-Knorr synthesis, it must first be converted into a 1,4-dicarbonyl compound. This can be achieved through various synthetic routes, such as α-halogenation followed by reaction with a β-ketoester. The resulting 1,4-dicarbonyl compound can then be cyclized with an amine to yield the desired pyrrole.
Synthesis of Dihydropyridine-Based Antimicrobials
Dihydropyridines, synthesized via the Hantzsch pyridine synthesis, are well-known for their cardiovascular applications but also exhibit antimicrobial properties. [10]The Hantzsch synthesis is a multi-component reaction involving a β-ketoester, an aldehyde, and a nitrogen donor. [10] Workflow for Dihydropyridine Synthesis:
Caption: Workflow for dihydropyridine and pyridine synthesis.
In this synthesis, this compound can be used as the β-dicarbonyl component. The reaction with an aldehyde and ammonia or ammonium acetate leads to the formation of a dihydropyridine, which can subsequently be oxidized to the corresponding pyridine derivative.
Experimental Protocols
The following protocols provide detailed step-by-step methodologies for the synthesis of key antimicrobial scaffolds from this compound.
Protocol 1: Synthesis of a Cyclopropyl-Substituted Pyrazole
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirring solution, add hydrazine hydrate (1 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified cyclopropyl-substituted pyrazole.
Protocol 2: Synthesis of a 4-Quinolone Core via Gould-Jacobs Reaction
Materials:
-
Ethyl 3-cyclopropyl-3-oxopropanoate (prepared from this compound)
-
Substituted aniline (e.g., 2,4-dichloroaniline)
-
Polyphosphoric acid or Dowtherm A
-
Standard laboratory glassware
-
Heating mantle
Procedure:
-
In a round-bottom flask, mix ethyl 3-cyclopropyl-3-oxopropanoate (1 equivalent) and the substituted aniline (1 equivalent).
-
Heat the mixture at 140-150 °C for 1-2 hours.
-
Monitor the formation of the enamine intermediate by TLC.
-
For the cyclization step, add the crude enamine to a high-boiling point solvent like Dowtherm A and heat to 240-250 °C for 30 minutes. Alternatively, the enamine can be heated in polyphosphoric acid at 100-120 °C.
-
Cool the reaction mixture and treat it with an appropriate solvent (e.g., hexane for Dowtherm A or ice-water for polyphosphoric acid) to precipitate the 4-quinolone product.
-
Filter the solid, wash thoroughly, and dry.
-
Purify the crude product by recrystallization.
Characterization of Synthesized Compounds
The structural confirmation of the synthesized antimicrobial agents is crucial. Standard analytical techniques should be employed for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed molecular structure, including the confirmation of the cyclopropyl group and the heterocyclic core.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as carbonyls (C=O), amines (N-H), and carbon-carbon double bonds (C=C).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N), which should be in agreement with the calculated values for the proposed structure.
Antimicrobial Activity
The newly synthesized compounds should be evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. Standard methods such as the broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC).
| Compound Class | Target Microorganisms | Expected Activity |
| Quinolones | Gram-positive and Gram-negative bacteria [5] | Moderate to high antibacterial activity, particularly when appropriately substituted (e.g., with fluorine and piperazine). |
| Pyrazoles | Bacteria and fungi [7][8][9] | Broad-spectrum antimicrobial activity is often observed, with specific derivatives showing high potency against certain strains. |
| Pyrroles | Bacteria and fungi [11][12] | Can exhibit significant antibacterial and antifungal properties. |
| Dihydropyridines | Bacteria | Generally exhibit moderate antibacterial activity. |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds with potential antimicrobial properties. The synthetic routes outlined in this guide provide a solid foundation for researchers to explore the chemical space around cyclopropyl-substituted quinolones, pyrazoles, pyrroles, and dihydropyridines. Through systematic derivatization and biological evaluation, novel and potent antimicrobial agents can be developed to combat the growing challenge of drug-resistant infections.
References
- Synthesis and antibacterial activity of 1,3-dione derivatives of 1-cyclopropyl-7- [4-(2,6-dimethyl/ dimethoxypyrimidin-2-yl-diaz. (n.d.).
- Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (n.d.).
- Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022). National Institutes of Health.
- Hantzsch pyridine synthesis. (n.d.). Wikipedia.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health.
- The Grohe method and quinolone antibiotics. (n.d.). Bayer Global.
- Synthesis of Quinolone Antibiotic Analogues: A Multistep Synthetic Chemistry Experiment for Undergraduates. (n.d.). ResearchGate.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). National Institutes of Health.
- Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (n.d.). MDPI.
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (n.d.). MDPI.
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI.
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021). National Institutes of Health.
- Design and Synthesis of Novel Antimicrobial Agents. (2023). PubMed Central.
- Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (2025). PubMed.
- Synthesis of some new pyrrole derivatives and their antimicrobial activity. (2025). ResearchGate.
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Condensation of 1-Cyclopropyl-1,3-butanedione with Hydrazines
Introduction: The Strategic Importance of Cyclopropyl-Pyrazoles in Modern Drug Discovery
The pyrazole motif is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a privileged scaffold. The incorporation of a cyclopropyl group into the pyrazole ring system further enhances its therapeutic potential by introducing conformational rigidity, improving metabolic stability, and increasing potency through favorable interactions with biological targets.[3] Cyclopropyl-substituted pyrazoles have emerged as critical intermediates in the synthesis of a wide range of biologically active compounds, including anti-inflammatory, anti-cancer, and antimicrobial agents.[4][5]
This guide provides a comprehensive overview and detailed protocols for the synthesis of cyclopropyl-pyrazoles via the condensation of 1-cyclopropyl-1,3-butanedione with hydrazines, a classic and robust transformation known as the Knorr pyrazole synthesis.[6][] These application notes are designed for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also a deep dive into the underlying chemical principles, safety considerations, and the significance of this reaction in the pharmaceutical landscape.
Reaction Overview: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a fundamental reaction in heterocyclic chemistry that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives.[8] The reaction typically proceeds under acidic or neutral conditions and results in the formation of a stable, aromatic pyrazole ring.
The general mechanism involves an initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration of the cyclic intermediate yields the final pyrazole product.
Part 1: Synthesis of the Starting Material: this compound
A reliable supply of the starting dicarbonyl compound is paramount. The following protocol outlines a common and effective method for the synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
Cyclopropyl methyl ketone (1.0 eq)
-
Sodium ethoxide (1.0 eq, 21 wt% solution in ethanol)
-
Ethyl acetate (anhydrous)
-
Hydrochloric acid (10% aqueous solution)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Nitrogen atmosphere
Procedure:
-
To a stirred solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in 100 mL of ethyl acetate under a nitrogen atmosphere, add dropwise a 21 wt% solution of sodium ethoxide in ethanol (39 mL, 0.1 mol).
-
Fit the flask with a condenser and a Dean-Stark trap. Heat the reaction mixture to reflux to remove ethanol via azeotropic distillation. Add more ethyl acetate as needed to maintain the reaction volume.
-
After approximately 3 hours, when the temperature of the distillate reaches 75 °C, the reaction is considered complete. Allow the mixture to cool to room temperature and let it stand overnight.
-
A white solid will precipitate. Collect the solid by filtration.
-
Dissolve the solid in water and cool the solution to 0 °C in an ice bath. Acidify the solution by the slow addition of 10% aqueous hydrochloric acid.
-
Extract the aqueous solution three times with diethyl ether.
-
Combine the ether extracts, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield this compound as an oil. The product can be used in the next step without further purification.
Part 2: Condensation with Hydrazine Hydrate to Yield 3-Cyclopropyl-5-methyl-1H-pyrazole
This section details the core condensation reaction to produce the target pyrazole.
Regioselectivity Considerations
The condensation of an unsymmetrical 1,3-dione like this compound with hydrazine hydrate will yield a single pyrazole product due to the symmetry of the hydrazine molecule. However, when a substituted hydrazine (e.g., methylhydrazine) is used, two regioisomers can be formed. The outcome is governed by several factors:
-
Steric Hindrance: The initial attack of the hydrazine is likely to occur at the less sterically hindered carbonyl group. In this compound, the methyl ketone is less hindered than the cyclopropyl ketone.
-
Electronic Effects: The electrophilicity of the carbonyl carbons also plays a crucial role. The cyclopropyl group can have a slight electron-donating effect through its sigma bonds, potentially making the adjacent carbonyl carbon slightly less electrophilic than the methyl ketone carbon.
-
Reaction pH: The acidity of the reaction medium can influence the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, thereby affecting the initial site of attack.[9]
For the reaction with hydrazine hydrate, these considerations are moot, leading to the formation of 3-cyclopropyl-5-methyl-1H-pyrazole.
Protocol 2: Synthesis of 3-Cyclopropyl-5-methyl-1H-pyrazole
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.26 g, 10 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (0.55 mL, 11 mmol) to the solution, followed by a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure to remove the ethanol.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 3-cyclopropyl-5-methyl-1H-pyrazole can be purified by one of the following methods:
-
Recrystallization: If the product is a solid, it can be recrystallized from a suitable solvent or solvent mixture, such as ethanol/water or ethyl acetate/hexane.[10]
-
Column Chromatography: For oily products or to achieve higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexane is recommended.[11]
Expected Characterization Data (for 3-Cyclopropyl-5-methyl-1H-pyrazole)
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~6.0 (s, 1H, pyrazole H-4), ~2.3 (s, 3H, CH₃), ~1.8 (m, 1H, cyclopropyl CH), ~0.9 (m, 2H, cyclopropyl CH₂), ~0.7 (m, 2H, cyclopropyl CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~148 (C5), ~140 (C3), ~105 (C4), ~12 (CH₃), ~8 (cyclopropyl CH), ~6 (cyclopropyl CH₂).
-
Mass Spectrometry (EI): m/z (%) = 122 (M+).
(Note: The chemical shifts are estimates based on analogous structures and may vary slightly.)
Safety Precautions
Hydrazine and its derivatives are toxic, corrosive, and potential carcinogens. [5] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of vapors and skin contact. In case of a spill, neutralize with a weak acid and absorb with an inert material.
Visualization of the Reaction
Reaction Scheme
Caption: Knorr synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole.
Mechanism Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 5. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 6. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Cyclocondensation Reactions of 1-Cyclopropyl-1,3-butanedione
Authored by: A Senior Application Scientist
Introduction: The Versatility of a Cyclopropyl Ketone Building Block
1-Cyclopropyl-1,3-butanedione is a highly versatile and valuable bifunctional substrate in the synthesis of heterocyclic compounds.[1][2] Its 1,3-dicarbonyl moiety provides two electrophilic sites, making it an ideal precursor for cyclocondensation reactions with a wide range of binucleophilic reagents. The presence of a strained cyclopropyl ring adjacent to one of the carbonyl groups introduces unique electronic and steric properties, influencing reactivity and providing a key structural motif in the resulting products. This cyclopropyl group is of significant interest in medicinal chemistry, as its incorporation into drug candidates can enhance metabolic stability, improve binding affinity, and modulate lipophilicity.
This guide provides an in-depth exploration of the primary cyclocondensation pathways for this compound, offering detailed mechanistic insights and field-proven laboratory protocols for the synthesis of high-value pyrazole, isoxazole, and pyrimidine derivatives. These heterocyclic cores are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[3][4][5]
Synthesis of Cyclopropyl-Substituted Pyrazoles via Knorr-Type Condensation
The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a cornerstone of pyrazole synthesis, first reported by Ludwig Knorr.[6][7] This transformation provides a direct and efficient route to polysubstituted pyrazoles, which are privileged scaffolds in numerous therapeutic agents, including the anti-inflammatory drug Celecoxib.[4][7]
Mechanistic Rationale & Regioselectivity
The reaction proceeds via a nucleophilic addition-cyclization-dehydration cascade. The initial step involves the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the diketone.[8] Subsequent intramolecular condensation with the second carbonyl group forms a five-membered ring intermediate, which then dehydrates to yield the aromatic pyrazole ring.[4]
A critical consideration is regioselectivity . This compound is an unsymmetrical diketone. The carbonyl carbon adjacent to the cyclopropyl group (C1) is sterically more hindered and electronically different from the carbonyl carbon next to the methyl group (C3). When a substituted hydrazine (e.g., phenylhydrazine) is used, two regioisomers are possible. The initial nucleophilic attack will preferentially occur at the less sterically hindered and more electrophilic carbonyl carbon (C3), leading predominantly to the formation of 3-cyclopropyl-1-phenyl-5-methylpyrazole.
Diagram: Mechanism of Pyrazole Formation
Caption: Mechanism for the condensation of this compound with a substituted hydrazine.
Experimental Protocols
Protocol 1: Synthesis of 3-Cyclopropyl-5-methylpyrazole
-
Materials: this compound (1.26 g, 10 mmol), Hydrazine hydrate (64-85% solution, ~0.5 mL, ~10 mmol), Ethanol (20 mL).
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and ethanol.
-
Stir the solution at room temperature until the diketone is fully dissolved.
-
Slowly add hydrazine hydrate dropwise to the solution. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After 2 hours, or upon completion as indicated by TLC, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (30 mL) and wash with water (2 x 15 mL) to remove any unreacted hydrazine hydrate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane/ethyl acetate.
-
-
Scientist's Note (Trustworthiness): The use of a slight excess of hydrazine hydrate is often tolerated, but a 1:1 stoichiometry is ideal. The aqueous workup is crucial for removing the highly polar hydrazine, simplifying purification.
Protocol 2: Regioselective Synthesis of 3-Cyclopropyl-1-phenyl-5-methylpyrazole
-
Materials: this compound (1.26 g, 10 mmol), Phenylhydrazine (1.08 g, 10 mmol), Glacial Acetic Acid (15 mL).
-
Procedure:
-
Combine this compound and phenylhydrazine in a 50 mL round-bottom flask.
-
Add glacial acetic acid to serve as both the solvent and an acid catalyst.
-
Heat the mixture to 100 °C with stirring for 3-4 hours. Monitor by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water (50 mL).
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
-
Rationale (Expertise): Acetic acid is an excellent solvent for this condensation as it protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the rate-determining cyclization step.[9] The acidic conditions facilitate the dehydration of the cyclic intermediate.
Data Summary: Pyrazole Synthesis
| Reagent | Solvent | Catalyst | Temp (°C) | Time (h) | Typical Yield |
| Hydrazine Hydrate | Ethanol | None | 80 | 2 | 85-95% |
| Phenylhydrazine | Acetic Acid | Self-catalyzed | 100 | 3-4 | 75-85% |
| Methylhydrazine | Ethanol | Acetic Acid (cat.) | 80 | 4 | 70-80% (mixture) |
Synthesis of Cyclopropyl-Substituted Isoxazoles
The reaction of 1,3-diketones with hydroxylamine provides a classical and highly effective route to the isoxazole ring system.[10] Isoxazoles are key components in various pharmaceuticals, such as the antibiotic Cloxacillin and the COX-2 inhibitor Valdecoxib.[11]
Mechanistic Rationale
The mechanism is analogous to pyrazole formation. The more nucleophilic amine group of hydroxylamine attacks a carbonyl carbon first, forming an oxime intermediate.[10] This is followed by intramolecular cyclization, where the hydroxyl group attacks the remaining carbonyl. Subsequent dehydration affords the aromatic isoxazole ring. As with substituted hydrazines, the reaction with the unsymmetrical this compound can lead to two regioisomers: 3-cyclopropyl-5-methylisoxazole and 5-cyclopropyl-3-methylisoxazole. The reaction conditions, particularly pH, can influence the isomeric ratio.
Diagram: Isoxazole Formation Pathway
Caption: General workflow for the synthesis of isoxazole regioisomers.
Experimental Protocol
Protocol 3: Synthesis of Cyclopropyl-Methylisoxazole
-
Materials: this compound (1.26 g, 10 mmol), Hydroxylamine hydrochloride (0.70 g, 10 mmol), Sodium acetate (0.82 g, 10 mmol), Ethanol (25 mL), Water (5 mL).
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride and sodium acetate in the ethanol/water mixture with stirring. This in-situ generation of free hydroxylamine is a standard and safe practice.
-
Add the this compound to the solution.
-
Heat the reaction mixture to reflux (approx. 85 °C) for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol via rotary evaporation.
-
Add 30 mL of water to the residue and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
The resulting oil, a mixture of regioisomers, can be separated by careful column chromatography on silica gel.
-
-
Rationale (Expertise): Hydroxylamine is often supplied as its hydrochloride salt for stability. A weak base, such as sodium acetate, is used to liberate the free hydroxylamine in situ without making the solution strongly basic, which could promote side reactions of the diketone.
Data Summary: Isoxazole Synthesis
| Reagent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Hydroxylamine HCl | Sodium Acetate | Ethanol/H₂O | 85 | 4-6 | 80-90% (as mixture) |
| Hydroxylamine HCl | Pyridine | Ethanol | 80 | 5 | 75-85% (as mixture) |
Synthesis of Cyclopropyl-Substituted Pyrimidines
The condensation of a 1,3-dicarbonyl compound with an N-C-N synthon such as guanidine, urea, or thiourea is a classical and highly effective method for constructing the pyrimidine ring.[12] Pyrimidines are fundamental components of nucleic acids (DNA and RNA) and are present in many synthetic drugs like the anticancer agent 5-Fluorouracil.[5][13]
Mechanistic Rationale
This reaction involves a double condensation process. The reaction is typically base-catalyzed, often using a strong base like sodium ethoxide. The base deprotonates the N-C-N reagent, increasing its nucleophilicity. The reagent then attacks one carbonyl group, followed by an intramolecular cyclization and dehydration sequence, ultimately forming the stable six-membered aromatic pyrimidine ring.
Diagram: Pyrimidine Synthesis Mechanism
Caption: Base-catalyzed pathway for the synthesis of a substituted pyrimidine.
Experimental Protocol
Protocol 4: Synthesis of 2-Amino-4-cyclopropyl-6-methylpyrimidine
-
Materials: this compound (1.26 g, 10 mmol), Guanidine hydrochloride (1.05 g, 11 mmol), Sodium ethoxide (21 wt% solution in ethanol, ~3.8 mL, 11 mmol), Absolute Ethanol (30 mL).
-
Procedure:
-
Caution: Sodium ethoxide is corrosive and reacts with moisture. Handle in a fume hood with appropriate personal protective equipment.
-
In a 100 mL three-neck flask fitted with a reflux condenser and a dropping funnel under a nitrogen atmosphere, dissolve the guanidine hydrochloride in absolute ethanol.
-
Slowly add the sodium ethoxide solution to the flask with stirring. A white precipitate of NaCl may form. Stir for 20 minutes to ensure complete formation of free guanidine.
-
Add the this compound to the mixture.
-
Heat the reaction to reflux (approx. 80 °C) and maintain for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Add water (30 mL) to the residue. The product may precipitate. If so, collect by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous solution with chloroform or ethyl acetate (3 x 25 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product. Recrystallize from ethanol if necessary.
-
-
Rationale (Expertise): A strong base like sodium ethoxide is required to deprotonate the guanidinium salt to form the highly nucleophilic free guanidine. Using an anhydrous solvent like absolute ethanol is critical to prevent the base from being quenched by water.
Data Summary: Pyrimidine Synthesis
| N-C-N Reagent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Guanidine HCl | Sodium Ethoxide | Ethanol | 80 | 6-8 | 70-80% |
| Thiourea | Sodium Ethoxide | Ethanol | 80 | 8-10 | 65-75% |
| Urea | HCl (conc.) | Ethanol | 100 | 12 | 40-50% |
Conclusion
This compound serves as a powerful and adaptable starting material for accessing a diverse range of pharmaceutically relevant heterocyclic compounds. The protocols and mechanistic discussions provided herein demonstrate the straightforward and efficient nature of its cyclocondensation reactions with hydrazines, hydroxylamine, and guanidine. By understanding the underlying principles of reactivity and regioselectivity, researchers can effectively leverage this building block to construct complex molecular architectures for applications in drug discovery and materials science.
References
- Grokipedia. Paal–Knorr synthesis.
- Wikipedia. Paal–Knorr synthesis.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Organic Chemistry Portal. Isoxazole synthesis.
- PrepChem.com. Synthesis of this compound.
- Alfa Chemistry. Paal-Knorr Synthesis.
- MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- YouTube. synthesis of isoxazoles.
- PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- 194 recent advances in the synthesis of new pyrazole derivatives.
- Organic Chemistry Portal. Pyrazole synthesis.
- PMC - NIH. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.
- Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method.
- ResearchGate. Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes....
- Organic Chemistry Portal. Paal-Knorr Furan Synthesis.
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
- Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
- PMC - NIH. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles.
- PubChem. 1-Cyclopropyl-butane-1,3-dione | C7H10O2 | CID 11018869.
- Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- ResearchGate. Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP..
- ChemicalBook. This compound | 21573-10-4.
Sources
- 1. 1-Cyclopropyl-butane-1,3-dione | C7H10O2 | CID 11018869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 21573-10-4 [amp.chemicalbook.com]
- 3. grokipedia.com [grokipedia.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 12. bu.edu.eg [bu.edu.eg]
- 13. growingscience.com [growingscience.com]
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from β-Diketones
Introduction: The Versatility of β-Diketones in Heterocyclic Synthesis
β-Diketones, or 1,3-dicarbonyl compounds, are foundational building blocks in modern organic synthesis, prized for their unique electronic properties and versatile reactivity. The presence of two carbonyl groups separated by a methylene bridge creates a highly activated system. The enol tautomer, stabilized by intramolecular hydrogen bonding, and the corresponding enolate are readily formed, providing two nucleophilic centers (the central carbon and the enolic oxygen) and two electrophilic centers (the carbonyl carbons). This inherent ambident reactivity makes β-diketones exceptionally useful precursors for the construction of a wide array of heterocyclic systems, which are core scaffolds in numerous pharmaceuticals, agrochemicals, and materials. This guide provides an in-depth exploration of the synthesis of key five- and six-membered heterocycles from β-diketones, focusing on the underlying mechanisms and providing detailed, field-proven protocols for their preparation.
I. Synthesis of Five-Membered Heterocycles
Five-membered heterocycles are ubiquitous in biologically active molecules. The 1,3-dicarbonyl moiety of β-diketones is perfectly poised to react with dinucleophiles to form these important ring systems.
A. Pyrazoles: The Knorr Synthesis
The Knorr pyrazole synthesis, first reported in 1883, is a robust and widely used method for the preparation of pyrazoles from the condensation of a β-diketone with a hydrazine. The reaction proceeds with high efficiency due to the formation of a stable aromatic ring.
Mechanism and Rationale:
The reaction is typically catalyzed by a weak acid. The mechanism involves an initial condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the β-diketone to form a hydrazone intermediate. The choice of which carbonyl group reacts first is influenced by steric and electronic factors; the less hindered and more electrophilic carbonyl is generally favored. Following this, an intramolecular cyclization occurs via the attack of the second nitrogen atom onto the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring.
To illustrate the causality behind experimental choices, the use of a protic solvent like ethanol or acetic acid not only facilitates the dissolution of reactants but also participates in the proton transfer steps of the mechanism, thereby accelerating the reaction.
Diagram: Knorr Pyrazole Synthesis Workflow
Caption: A typical workflow for the Knorr pyrazole synthesis.
Protocol 1: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone
This protocol details the synthesis of 3,5-dimethylpyrazole from the reaction of acetylacetone with hydrazine hydrate.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Acetylacetone | 1.0 | 100.12 | 10.0 g (0.1 mol) |
| Hydrazine Hydrate (~64%) | 1.2 | 50.06 | 7.5 mL (~0.12 mol) |
| Ethanol | - | - | 50 mL |
| Glacial Acetic Acid | catalytic | 60.05 | 1 mL |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone (10.0 g, 0.1 mol) in ethanol (50 mL).
-
To the stirred solution, add hydrazine hydrate (7.5 mL, ~0.12 mol) dropwise. An exothermic reaction may be observed.
-
Add glacial acetic acid (1 mL) as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
If precipitation is slow, add cold water (50 mL) to induce crystallization.
-
Collect the white crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 3,5-dimethylpyrazole.
B. Isoxazoles: The Claisen Synthesis
The Claisen isoxazole synthesis involves the condensation of a β-diketone with hydroxylamine. This reaction provides a direct route to substituted isoxazoles, which are important scaffolds in medicinal chemistry.
Mechanism and Regioselectivity:
Similar to the Knorr synthesis, the reaction begins with the condensation of the nitrogen of hydroxylamine with one of the carbonyl groups to form an oxime intermediate. Intramolecular cyclization then occurs through the attack of the hydroxyl oxygen onto the second carbonyl group, followed by dehydration to yield the isoxazole ring.
A key challenge in the synthesis of isoxazoles from unsymmetrical β-diketones is controlling the regioselectivity. The initial nucleophilic attack can occur at either of the two different carbonyl carbons, potentially leading to a mixture of regioisomers. Regiochemical outcomes can be influenced by reaction conditions such as pH and solvent, or by modifying the β-diketone to a β-enamino diketone to direct the initial attack. For instance, acidic conditions can favor the formation of one isomer over the other.
Diagram: Isoxazole Synthesis Mechanism
Caption: The general mechanism for isoxazole formation.
Protocol 2: Synthesis of 3,5-Dimethylisoxazole from Acetylacetone
This protocol describes the synthesis of 3,5-dimethylisoxazole from acetylacetone and hydroxylamine hydrochloride.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Acetylacetone | 1.0 | 100.12 | 10.0 g (0.1 mol) |
| Hydroxylamine Hydrochloride | 1.1 | 69.49 | 7.6 g (0.11 mol) |
| Sodium Hydroxide | 1.1 | 40.00 | 4.4 g (0.11 mol) |
| Water | - | - | 50 mL |
| Ethanol | - | - | 50 mL |
Procedure:
-
In a 250 mL round-bottom flask, prepare a solution of hydroxylamine hydrochloride (7.6 g, 0.11 mol) and sodium hydroxide (4.4 g, 0.11 mol) in water (50 mL). Cool the solution in an ice bath.
-
In a separate beaker, dissolve acetylacetone (10.0 g, 0.1 mol) in ethanol (50 mL).
-
Slowly add the acetylacetone solution to the cold hydroxylamine solution with continuous stirring.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield the crude 3,5-dimethylisoxazole.
-
The product can be further purified by distillation.
II. Synthesis of Six-Membered Heterocycles
β-Diketones are also excellent precursors for the synthesis of six-membered heterocyclic rings, such as pyrimidines and benzodiazepines.
A. Pyrimidines: A Biginelli-like Approach
Pyrimidines can be synthesized by the condensation of a β-diketone with urea or its derivatives, such as thiourea or guanidine. This is a variation of the well-known Biginelli reaction.
Mechanism and Rationale:
The reaction is typically acid-catalyzed and proceeds through a series of condensation and cyclization steps. An initial condensation between urea and one of the carbonyl groups of the β-diketone forms an acylureide intermediate. This is followed by an intramolecular condensation of the remaining urea nitrogen with the second carbonyl group, leading to a dihydropyrimidine derivative. Subsequent dehydration yields the aromatic pyrimidine ring. The choice of catalyst, often a Brønsted or Lewis acid, is crucial for activating the carbonyl groups and facilitating the dehydration steps.
Protocol 3: Synthesis of 4,6-Dimethylpyrimidin-2-ol from Acetylacetone and Urea
This protocol details the synthesis of a pyrimidine derivative from acetylacetone and urea.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Acetylacetone | 1.0 | 100.12 | 10.0 g (0.1 mol) |
| Urea | 1.2 | 60.06 | 7.2 g (0.12 mol) |
| Ethanol | - | - | 100 mL |
| Concentrated HCl | catalytic | 36.46 | 5 mL |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (10.0 g, 0.1 mol) and urea (7.2 g, 0.12 mol) in ethanol (100 mL).
-
Carefully add concentrated hydrochloric acid (5 mL) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out.
-
If necessary, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be recrystallized from ethanol or water to obtain the pure pyrimidine derivative.
B. 1,5-Benzodiazepines
1,5-Benzodiazepines, a class of compounds with a wide range of pharmacological activities, can be synthesized by the condensation of β-diketones with o-phenylenediamine.
Mechanism and Rationale:
This condensation reaction is typically carried out in a protic solvent and can be catalyzed by acids. The reaction proceeds through the formation of two imine bonds. One of the amino groups of o-phenylenediamine attacks one carbonyl group of the β-diketone, followed by dehydration to form an enamine-imine intermediate. An intramolecular cyclization then occurs, where the second amino group attacks the remaining carbonyl group, leading to a seven-membered dihydrodiazepine ring. Tautomerization then yields the final 1,5-benzodiazepine product. The use of a catalyst like acetic acid or a Lewis acid can significantly accelerate the reaction.
Diagram: 1,5-Benzodiazepine Synthesis Workflow
Caption: A general workflow for 1,5-benzodiazepine synthesis.
Protocol 4: Synthesis of 2,4-Dimethyl-3H-1,5-benzodiazepine from Acetylacetone and o-Phenylenediamine
This protocol provides a method for the synthesis of a 1,5-benzodiazepine derivative.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Acetylacetone | 1.0 | 100.12 | 5.0 g (0.05 mol) |
| o-Phenylenediamine | 1.0 | 108.14 | 5.4 g (0.05 mol) |
| Methanol | - | - | 75 mL |
| Glacial Acetic Acid | catalytic | 60.05 | 2 mL |
Procedure:
-
In a 250 mL round-bottom flask, dissolve o-phenylenediamine (5.4 g, 0.05 mol) in methanol (75 mL).
-
To this solution, add acetylacetone (5.0 g, 0.05 mol) and glacial acetic acid (2 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product should crystallize out.
-
Collect the yellow crystalline product by vacuum filtration and wash with a small amount of cold methanol.
-
The product can be recrystallized from methanol to improve purity.
III. Green Chemistry Approaches in Heterocyclic Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign methods. The synthesis of heterocycles from β-diketones is well-suited to green chemistry principles, with microwave-assisted and solvent-free reactions being particularly effective.
Microwave-Assisted Synthesis:
Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. This is due to efficient and uniform heating of the reaction mixture. The protocols described above can often be adapted for microwave synthesis by using a dedicated microwave reactor and appropriate sealed vessels.
Solvent-Free Synthesis:
Conducting reactions without a solvent minimizes waste and can simplify work-up procedures. For the synthesis of heterocycles from β-diketones, the reactants can sometimes be mixed and heated directly, or ground together at room temperature, to afford the desired products.
IV. Conclusion
β-Diketones are undeniably powerful and versatile synthons for the construction of a diverse range of heterocyclic compounds. The classical syntheses of pyrazoles, isoxazoles, pyrimidines, and benzodiazepines from these precursors remain highly relevant in both academic and industrial research. By understanding the underlying reaction mechanisms and the factors that control reactivity and selectivity, researchers can effectively design and execute the synthesis of complex molecular architectures. The adoption of green chemistry techniques, such as microwave-assisted and solvent-free methods, further enhances the utility of β-diketones as key building blocks for the sustainable synthesis of medicinally and materially important heterocyclic compounds.
References
- Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles.
- Catalysts. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
- Organic Chemistry Portal. (n.d.). Synthesis of Pyrimidines.
- International Journal of Trend in Scientific Research and Development. (2021). Synthesis of 1,5-Benzodiazepines A Review. IJTSRD.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- RSC Advances. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Royal Society of Chemistry.
- National Institutes of Health. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
- RSC Advances. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry.
- YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment.
- Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
- National Institutes of Health. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
- ResearchGate. (2007). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- ResearchGate. (n.d.). Reaction mechanism of the synthesis of 1,5-benzodiazepines using H-MCM-22 catalyst at room temperature.
- Cambridge University Press. (2012). Claisen Isoxazole Synthesis. In Name Reactions in Organic Synthesis.
- RSC Publishing. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.
- ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions.
- National Institutes of Health. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.
- National Institutes of Health. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification.
Application Notes and Protocols: 1-Cyclopropyl-1,3-butanedione in the Synthesis of Kinase Inhibitors
Introduction: The Strategic Value of the Cyclopropyl Moiety in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in disease states, making them high-value therapeutic targets.[1] The design of small molecules that can effectively compete with ATP at the kinase hinge region is a proven strategy. Within this context, the incorporation of small, rigid structural motifs can offer significant advantages in optimizing a drug candidate's pharmacological profile.
The cyclopropyl group, a strained three-membered carbocycle, has emerged as a "privileged" structural element in the design of kinase inhibitors.[2][3] Its unique stereoelectronic properties confer a range of benefits:
-
Enhanced Potency and Pre-organization: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to the kinase active site and leading to enhanced potency.[1][4]
-
Improved Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[3][4]
-
Modulation of Physicochemical Properties: The cyclopropyl group acts as a lipophilic bioisostere for other groups like gem-dimethyl or vinyl moieties, allowing for the fine-tuning of a compound's solubility, permeability, and overall ADMET profile.[1][2]
-
Novel Vector for Structural Elaboration: The defined geometry of the cyclopropyl ring provides a precise vector for extending the molecule into other pockets of the kinase active site, enabling the exploration of new structure-activity relationships (SAR).
This guide focuses on the practical application of 1-cyclopropyl-1,3-butanedione , a versatile and readily accessible building block, in the synthesis of pyrimidine-based kinase inhibitors. The 1,3-dicarbonyl functionality serves as a reliable precursor for the construction of the 2-aminopyrimidine scaffold, a core heterocycle found in numerous approved and investigational kinase inhibitors.
Core Synthesis: From Diketone to Privileged Scaffold
The cornerstone of this synthetic strategy is the classical condensation reaction between a 1,3-dicarbonyl compound and a guanidinylating agent to form a 2-aminopyrimidine ring. This reaction is robust, high-yielding, and tolerant of a wide range of functional groups.
Protocol 1: Synthesis of the Key Building Block - this compound
This protocol outlines the synthesis of the starting diketone from cyclopropyl methyl ketone via a Claisen condensation.
Reaction Scheme: Cyclopropyl methyl ketone reacts with ethyl acetate in the presence of a strong base (sodium ethoxide) to yield this compound.
Materials:
-
Cyclopropyl methyl ketone (8.4 g, 0.1 mol)
-
Ethyl acetate (100 mL)
-
Sodium ethoxide solution (21 wt% in ethanol, 39 mL, 0.1 mol)
-
10% Aqueous hydrochloric acid
-
Ethyl ether
-
Magnesium sulfate (anhydrous)
-
Nitrogen atmosphere
Procedure:
-
To a stirred solution of cyclopropyl methyl ketone in ethyl acetate under a nitrogen atmosphere, add the sodium ethoxide solution dropwise.
-
Fit the flask with a condenser and a Dean-Stark trap to remove ethanol via azeotropic distillation. Heat the reaction mixture.
-
Continuously add fresh ethyl acetate to maintain the reaction volume as the ethanol is removed.
-
After approximately 3 hours, the temperature of the distillate should reach ~75°C. Allow the reaction to cool to room temperature and stand overnight.
-
A white solid may precipitate. Collect this by filtration.
-
Dissolve the solid in cold water and acidify to pH ~2 at 0°C with 10% aqueous HCl.
-
Extract the aqueous solution three times with ethyl ether.
-
Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as an oil.[5] The product can often be used in the next step without further purification.
Protocol 2: Synthesis of the Kinase Inhibitor Core - 4-Cyclopropyl-6-methyl-pyrimidin-2-ylamine
This protocol describes the key cyclocondensation reaction to form the 2-aminopyrimidine scaffold.
Reaction Scheme: this compound undergoes a cyclocondensation reaction with guanidine hydrochloride in the presence of a base to form 4-cyclopropyl-6-methyl-pyrimidin-2-ylamine.
Materials:
-
This compound (3.5 g, ~0.025 mol, assuming crude from previous step)
-
Guanidine hydrochloride (2.85 g, 0.03 mol)
-
Sodium ethoxide (2.04 g, 0.03 mol)
-
Absolute ethanol (50 mL)
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add guanidine hydrochloride and stir for 20-30 minutes at room temperature to form free guanidine.
-
Add the crude this compound to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Resuspend the residue in water and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 4-cyclopropyl-6-methyl-pyrimidin-2-ylamine.[6]
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step process to generate the core kinase inhibitor scaffold from readily available starting materials.
Caption: Synthetic route to the 4-cyclopropyl-6-methyl-pyrimidin-2-ylamine core.
Application in Targeting Kinase Signaling Pathways
The 4-cyclopropyl-6-methyl-pyrimidin-2-ylamine scaffold is an excellent starting point for developing inhibitors against various kinase families. The 2-amino group provides a crucial hydrogen bond donor that interacts with the hinge region of the kinase ATP-binding pocket. Further chemical modifications at the C4-cyclopropyl and C6-methyl positions, as well as potential elaboration on the exocyclic amine, can enhance potency and selectivity.
Therapeutic Rationale: Targeting the JAK/STAT Pathway
A prominent target class for pyrimidine-based inhibitors is the Janus kinase (JAK) family. The JAK/STAT signaling pathway is a critical communication route from extracellular cytokine signals to the nucleus, regulating genes involved in immunity, inflammation, and cell proliferation.[4][7] Dysregulation of this pathway is implicated in autoimmune diseases and various cancers.[8]
Inhibitors based on the 2-aminopyrimidine scaffold can effectively block the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STAT proteins. This abrogates the downstream signaling cascade that promotes pathological gene expression.
Visualization of the Targeted Signaling Pathway
The following diagram illustrates the mechanism of action for a JAK inhibitor derived from the synthesized scaffold.
Sources
- 1. Janus kinase - Wikipedia [en.wikipedia.org]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
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- 6. 4-Cyclopropyl-6-methyl-2-pyrimidinamine | C8H11N3 | CID 13672658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. JAK/STAT Signaling Pathway - Creative Biogene [creative-biogene.com]
- 8. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrrole Synthesis with 1-Cyclopropyl-1,3-butanedione
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the Knorr synthesis and its variations, with a specific focus on optimizing yields when using 1-Cyclopropyl-1,3-butanedione. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome common challenges and achieve consistent, high-yield results in your pyrrole synthesis endeavors.
Introduction to the Knorr Synthesis with Cyclopropyl Moieties
The Knorr pyrrole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of substituted pyrroles from α-amino-ketones and β-ketoesters or related dicarbonyl compounds.[1][2][3] Its versatility has made it a favored method in the synthesis of complex molecules, including many pharmaceuticals. The introduction of a cyclopropyl group, as in this compound, offers a unique structural motif with significant potential in medicinal chemistry due to its conformational rigidity and metabolic stability. However, the unique electronic and steric properties of the cyclopropyl group can present specific challenges in the Knorr synthesis. This guide is designed to address these challenges directly.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Knorr synthesis with this compound.
Issue 1: Low or No Product Yield
Low yields are a frequent challenge in organic synthesis.[4][5] In the context of the Knorr reaction with this compound, several factors could be at play.
-
Probable Cause A: In-situ Generation of the α-Amino Ketone. The Knorr synthesis typically involves the in situ preparation of the unstable α-amino-ketone from an α-oximino-ketone using a reducing agent like zinc dust in acetic acid.[1][6] Incomplete reduction of the oxime to the amine will directly result in lower yields.
-
Solution A:
-
Ensure High-Quality Reagents: Use freshly activated zinc dust and glacial acetic acid.
-
Monitor the Reduction: The reduction is often exothermic.[1] Maintain gentle cooling to prevent side reactions. The disappearance of the oxime can be monitored by Thin Layer Chromatography (TLC).
-
Alternative Reduction Methods: For sensitive substrates, consider alternative reduction methods for the oxime, such as catalytic hydrogenation.
-
-
Probable Cause B: Suboptimal Reaction Conditions. The condensation and cyclization steps of the Knorr synthesis are sensitive to temperature and catalyst concentration.
-
Solution B:
-
Temperature Control: The reaction is typically conducted at room temperature or with gentle heating.[1] If no product is observed at room temperature, gradually increase the temperature, monitoring for product formation and potential decomposition by TLC.
-
Catalyst Concentration: The reaction requires an acid catalyst, often acetic acid which also serves as the solvent.[1] Ensure the acetic acid is of high purity and used in sufficient quantity.
-
-
Probable Cause C: Steric Hindrance from the Cyclopropyl Group. The bulky nature of the cyclopropyl group might sterically hinder the intramolecular cyclization step.
-
Solution C:
-
Prolonged Reaction Time: Allow the reaction to proceed for a longer duration to overcome the higher activation energy barrier that may be caused by steric hindrance. Monitor progress by TLC.
-
Lewis Acid Catalysis: Consider the addition of a mild Lewis acid catalyst, which can help to activate the carbonyl groups and facilitate cyclization.
-
Issue 2: Formation of a Major Byproduct
The appearance of significant byproducts can complicate purification and reduce the yield of the desired pyrrole.
-
Probable Cause: Self-Condensation of the α-Amino Ketone. α-Amino-ketones are known to be unstable and can readily self-condense.[1]
-
Solution:
-
Slow Addition: Add the reducing agent (e.g., zinc dust) portion-wise to the solution of the oxime and this compound. This ensures that the α-amino-ketone is generated slowly and can react with the dicarbonyl compound as it is formed, minimizing self-condensation.
-
Issue 3: Difficulty in Product Purification
The crude product may be an inseparable mixture or contain persistent impurities.
-
Probable Cause: Unreacted Starting Materials and Byproducts. Incomplete reaction or the presence of side products can lead to purification challenges.
-
Solution:
-
Reaction Monitoring: Use TLC to monitor the reaction until the limiting reagent is consumed.
-
Aqueous Workup: After the reaction is complete, pouring the reaction mixture into water can precipitate the crude product, which can then be collected by filtration.[6] This helps to remove the zinc salts and excess acetic acid.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for purifying the final pyrrole product.[6]
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Knorr pyrrole synthesis?
The Knorr pyrrole synthesis begins with the condensation of an α-amino-ketone with a β-dicarbonyl compound to form an imine.[1] The imine then tautomerizes to an enamine, which undergoes an intramolecular cyclization. Subsequent dehydration and tautomerization lead to the formation of the aromatic pyrrole ring.[1][7]
Q2: Can I use a pre-formed α-amino-ketone instead of generating it in situ?
While it is possible, α-amino-ketones are generally unstable and prone to self-condensation.[1] Generating the α-amino-ketone in situ is the standard and recommended procedure as it minimizes side reactions and often leads to higher yields.
Q3: What are the key differences between the Knorr and Paal-Knorr pyrrole syntheses?
The Knorr synthesis involves the reaction of an α-amino-ketone with a β-dicarbonyl compound.[1][2] In contrast, the Paal-Knorr synthesis is the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.[8][9][10] The choice between these methods depends on the availability of the starting materials.
Q4: How does the cyclopropyl group in this compound affect the reaction?
The cyclopropyl group is an electron-donating group, which can influence the reactivity of the adjacent carbonyl. It also introduces steric bulk, which might slightly hinder the cyclization step. However, with optimized conditions, high yields should be achievable.
Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of a cyclopropyl-substituted pyrrole via the Knorr synthesis.
Materials:
-
An appropriate α-oximino-ketone (1.0 eq)
-
This compound (1.0 eq)[11]
-
Zinc dust, activated (2.0 - 2.5 eq)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the α-oximino-ketone and this compound in glacial acetic acid.
-
Cool the flask in an ice-water bath.
-
Add the zinc dust portion-wise to the stirred solution over 30-60 minutes, maintaining the temperature below 20°C.
-
After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, pour the mixture into a beaker containing ice-water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Summary
| Catalyst/Solvent System | Temperature (°C) | Typical Reaction Time | Expected Yield (%) | Reference |
| Zinc/Acetic Acid | Room Temperature | 1 - 4 h | 57 - 80 | [12] |
| Zinc/Acetic Acid | Reflux | 1 h | Variable | [6] |
Visualizing the Knorr Synthesis
Reaction Workflow
Caption: Workflow for the Knorr synthesis of cyclopropyl-substituted pyrroles.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yields in the Knorr synthesis.
References
- Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles - Benchchem. (n.d.).
- Comparison of different strategies to synthesize substituted pyrroles.... - ResearchGate. (n.d.).
- Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018).
- Paal–Knorr synthesis - Wikipedia. (n.d.).
- A Comparative Guide to Pyrrole Synthesis: The Paal-Knorr Method Versus Leading Alternatives - Benchchem. (n.d.).
- troubleshooting guide for Paal-Knorr pyrrole synthesis - Benchchem. (n.d.).
- Pyrrole synthesis - Organic Chemistry Portal. (n.d.).
- Paal-Knorr Synthesis - Alfa Chemistry. (n.d.).
- Knorr pyrrole synthesis - Wikipedia. (n.d.).
- Synthesis of this compound - PrepChem.com. (n.d.).
- Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method - YouTube. (2021).
- Knorr pyrrole synthesis - Grokipedia. (n.d.).
- Zr-Catalyzed Synthesis of Tetrasubstituted 1,3-Diacylpyrroles from N-Acyl α-Aminoaldehydes and 1,3-Dicarbonyls | The Journal of Organic Chemistry - ACS Publications. (2023).
- Zr-Catalyzed Synthesis of Tetrasubstituted 1,3-Diacylpyrroles from N-Acyl α-Aminoaldehydes and 1,3-Dicarbonyls - PMC - NIH. (n.d.).
- A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. (2024).
- Knorr Pyrrole Synthesis - SynArchive. (n.d.).
- A Comparative Guide to Pyrrole Synthesis: Paal-Knorr and its Alternatives - Benchchem. (n.d.).
Sources
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Zr-Catalyzed Synthesis of Tetrasubstituted 1,3-Diacylpyrroles from N-Acyl α-Aminoaldehydes and 1,3-Dicarbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. youtube.com [youtube.com]
- 11. prepchem.com [prepchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Paal-Knorr Reactions with Cyclopropyl Diones
This technical support guide is designed for researchers, scientists, and drug development professionals employing the Paal-Knorr synthesis with cyclopropyl-substituted 1,4-dicarbonyl compounds. Cyclopropyl moieties are valuable in medicinal chemistry for their unique conformational and metabolic properties. However, their inherent ring strain presents specific challenges under the acidic conditions often required for Paal-Knorr cyclizations, leading to the formation of undesired side products. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic rationale for potential side reactions to empower you to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Paal-Knorr pyrrole synthesis with a cyclopropyl-containing 1,4-dione, but I am observing a complex mixture of products and a low yield of the desired cyclopropyl-substituted pyrrole. What is happening?
A1: The acidic conditions typically used in the Paal-Knorr synthesis can promote the rearrangement or ring-opening of the cyclopropyl group.[1][2][3] The high ring strain of the cyclopropane ring makes it susceptible to cleavage under acidic catalysis, leading to various side products. The most common issues are acid-catalyzed ring-opening to form homoallylic alcohols or ethers, or rearrangement to cyclopentene derivatives.
Q2: What are the most likely side products in my reaction?
A2: Based on the known reactivity of cyclopropyl ketones in acidic media, you should be vigilant for the following potential side products:
-
Homoallylic Addition Products: The cyclopropane ring can open to form a homoallylic carbocation, which can be trapped by the solvent (e.g., water, alcohol) or the amine nucleophile.
-
Rearranged Cyclopentene Derivatives: Under certain conditions, the cyclopropyl dione can undergo a vinylcyclopropane-like rearrangement to yield cyclopentene derivatives.
-
Furan Byproducts: As with many Paal-Knorr pyrrole syntheses, if the reaction conditions are too acidic (pH < 3), the formation of the corresponding furan can become a significant competitive pathway.[2]
Q3: How can I confirm the presence of these side products?
A3: A combination of spectroscopic techniques is essential for identifying these byproducts:
-
NMR Spectroscopy (¹H and ¹³C): Look for the disappearance of the characteristic upfield signals of the cyclopropyl protons (typically 0.5-1.5 ppm) and the appearance of signals corresponding to olefinic protons (4.5-6.5 ppm) or new aliphatic chains.[4]
-
Mass Spectrometry (MS): The molecular weights of the side products will differ from your target molecule. Ring-opened products will have a molecular weight corresponding to the addition of a solvent molecule.
-
Infrared (IR) Spectroscopy: The characteristic C-H stretching of the cyclopropane ring around 3080 cm⁻¹ may be absent in the spectra of the side products.[4]
Troubleshooting Guide: Side Product Formation
This section provides a systematic approach to diagnosing and resolving issues related to side product formation in Paal-Knorr reactions with cyclopropyl diones.
Issue 1: Predominance of Ring-Opened Products
Symptoms:
-
Major peaks in the crude NMR corresponding to alkenes or ethers/alcohols.
-
Mass spectrometry data indicating the addition of solvent or amine to the starting material.
-
Low to no yield of the desired cyclopropyl-substituted pyrrole.
Root Cause Analysis: The acidic catalyst is likely too strong, leading to protonation and subsequent cleavage of the cyclopropane ring. The resulting carbocation is then quenched by available nucleophiles.
Workflow for Mitigation:
Caption: Troubleshooting workflow for ring-opening.
Corrective Actions:
-
Reduce Catalyst Acidity: If you are using a strong Brønsted acid like sulfuric acid or hydrochloric acid, switch to a weaker acid such as acetic acid.[2]
-
Employ Lewis Acid Catalysis: Mild Lewis acids like scandium(III) triflate (Sc(OTf)₃) or bismuth(III) nitrate (Bi(NO₃)₃) can effectively catalyze the Paal-Knorr reaction under less harsh conditions, preserving the cyclopropyl ring.[1]
-
Use Heterogeneous Catalysts: Solid-supported acids like Amberlite resins or silica-supported sulfuric acid can provide localized acidity and are often milder, leading to cleaner reactions.[5]
-
Lower the Reaction Temperature: High temperatures can provide the activation energy needed for ring-opening. Running the reaction at a lower temperature for a longer duration may favor the desired cyclization.
-
Anhydrous Conditions: Ensure your reaction is strictly anhydrous. Water can act as a nucleophile to trap the carbocation formed upon ring-opening.
Issue 2: Formation of Furan Byproducts
Symptoms:
-
A significant byproduct with a molecular weight corresponding to the cyclopropyl dione minus a molecule of water.
-
Characteristic furan signals in the NMR spectrum.
Root Cause Analysis: In pyrrole synthesis, the amine competes with the enol oxygen for intramolecular attack. At low pH, the amine is protonated and non-nucleophilic, favoring the furan-forming pathway.[2]
Corrective Actions:
-
Control pH: Maintain a pH above 3. The use of a buffer or a weak acid catalyst like acetic acid is recommended.[2]
-
Increase Amine Concentration: Using a slight excess of the primary amine can help to outcompete the intramolecular enol attack.
Plausible Side Reaction Mechanisms
Understanding the potential reaction pathways for side product formation is crucial for effective troubleshooting.
Caption: Competing reaction pathways.
Mechanism: Acid-Catalyzed Ring-Opening
Caption: Mechanism of acid-catalyzed ring-opening.
Experimental Protocols
Protocol 1: Optimized Paal-Knorr Synthesis of a Cyclopropyl-Substituted Pyrrole
This protocol employs milder conditions to minimize side product formation.
Materials:
-
Cyclopropyl-substituted 1,4-dione (1.0 eq)
-
Primary amine (1.1 eq)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the cyclopropyl-substituted 1,4-dione and anhydrous DCM.
-
Add the primary amine to the solution and stir for 5 minutes at room temperature.
-
Add Sc(OTf)₃ to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Troubleshooting Reaction with Acetic Acid
This protocol is a first-line troubleshooting step when strong acids have led to side products.
Materials:
-
Cyclopropyl-substituted 1,4-dione (1.0 eq)
-
Primary amine (1.2 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
Procedure:
-
In a round-bottom flask, dissolve the cyclopropyl-substituted 1,4-dione in glacial acetic acid.
-
Add the primary amine to the solution.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Once the reaction is complete, cool to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
The choice of catalyst and reaction conditions can significantly impact the yield of the desired cyclopropyl-substituted pyrrole. The following table provides a comparative summary based on typical outcomes for acid-sensitive substrates.
| Catalyst | Typical Temperature (°C) | Typical Reaction Time | Expected Yield of Desired Product | Common Side Products |
| H₂SO₄ | 80-110 | 1-4 h | < 20% | Ring-opened and rearranged products, furans |
| Acetic Acid | 60-100 | 4-24 h | 40-70% | Minor amounts of furans and ring-opened products |
| Sc(OTf)₃ | 25-40 | 2-8 h | 70-95% | Minimal side products |
| Amberlite IR-120 | 60-80 | 6-18 h | 60-85% | Minimal side products |
References
- Caine, D., Graham, S. L., & Vora, T. T. (1980). Acid-Catalyzed Rearrangements of Cyclopropyl Ketones Related to Eudesmane. The Journal of Organic Chemistry, 45(19), 3798–3802. [Link]
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Nakajima, T., Miyaji, H., Segi, M., & Suga, S. (1984). RING OPENING AND ENLARGEMENT OF CYCLOPROPYL TRIMETHYLSILYL KETONES BY ACIDS. Chemistry Letters, 13(7), 1133-1136. [Link]
- Lee-Ruff, E., & Khazanie, P. (1975). Acid catalyzed rearrangements of conjugated cyclopropyl and epoxy ketones. Canadian Journal of Chemistry, 53(11), 1708-1714. [Link]
- Pittman Jr, C. U., & McManus, S. P. (1969). Acid-catalyzed cyclization reactions. VI. Rearrangement of protonated cyclopropyl ketones to 1-oxacyclopent-1-enyl cations. Journal of the American Chemical Society, 91(21), 5915-5917. [Link]
- Balakrishna, A., Reddy, B. V. S., & Reddy, P. S. (2018). Paal–Knorr synthesis of pyrroles.
- Wikipedia. (2023, December 1). Paal–Knorr synthesis. In Wikipedia. [Link]
Sources
Technical Support Center: Purification of Cyclopropyl-Substituted Pyrazoles
Welcome to the technical support center for the purification of cyclopropyl-substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of molecules. The unique physicochemical properties imparted by the cyclopropyl moiety—such as conformational rigidity and altered electronic character—can present specific challenges during purification.[1] This document provides practical, in-depth solutions to common problems in a direct question-and-answer format, grounded in chemical principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses specific, frequently encountered problems during the purification process.
Q1: I'm struggling to separate the regioisomers of my N-aryl cyclopropyl-pyrazole. What chromatographic strategies can I employ?
A1: The formation of regioisomers is a classic challenge in pyrazole synthesis, particularly in condensations involving unsymmetrical 1,3-dicarbonyl precursors and substituted hydrazines.[2][3] The resulting isomers often have very similar polarities, making separation by standard column chromatography difficult. However, success can be achieved by systematically optimizing the chromatographic conditions.
The key is to exploit subtle differences in the isomers' interactions with the stationary and mobile phases. The cyclopropyl group, with its partial π-character, and the pyrazole ring's nitrogen atoms can engage in various interactions, including hydrogen bonding and π-π stacking.
Underlying Principle: Separation is enhanced by maximizing the differential interaction of the isomers with the chromatographic system. This can be achieved by modifying the polarity of the mobile phase, changing the nature of the stationary phase, or using additives.
Troubleshooting Workflow for Isomer Separation
Caption: Decision tree for separating pyrazole regioisomers.
Recommended Protocols & Strategies:
-
Optimize the Mobile Phase:
-
Non-polar/Polar Systems: Start with a standard hexane/ethyl acetate gradient. If co-elution occurs, switch to solvent systems with different selectivities. Aromatic solvents like toluene can offer π-π interactions, while dichloromethane provides strong dipole interactions. A toluene/acetone system is a powerful alternative.
-
Mobile Phase Additives: Adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid) or base (e.g., 0.1% triethylamine) can protonate or deprotonate basic/acidic sites on your molecules or the silica surface, altering retention times and potentially improving separation.
-
-
Consider Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina can be effective if your compound is sensitive to the acidic nature of silica.
-
Florisil: This magnesium silicate-based adsorbent offers different selectivity and can be a good alternative.[4]
-
Reverse-Phase Chromatography: If the isomers have different hydrophobicities, reverse-phase flash chromatography or preparative HPLC (using C18 silica with acetonitrile/water or methanol/water gradients) is often highly effective.
-
-
Fractional Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be a scalable and effective method for separation.[5] This requires careful solvent screening and may involve multiple recrystallization cycles.
Data Summary: Recommended Solvent Systems for Isomer Separation
| Stationary Phase | Mobile Phase System | Rationale for Use |
| Silica Gel | Hexane / Ethyl Acetate | Standard starting point, separates based on polarity. |
| Silica Gel | Toluene / Acetone | Exploits π-π stacking and dipole interactions. |
| Silica Gel | Dichloromethane / Methanol | For more polar pyrazoles. |
| C18 Reverse Phase | Acetonitrile / Water (± 0.1% TFA) | Separates based on hydrophobicity. |
Q2: My cyclopropyl-pyrazole is "oiling out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when a compound precipitates from a solution at a temperature above its melting point, or when it comes out of solution as a supersaturated liquid.[5] This is common for compounds with low melting points or for impurities that act as eutectic contaminants. The rigid nature of the cyclopropyl group can sometimes favor crystal lattice formation, but other substituents on the pyrazole ring heavily influence intermolecular forces.
Underlying Principle: Successful crystallization requires the rate of nucleation and crystal growth to be optimal. This is achieved by creating a supersaturated solution that cools slowly, allowing molecules to orient themselves into an ordered crystal lattice rather than crashing out as an amorphous oil.
Step-by-Step Troubleshooting:
-
Reduce the Rate of Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed on a benchtop, ideally in an insulated container (e.g., a beaker placed inside a larger beaker with glass wool). Once at room temperature, transfer it to a refrigerator, and finally to a freezer. Slow cooling is critical.
-
Lower the Concentration: Add more hot solvent to the oiled-out mixture until the oil redissolves completely. Then, allow this more dilute solution to cool slowly. This lowers the saturation temperature, increasing the chance that crystallization will occur below the compound's melting point.[5]
-
Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This provides a template for crystal growth. If no solid is available, try scratching the inside of the flask with a glass rod at the solution's surface to create microscopic imperfections that can initiate nucleation.
-
Change the Solvent System:
-
Single Solvent: If you are using a single solvent, try one with a lower boiling point.
-
Mixed Solvents: A two-solvent system is often the solution. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethanol, acetone). Then, add a "poor" hot solvent (anti-solvent, e.g., water, hexane) dropwise until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.[5] Common combinations include ethanol/water, acetone/hexane, and ethyl acetate/hexane.
-
Q3: I'm seeing decomposition or significant tailing of my compound on silica gel. What are the alternatives?
A3: This issue strongly suggests your cyclopropyl-pyrazole is sensitive to the acidic nature of standard silica gel. The Lewis acid sites on the silica surface can potentially coordinate to the pyrazole nitrogens or even catalyze the ring-opening of a strained or activated cyclopropyl ring. Tailing indicates strong, undesirable interactions between your compound and the stationary phase.
Underlying Principle: The goal is to use a purification system where the analyte has reversible and differential interactions with the stationary phase. If interactions are too strong (irreversible adsorption) or catalyzed decomposition occurs, the stationary phase must be changed or deactivated.
Solutions & Protocols:
-
Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the starting eluent containing 1-2% triethylamine (TEA) or ammonia. This neutralizes the acidic sites on the silica surface. Run the column using an eluent that also contains a small percentage (0.5-1%) of TEA.
-
Switch to a Different Stationary Phase:
-
Neutral or Basic Alumina: Alumina is a good alternative for acid-sensitive compounds. Use Brockmann activity II or III for most applications.
-
Florisil: This milder adsorbent can be very effective and is less acidic than silica.[4]
-
-
Employ Reverse-Phase Chromatography: This is often the best solution. The stationary phase (e.g., C18-functionalized silica) is non-polar, and the mobile phase is polar (e.g., acetonitrile/water). This avoids the issue of acidic silica entirely and separates compounds based on hydrophobicity. This is highly effective for many drug-like molecules.[6]
Protocol: Purification using Deactivated Silica Gel
-
Preparation: In a fume hood, weigh the required amount of silica gel into a beaker.
-
Slurry: Add your initial, low-polarity eluent (e.g., 98:2 hexane/ethyl acetate) containing 1% triethylamine until a smooth slurry is formed.
-
Packing: Pack the column with the slurry as you normally would.
-
Equilibration: Equilibrate the packed column with at least 2-3 column volumes of the starting eluent (containing 1% TEA).
-
Loading & Elution: Load your sample (pre-adsorbed onto a small amount of deactivated silica for best results) and run the column using your chosen gradient, ensuring every mobile phase mixture contains 1% TEA.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose purification techniques for cyclopropyl-substituted pyrazoles?
A1: For most lab-scale syntheses (<5 g), a two-step approach is standard:
-
Flash Column Chromatography: This is the primary method for separating the desired product from byproducts and unreacted starting materials. Start with silica gel and a hexane/ethyl acetate system, but be prepared to adapt based on the troubleshooting guide above.
-
Recrystallization: Once the product is chromatographically pure (>95% by HPLC/NMR), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is used to obtain a highly pure, crystalline solid, which is ideal for characterization and subsequent use.[5][7]
Q2: How does the cyclopropyl group specifically influence the choice of purification method?
A2: The cyclopropyl group imparts several key properties that can influence purification:
-
Increased Rigidity: The rigid, planar nature of the three-membered ring can restrict conformational flexibility. This often promotes crystallization, making recrystallization a more viable technique compared to highly flexible, aliphatic analogues.[1]
-
Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than in other alkanes, making them less susceptible to oxidative metabolism.[8] While this is a drug development property, it implies a general chemical robustness to mild oxidative conditions that might be encountered during some workups.
-
Electronic Character: The C-C bonds of the cyclopropyl ring have significant p-character, allowing it to engage in π-stacking interactions. This can be exploited in chromatography by using aromatic solvents like toluene in the mobile phase to improve separation from other aromatic components.[9]
-
Ring Strain: While generally stable, the inherent ring strain can make the cyclopropyl group a reactive site under harsh acidic or thermal conditions, especially if adjacent to activating substituents. This necessitates caution with highly acidic conditions, including prolonged exposure to standard silica gel.[9]
Q3: What analytical techniques are essential for assessing the purity of my final product?
A3: A combination of techniques is required to unambiguously confirm purity and structure.
-
Thin-Layer Chromatography (TLC): Used for rapid monitoring of reactions and column chromatography fractions.[10]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. An isocratic or gradient method should be developed to demonstrate a single, sharp peak for the final compound. A purity level of >98% is often required for biological testing.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation. The high-field (upfield) signals for the cyclopropyl protons are characteristic. For isomer mixtures, distinct NMR signals for each regioisomer should be identifiable.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.[11]
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity for a crystalline solid.
Purification and Analysis Workflow
Caption: General workflow for purification and analysis.
References
- Ghate, M., et al. (2006). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate.
- Reddy, B. S., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.
- Yilmaz, I., et al. (2017). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate.
- Mogilaiah, K., et al. (2012). Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. ResearchGate.
- Al-Soud, Y. A., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. ACS Publications.
- Talele, T. T. (2022). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate.
- Al-Soud, Y. A., et al. (2008). Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: Biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. ResearchGate.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Glinkerman, C. M., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI.
- UNIVERSITY OF CALIFORNIA, IRVINE. (n.d.). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes THESIS. eScholarship.org.
- Sharma, S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.
- Universitat Autònoma de Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- White Rose Research Online. (n.d.). Expanding available pyrazole substitution patterns by sydnone cycloaddition reactions. White Rose Research Online.
- International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in.
- Al-Ghorbani, M., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
- Carradori, D., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.
- Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry.
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 10. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 11. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in their synthetic routes. The formation of pyrazole rings, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, often presents the challenge of obtaining a mixture of regioisomers. This resource provides in-depth, experience-driven answers to common questions and troubleshooting strategies to help you achieve your desired isomeric outcome.
Frequently Asked Questions (FAQs)
Q1: I'm performing a Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, and I'm getting a mixture of two regioisomers. Why is this happening?
The formation of two regioisomers in the Knorr synthesis is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] The reaction proceeds through the initial condensation of the hydrazine with one of the two carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate. Since there are two distinct carbonyl groups, two different hydrazone intermediates can form, which then cyclize and dehydrate to yield the two corresponding regioisomeric pyrazoles.[1]
The preferred site of the initial nucleophilic attack by the hydrazine is determined by a delicate balance of several factors:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.[1]
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack. Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl group.[1]
-
Nucleophilicity of the Hydrazine Nitrogens: In a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), the two nitrogen atoms have different nucleophilicities. The more nucleophilic nitrogen will preferentially attack a carbonyl group.[3]
-
Reaction Conditions: Factors such as pH, solvent, and temperature can significantly influence the reaction pathway and, consequently, the ratio of the resulting isomers.[1][2]
Troubleshooting Guide: Controlling Regioselectivity
Problem 1: My reaction is producing an almost 1:1 mixture of regioisomers. How can I favor the formation of one isomer over the other?
Achieving high regioselectivity often requires careful optimization of reaction conditions. Here are several strategies you can employ, ranging from simple solvent changes to more advanced catalytic approaches.
The choice of solvent can have a profound impact on regioselectivity.[4] While traditional syntheses often use ethanol, switching to fluorinated alcohols can dramatically improve the outcome.[4][5]
-
Rationale: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are non-nucleophilic and can stabilize intermediates through hydrogen bonding without competing with the hydrazine for attack on the carbonyl group.[4] This can enhance the inherent electronic and steric preferences of the substrates, leading to higher regioselectivity.[4]
Experimental Protocol: Solvent Screening for Improved Regioselectivity
-
Setup: Prepare parallel reactions in separate vials.
-
Reactants: To each vial, add your unsymmetrical 1,3-dicarbonyl compound (1 equivalent) and substituted hydrazine (1.1 equivalents).
-
Solvents: Add the following solvents to the respective vials:
-
Vial A: Ethanol (EtOH)
-
Vial B: 2,2,2-Trifluoroethanol (TFE)
-
Vial C: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
-
Reaction: Stir the reactions at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Analysis: Upon completion, determine the ratio of the two regioisomers in each reaction mixture using ¹H NMR spectroscopy or HPLC.
Table 1: Effect of Solvent on Regioisomer Ratio (Example Data)
| Entry | 1,3-Dicarbonyl | Hydrazine | Solvent | Isomer Ratio (A:B) |
| 1 | 1-phenyl-1,3-butanedione | Methylhydrazine | EtOH | 55:45 |
| 2 | 1-phenyl-1,3-butanedione | Methylhydrazine | TFE | 85:15 |
| 3 | 1-phenyl-1,3-butanedione | Methylhydrazine | HFIP | >95:5 |
Data presented is illustrative and based on trends reported in the literature.[4][5]
The pH of the reaction medium can influence the protonation state of both the dicarbonyl compound and the hydrazine, thereby affecting their reactivity and the regiochemical outcome.[1]
-
Acidic Conditions: A catalytic amount of acid is often used in the Knorr synthesis.[6][7] The acid protonates a carbonyl group, activating it for nucleophilic attack. The regioselectivity will depend on which carbonyl is more favorably protonated and attacked.
-
Basic Conditions: The use of a base can deprotonate the 1,3-dicarbonyl to form an enolate or influence the nucleophilicity of the hydrazine.[8]
Troubleshooting Workflow: pH Optimization
Caption: A workflow for pH optimization in pyrazole synthesis.
Problem 2: I have synthesized my pyrazole, but I'm unsure which regioisomer is which. How can I definitively determine the structure?
Correctly identifying the regioisomers is crucial. Several analytical techniques can be used for unambiguous structure elucidation.
2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for determining regiochemistry.
-
Rationale: NOESY detects through-space interactions between protons that are in close proximity. For a 1-substituted pyrazole, a NOESY correlation between the substituent on the N1 nitrogen and the proton on the C5 carbon of the pyrazole ring confirms that the substituent is on the nitrogen adjacent to C5.
Example: In a 1-methyl-5-phenylpyrazole, a NOESY correlation would be observed between the methyl protons and the ortho-protons of the phenyl group. This correlation would be absent in the 1-methyl-3-phenylpyrazole isomer.[9]
For crystalline products, single-crystal X-ray crystallography provides the most definitive structural proof.[10][11]
-
Procedure:
-
Grow a single crystal of the purified isomer.
-
Collect X-ray diffraction data.
-
Solve and refine the crystal structure to obtain a 3D model of the molecule, which will unambiguously show the connectivity of the atoms.
-
Advanced Strategies for Regiocontrol
For particularly challenging substrates or when very high regioselectivity is required, alternative synthetic methodologies can be employed.
1,3-Dipolar Cycloaddition
The [3+2] cycloaddition of nitrile imines (generated in situ from hydrazonoyl halides) or diazo compounds with alkynes can provide a highly regioselective route to pyrazoles.[12][13][14] The regioselectivity is governed by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile.
Reaction Scheme: 1,3-Dipolar Cycloaddition
Caption: General scheme for pyrazole synthesis via [3+2] cycloaddition.
Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes
A modern and highly regioselective method involves the reaction of N-alkylated tosylhydrazones with terminal alkynes.[8][15][16] This approach often provides complete regioselectivity, especially when the substituents are electronically similar.[15]
References
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579. [Link]
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579. [Link]
- Yoon, J.-Y., Lee, S.-g., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. [Link]
- Yoon, J.-Y., Lee, S.-g., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. [Link]
- Ben-Ammar, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(18), 5814. [Link]
- Smith, A. B., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Advances, 12, 27453-27459. [Link]
- Li, J., et al. (2020). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry, 18(3), 489-497. [Link]
- Kumar, A., et al. (2011). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2293-2300. [Link]
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic Letters, 16(2), 576-579. [Link]
- Martins, M. A. P., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(10), 3035. [Link]
- Bonacorso, H. G., et al. (2018).
- de la Cruz, P., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(12), 4421-4429. [Link]
- Topchiy, M. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(12), 10335. [Link]
- de la Cruz, P., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(12), 4421-4429. [Link]
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
- Chen, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10031-10041. [Link]
- Reddy, M. V. R., et al. (2007). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles.
- Wang, X., et al. (2019). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 24(18), 3241. [Link]
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
- El-Sheref, E. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
- Li, Y., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
- Slideshare. (2022). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
- Al-Majid, A. M., et al. (2022). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis.
- Wikipedia. (n.d.). Knorr pyrrole synthesis. Wikipedia. [Link]
- D'Anna, F., et al. (2022).
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Improving reaction times for 1-Cyclopropyl-1,3-butanedione condensations
Welcome to the technical support center for optimizing condensation reactions involving 1-cyclopropyl-1,3-butanedione. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve reaction times and troubleshoot common issues encountered during these specific syntheses. The inherent steric and electronic properties of the cyclopropyl group can present unique challenges, and this resource provides in-depth, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: My condensation of this compound with hydrazine is extremely slow. What are the primary factors I should investigate?
Slow reaction times in Knorr-type pyrazole synthesis are a common hurdle.[1][2][3] The primary factors influencing the rate of condensation with this compound are catalyst choice, solvent polarity, temperature, and the presence of water. The cyclopropyl group, due to its steric bulk and electron-donating nature, can hinder the initial nucleophilic attack by hydrazine and subsequent cyclization steps.[4]
Key Troubleshooting Steps:
-
Catalyst: The reaction is typically acid-catalyzed.[3][5] If you are running the reaction under neutral conditions, the addition of a catalytic amount of a weak acid like acetic acid can significantly accelerate the reaction.[2] For more robust catalysis, consider solid-supported acids like silica sulfuric acid, which can offer high yields in shorter reaction times, even under solvent-free conditions.[6][7]
-
Solvent: While polar protic solvents like ethanol are common, aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have been shown to improve reaction rates and regioselectivity in similar condensations.[8]
-
Temperature: Increasing the reaction temperature is a straightforward method to boost reaction kinetics.[9] However, be mindful of potential side reactions or degradation of starting materials at excessively high temperatures. A systematic study of the temperature profile is recommended.
-
Water Removal: The condensation reaction produces water as a byproduct.[2][9] The accumulation of water can slow down the reaction or even reverse the initial imine formation. Employing a Dean-Stark apparatus for azeotropic removal of water, particularly when using solvents like toluene, can drive the equilibrium towards the product.[9]
Q2: I'm observing the formation of multiple products in my reaction. How can I improve the regioselectivity?
The reaction of an unsymmetrical 1,3-diketone like this compound with a substituted hydrazine can lead to two regioisomeric pyrazole products.[1][10] The cyclopropyl and methyl groups present different steric and electronic environments, influencing which carbonyl is preferentially attacked.
Strategies to Enhance Regioselectivity:
-
Solvent Choice: As mentioned, aprotic dipolar solvents can enhance regioselectivity. For instance, studies on related diketones have shown that switching from ethanol to N,N-dimethylacetamide can dramatically improve the ratio of the desired regioisomer.[8]
-
Reactant Stoichiometry: Recent studies have indicated that varying the initial reactant stoichiometry can influence the regioisomeric ratio.[11] Experimenting with a slight excess of either the diketone or the hydrazine derivative may favor the formation of one isomer over the other.
-
pH Control: The pH of the reaction medium can play a crucial role in determining the reaction pathway and, consequently, the regioselectivity.[11][12] Careful control of the acidity is paramount.
Q3: Can I use a base to catalyze the condensation?
While acid catalysis is more common for the Knorr pyrazole synthesis, base-catalyzed condensations, such as the Aldol or Claisen condensations, are well-established for other dicarbonyl compounds.[13] However, for the synthesis of pyrazoles from 1,3-diketones and hydrazines, an acidic environment is generally required to activate the carbonyl groups for nucleophilic attack by the weakly basic hydrazine.[3][12] The use of a strong base could lead to undesired side reactions, such as self-condensation of the diketone.[14]
Troubleshooting Guides
Guide 1: Optimizing Catalyst and Solvent Systems
This guide provides a systematic approach to screen for the most effective catalyst and solvent combination for your this compound condensation.
Experimental Protocol: Catalyst and Solvent Screening
-
Setup: Prepare a series of small-scale reactions in parallel. In separate, dry reaction vessels, add this compound (1.0 mmol) and the desired hydrazine derivative (1.0 mmol).
-
Solvent Addition: To each vessel, add a different solvent (5 mL) from the list in the table below.
-
Catalyst Addition: To each solvent series, add a different catalyst at a loading of 5-10 mol%.
-
Reaction: Stir the mixtures at a predetermined temperature (e.g., room temperature, 50 °C, and reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Analysis: Compare the reaction times and product yields for each combination to identify the optimal conditions.
Table 1: Catalyst and Solvent Screening Parameters
| Catalyst | Solvent 1: Ethanol | Solvent 2: Toluene | Solvent 3: DMF |
| None (Control) | Monitor reaction time/yield | Monitor reaction time/yield | Monitor reaction time/yield |
| Acetic Acid | Monitor reaction time/yield | Monitor reaction time/yield | Monitor reaction time/yield |
| p-Toluenesulfonic Acid | Monitor reaction time/yield | Monitor reaction time/yield | Monitor reaction time/yield |
| Silica Sulfuric Acid | Monitor reaction time/yield | Monitor reaction time/yield | Monitor reaction time/yield |
Causality Behind Experimental Choices:
-
Ethanol is a common, polar protic solvent that can facilitate proton transfer.
-
Toluene is a non-polar solvent that allows for the azeotropic removal of water with a Dean-Stark trap.[9]
-
DMF is a polar aprotic solvent that can accelerate reactions by solvating cations while leaving anions more reactive.[8]
-
Acetic acid is a weak acid catalyst that can protonate a carbonyl group, making it more electrophilic, without being overly harsh.[2]
-
p-Toluenesulfonic acid is a stronger acid catalyst that may be more effective but also carries a higher risk of promoting side reactions.
-
Silica sulfuric acid is a heterogeneous catalyst that is easily removable and can be reused, offering a greener alternative.[6][7]
Guide 2: Managing Water Removal to Drive the Reaction Forward
This workflow is designed to address issues of slow or incomplete reactions due to the presence of water.
Experimental Protocol: Azeotropic Water Removal
-
Apparatus Assembly: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: Charge the flask with this compound (1.0 mmol), the hydrazine derivative (1.0 mmol), the chosen acid catalyst (e.g., 0.1 mmol p-toluenesulfonic acid), and toluene (20 mL).
-
Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. As it cools, the water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Monitoring: Continue the reaction until no more water is collected in the trap and TLC or GC analysis indicates the consumption of the starting material.
Diagram 1: Troubleshooting Workflow for Slow Reactions
Caption: A step-by-step guide to troubleshooting slow condensation reactions.
Diagram 2: Generalized Knorr Pyrazole Synthesis Mechanismdot
// Reactants Diketone [label="this compound"]; Hydrazine [label="Hydrazine Derivative"];
// Intermediates Protonated_Diketone [label="Protonated Diketone"]; Hemiaminal [label="Hemiaminal Intermediate"]; Imine [label="Imine/Hydrazone"]; Cyclized_Intermediate [label="Cyclized Hydroxypyrazolidine"];
// Product Pyrazole [label="Pyrazole Product", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water [label="+ 2 H₂O"];
// Reaction Flow Diketone -> Protonated_Diketone [label="+ H⁺"]; Protonated_Diketone -> Hemiaminal [label="+ Hydrazine"]; Hemiaminal -> Imine [label="- H₂O"]; Imine -> Cyclized_Intermediate [label="Intramolecular Attack"]; Cyclized_Intermediate -> Pyrazole [label="- H₂O"]; Pyrazole -> Water [style=invis]; }
Sources
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- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
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- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfachemic.com [alfachemic.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Preventing furan formation in Paal-Knorr pyrrole synthesis.
Welcome to the technical support resource for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction, with a specific focus on preventing the common side reaction of furan formation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to enhance the yield and purity of your target pyrroles.
The Challenge: Pyrrole vs. Furan Formation
The Paal-Knorr synthesis is a powerful method for constructing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] However, under acidic conditions, the 1,4-dicarbonyl starting material can undergo a competing intramolecular cyclization to form a furan byproduct.[3] Understanding the mechanistic dichotomy is the first step toward controlling the reaction outcome.
The formation of the pyrrole proceeds through the nucleophilic attack of the amine on the carbonyl groups, leading to a dihydroxytetrahydropyrrole intermediate, which then dehydrates.[4] Conversely, the furan synthesis is an acid-catalyzed intramolecular reaction where one protonated carbonyl is attacked by the enol of the other carbonyl.[1] The key to successful pyrrole synthesis lies in favoring the amine addition pathway over the acid-catalyzed cyclization of the diketone.
Mechanistic Overview: The Competing Pathways
Caption: Competing pathways in the Paal-Knorr synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the Paal-Knorr pyrrole synthesis, with a focus on preventing furan formation.
Q1: My reaction is producing a significant amount of a furan byproduct. How can I suppress this?
This is the most common side reaction in the Paal-Knorr synthesis and is almost always due to excessive acidity.[3]
Causality: The intramolecular cyclization of the 1,4-dicarbonyl to form a furan is strongly acid-catalyzed.[3] When the reaction medium is too acidic (pH < 3), this pathway can outcompete the desired condensation with the amine.[4][5]
Solutions:
-
pH Control: Maintain the reaction under neutral or weakly acidic conditions.[4] The addition of a weak acid like acetic acid can catalyze the reaction without promoting significant furan formation.[5] Avoid using amine hydrochloride salts, as they can create an overly acidic environment.[6]
-
Catalyst Choice: Switch from strong Brønsted acids (e.g., HCl, H₂SO₄) to milder catalysts. Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ can be effective.[7] Heterogeneous catalysts like clays (montmorillonite) or silica-supported acids also offer a milder alternative.[7][8]
-
Amine Stoichiometry: Use a slight excess of the primary amine (1.1 - 1.5 equivalents).[5] This helps to ensure that the concentration of the amine is sufficient to favor the bimolecular reaction over the unimolecular cyclization of the diketone.
Q2: The reaction is sluggish or incomplete, even after extended reaction times. What can I do?
A slow or incomplete reaction can be frustrating, but it often points to issues with reactivity or catalyst efficiency.
Causality: The nucleophilicity of the amine and the steric environment of both the amine and the dicarbonyl compound play a crucial role. Amines with strong electron-withdrawing groups are less nucleophilic and react more slowly.[3] Steric hindrance can also impede the reaction.[6]
Solutions:
-
Increase Temperature: While high temperatures can cause degradation, a moderate increase (e.g., to 60-80 °C) can often overcome activation energy barriers.[5]
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[5][7]
-
Catalyst Optimization: If a weak acid is proving ineffective, consider a more potent but still mild Lewis acid. Experiment with different catalysts to find the optimal balance for your specific substrates.[3]
Q3: My starting materials seem to be degrading, leading to a complex mixture of products. How can I prevent this?
Degradation is often a sign of overly harsh reaction conditions.[9]
Causality: Sensitive functional groups on the 1,4-dicarbonyl or amine can be susceptible to degradation under prolonged heating or in the presence of strong acids.[9]
Solutions:
-
Milder Conditions: Many modern protocols allow the Paal-Knorr reaction to proceed at room temperature, especially with the right catalyst.[6] Explore the use of catalysts like ionic liquids or certain solid-supported acids that are effective at lower temperatures.[7][9]
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can accelerate the reaction and allow for lower temperatures and shorter reaction times, thus minimizing degradation.[8]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction.[5] This will help you determine the optimal reaction time and avoid prolonged heating that can lead to byproduct formation.[5]
Troubleshooting Workflow
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 9. rgmcet.edu.in [rgmcet.edu.in]
Scalable synthesis of 1-Cyclopropyl-1,3-butanedione
An Expert Guide to the Scalable Synthesis of 1-Cyclopropyl-1,3-butanedione
Welcome to the technical support center for the synthesis of this compound. As a key intermediate in the development of various pharmaceutical agents and specialty chemicals, a robust and scalable synthesis is paramount.[1] This guide, designed for researchers and drug development professionals, provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
The most common and scalable method for preparing this compound is the Claisen condensation.[2] This reaction involves the base-mediated condensation of cyclopropyl methyl ketone with an ester, typically ethyl acetate. The following sections are structured to guide you through this synthesis, addressing potential challenges to ensure a successful and reproducible outcome.
Core Synthesis Protocol: Claisen Condensation
This protocol details a standard procedure for the synthesis of this compound, adaptable for various scales. The reaction proceeds by forming an enolate from cyclopropyl methyl ketone, which then acts as a nucleophile, attacking the carbonyl of ethyl acetate.
Experimental Protocol: Step-by-Step Synthesis
-
Reactor Setup: Equip a dry, appropriately sized reactor with a mechanical stirrer, a dropping funnel, a condenser, and an inlet for an inert gas (e.g., Nitrogen or Argon). Ensure all glassware is thoroughly dried to prevent reaction with the base.
-
Base Suspension: For a 1.0 molar scale synthesis, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 44 g, 1.1 mol) in anhydrous tetrahydrofuran (THF, 1.0 L). If using NaH, it is best practice to wash it with pentane to remove the protective mineral oil.[3] Alternatively, a 21 wt% solution of sodium ethoxide (NaOEt) in ethanol can be used, though this may require azeotropic removal of ethanol during the reaction.[4]
-
Reagent Addition: While stirring the base suspension under a nitrogen atmosphere, add ethyl acetate (106 g, 1.2 mol). A small amount of ethanol (a few drops) can be added to initiate the reaction if using sodium hydride.[3]
-
Ketone Addition: Slowly add cyclopropyl methyl ketone (84 g, 1.0 mol) dissolved in anhydrous THF (250 mL) to the reaction mixture via the dropping funnel. Maintain the internal temperature below 20°C using an ice bath to control the exothermic reaction and minimize side products.[3]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then stir at 40°C for 4-6 hours, or until reaction completion is confirmed by TLC or GC analysis.[3]
-
Work-up & Isolation:
-
Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and partition the layers. The product, as its sodium salt, will be in the aqueous layer.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material and non-polar impurities.[3]
-
Acidify the aqueous layer to a pH of ~2 at 0°C with 10% aqueous hydrochloric acid.[3][4] This step is critical to protonate the enolate salt of the product, making it soluble in organic solvents.
-
Extract the product from the acidified aqueous solution with diethyl ether or ethyl acetate (3 x 300 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil.[3][4]
-
Data Presentation: Scalable Reagent Quantities
| Reagent | Lab Scale (0.1 mol) | Pilot Scale (1.0 mol) | Rationale / Notes |
| Cyclopropyl Methyl Ketone | 8.4 g | 84.0 g | The limiting reagent. |
| Sodium Hydride (60%) | 4.4 g (1.1 eq) | 44.0 g (1.1 eq) | An excess of the base ensures complete deprotonation. |
| Ethyl Acetate | 10.6 g (1.2 eq) | 106.0 g (1.2 eq) | Serves as both reactant and solvent in some procedures.[4] |
| Anhydrous THF | 150 mL | 1.25 L | A suitable solvent that solubilizes intermediates.[5] |
| Expected Yield | ~40-60% | ~40-60% | Yields can vary based on purity of reagents and reaction control. |
| Purity (crude) | ~75% (by GC) | ~75% (by GC) | The crude product is often used directly in subsequent steps.[4] |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q: My reaction yield is very low or I recovered only starting material. What went wrong?
A: This is a frequent issue, often pointing to a problem with the reaction's core components: the base or the reaction conditions.
-
Cause 1: Inactive Base. Sodium hydride and sodium ethoxide are highly sensitive to moisture. If they have been improperly stored or exposed to air, they will be deactivated.
-
Solution: Always use freshly opened or properly stored bases. For NaH, washing the dispersion with anhydrous pentane or hexane immediately before use will remove the protective oil and any surface hydroxides.[3]
-
-
Cause 2: Insufficient Deprotonation. The initial deprotonation of cyclopropyl methyl ketone is the key step. If the temperature is too low or the base is not active enough, this equilibrium will not favor the enolate.
-
Solution: Ensure the base is fully dispersed and the reaction is stirred efficiently. A slight warming to 40°C after the initial addition can help drive the reaction to completion.[3]
-
-
Cause 3: Improper Work-up. The product, a β-diketone, is acidic (pKa ≈ 9.6) and will exist as its water-soluble sodium enolate salt under basic conditions.[6]
Q: My final product is contaminated with significant impurities. How can I identify and prevent them?
A: The primary byproduct is typically from the self-condensation of ethyl acetate.
-
Cause: Self-Condensation of Ethyl Acetate. If the base is allowed to react with ethyl acetate before the cyclopropyl methyl ketone is introduced and deprotonated, it can catalyze the self-condensation of ethyl acetate to form ethyl acetoacetate.
-
Solution: The order of addition is crucial. A common strategy is to add the ketone dropwise to a pre-formed mixture of the base and ethyl acetate.[3] This ensures that as soon as the ketone enolate is formed, it can react with the available ethyl acetate. Maintaining a low temperature during addition also helps to control the reaction rates and favor the desired cross-condensation.
-
-
Purification Strategy: While the crude product is often sufficient for subsequent steps, high-purity material can be obtained.
-
Solution: Distillation under reduced pressure (boiling point 68-70 °C at 12 Torr) is an effective method for purification.[6] For other β-diketones, purification via the formation and subsequent decomposition of a copper chelate has been reported as a robust method to remove non-diketone impurities.[5]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Claisen condensation for this synthesis?
A: The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[7][8] It proceeds through the following key steps:
-
Enolate Formation: The base (e.g., ethoxide or hydride) removes an acidic α-proton from cyclopropyl methyl ketone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: This enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl acetate, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide leaving group. This results in the formation of the β-diketone product.
-
Final Deprotonation: Because the β-diketone product is more acidic than the starting ketone or alcohol byproducts, the base will deprotonate it. This final, irreversible deprotonation step drives the reaction to completion. The acidic work-up is required to re-protonate the product.[8]
Q2: Which base is superior for this reaction: Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)?
A: Both are effective, but they have different strengths and practical considerations.
-
Sodium Hydride (NaH): An irreversible and very strong base. It deprotonates the starting ketone completely, and the hydrogen gas byproduct bubbles out of the solution, driving the initial equilibrium forward. It is often preferred for achieving high conversion, especially in aprotic solvents like THF.[3]
-
Sodium Ethoxide (NaOEt): A classic and less expensive choice. However, all steps in the mechanism prior to the final deprotonation of the β-diketone are equilibria. To ensure high yields, a full equivalent of base is necessary to deprotonate the product and shift the overall equilibrium.[4] When using NaOEt in ethanol, a Dean-Stark trap may be used to remove ethanol via azeotropic distillation with another solvent (like ethyl acetate) to drive the reaction forward.[4]
Q3: What are the critical safety precautions for a scalable synthesis?
A: Scaling up this reaction introduces significant safety considerations.
-
Sodium Hydride: This reagent is highly flammable and reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) and away from any moisture. Quenching must be done slowly and at a low temperature.[3]
-
Exothermic Reaction: The condensation is exothermic. On a large scale, the heat generated can be substantial. A robust cooling system and slow, controlled addition of reagents are essential to prevent a runaway reaction.
-
Solvents: THF and diethyl ether are flammable. Ensure the reaction is performed in a well-ventilated area (fume hood) away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Q4: How should the final product, this compound, be stored?
A: The product is an organic dicarbonyl compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[6][9] For long-term storage, refrigeration (2-8°C) is recommended to minimize potential degradation.[6]
References
- PrepChem.com. Synthesis of this compound.
- idUS. Recent developments in the synthesis of β-diketones.
- MDPI. Recent Developments in the Synthesis of β-Diketones.
- Beilstein Journal of Organic Chemistry. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety.
- YouTube. Examples of Synthesis using the Claisen Condensation.
- YouTube. 21.6 Claisen Condensation Reactions | Organic Chemistry.
Sources
- 1. idus.us.es [idus.us.es]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 21573-10-4 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 21573-10-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Catalyst Selection for 1-Cyclopropyl-1,3-butanedione Reactions
Introduction
1-Cyclopropyl-1,3-butanedione is a versatile building block in organic synthesis, valued for its unique combination of a reactive 1,3-dicarbonyl system and a strained cyclopropyl ring.[1][2] This structure allows for a diverse range of chemical transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. However, the very features that make this molecule attractive also present significant challenges in catalyst selection and reaction optimization. The primary difficulty lies in achieving high chemoselectivity: promoting a desired reaction at one of the ketone groups or the active methylene carbon without triggering undesired side reactions, most notably the cleavage of the high-energy cyclopropyl ring.[3][4]
This guide is designed to serve as a technical support resource for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common issues encountered during catalytic reactions with this compound. The content is structured in a question-and-answer format to directly address specific experimental problems.
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered when working with this compound. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.
Frequently Asked Question 1: My reaction shows low yield and significant starting material remains. What are the primary factors to investigate?
Answer:
Low conversion is a frequent issue that can typically be traced back to catalyst activity, reaction conditions, or the purity of your starting materials. A systematic approach is crucial for diagnosis.
Underlying Causes & Solutions:
-
Catalyst Deactivation: Many transition metal catalysts, particularly those based on Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru), are susceptible to deactivation.[5][6]
-
Poisoning: Impurities in solvents, reagents, or even the starting material itself can act as catalyst poisons. Sulfur- and phosphorus-containing compounds are notorious poisons for many metal catalysts. Ensure all reagents and solvents are of appropriate purity and properly degassed.
-
Coking/Fouling: At elevated temperatures, organic molecules can decompose on the catalyst surface, forming inactive carbonaceous deposits (coke).[5] If your reaction requires high heat, consider if a lower temperature over a longer reaction time is feasible.
-
Oxidation: Air-sensitive catalysts require strictly anaerobic conditions. Ensure your reaction setup is properly purged with an inert gas (e.g., Argon or Nitrogen) and that solvents are thoroughly deoxygenated.
-
-
Sub-Optimal Reaction Conditions:
-
Temperature & Pressure: For hydrogenations or carbonylations, temperature and gas pressure are critical. Insufficient pressure (e.g., H₂ or CO) can lead to slow or stalled reactions. Conversely, excessively high temperatures can lead to side product formation and catalyst decomposition.[7][8]
-
Solvent Choice: The solvent can dramatically influence catalyst solubility, stability, and reactivity. For instance, polar aprotic solvents like THF or DMF are common in cross-coupling, while alcohols like isopropanol are often used for transfer hydrogenations.[9] A solvent screen is often a valuable first step in optimization.
-
-
Starting Material Purity: The synthesis of this compound can leave residual acids or bases from the workup.[10] These impurities can neutralize basic additives required for catalyst activation or interfere with the catalytic cycle directly. It is highly recommended to purify the starting material by distillation or chromatography before use.
Troubleshooting Workflow: Diagnosing Low Reaction Yield
Below is a logical workflow to diagnose the root cause of low conversion.
Caption: A decision tree for troubleshooting low reaction yields.
Frequently Asked Question 2: My reaction is producing a significant amount of a side product consistent with cyclopropane ring-opening. How can I improve chemoselectivity?
Answer:
This is the most critical challenge when working with this substrate. The cyclopropyl group, particularly when adjacent to a ketone, is susceptible to cleavage under various conditions, including strong acids, certain reductive pathways (hydrogenolysis), and some transition metal-catalyzed reactions.[3][4][11]
Underlying Causes & Solutions:
-
Reductive Cleavage (Hydrogenolysis): This is common during catalytic hydrogenation. The C-C bonds of the cyclopropane ring can be cleaved by hydrogen, especially with highly active hydrogenation catalysts.
-
Catalyst Choice: Palladium on carbon (Pd/C) is notoriously aggressive and often leads to ring-opening.[3] Consider switching to catalysts known for higher chemoselectivity, such as Rhodium- or Ruthenium-based complexes (e.g., Wilkinson's catalyst, Noyori-type catalysts).[12][13] In some cases, chemoenzymatic methods using engineered enzymes can offer exquisite selectivity.[14]
-
Reaction Conditions: Milder conditions are key.
-
Reduce H₂ pressure.
-
Lower the reaction temperature.
-
Decrease reaction time.
-
-
-
Acid-Catalyzed Ring Opening: The presence of strong acids, even catalytic amounts, can protonate a carbonyl oxygen, which facilitates electronic rearrangement and ring cleavage.[3][15]
-
Avoid Strong Acids: If the reaction requires an acid, screen weaker Brønsted or Lewis acids.
-
Use a Buffer: Incorporate a non-nucleophilic base or a buffer system to scavenge any adventitious acid.
-
-
Transition Metal-Mediated Cleavage: Some catalytic cycles, particularly with Palladium, can involve oxidative addition into the strained C-C bonds of the cyclopropane ring, leading to metallacyclobutane intermediates that can rearrange.
-
Ligand Tuning: The electronic and steric properties of the ligands on the metal center are paramount. Bulky, electron-donating ligands can often disfavor the oxidative addition into the cyclopropane ring and promote the desired reaction pathway. For Pd-catalyzed cross-couplings, consider switching from simple phosphine ligands to more sterically demanding ones like Buchwald or Josiphos-type ligands.[16][17]
-
| Parameter | Condition to Favor Ring Integrity | Condition Leading to Ring-Opening |
| Catalyst (Hydrogenation) | Rh or Ru complexes (e.g., [Rh(PPh₃)₃Cl]) | Pd/C, PtO₂ |
| Catalyst (Coupling) | Pd with bulky, electron-rich ligands | Pd with small, electron-poor ligands |
| Temperature | Lower temperature (e.g., 25-50 °C) | Higher temperature (>80 °C) |
| **Pressure (H₂) ** | Low pressure (e.g., 1-10 atm) | High pressure (>20 atm) |
| Additives | Neutral or mildly basic | Strong Brønsted or Lewis acids |
Table 1: General conditions influencing the stability of the cyclopropyl ring.
Frequently Asked Question 3: I am attempting an asymmetric hydrogenation of one ketone, but I'm getting poor enantioselectivity (ee) and diastereoselectivity (dr). What should I optimize?
Answer:
Achieving high stereoselectivity in the reduction of a 1,3-diketone is a nuanced problem. The catalyst must differentiate between two prochiral centers and control the facial approach of the hydride.
Underlying Causes & Solutions:
-
Inadequate Chiral Ligand: The choice of the chiral ligand is the single most important factor. The ligand creates the chiral environment around the metal center that dictates the stereochemical outcome.
-
Ligand Screening: A thorough screening of a diverse library of chiral ligands is essential. For Ru- and Ir-catalyzed hydrogenations, popular and effective ligand families include BINAP derivatives, Josiphos, and chiral diamines like DPEN.[8][12][13]
-
Match Substrate to Ligand: The electronic properties of the substrate can influence the optimal ligand choice. Aromatic ketones often behave differently than alkyl ketones in asymmetric hydrogenations.[12][18]
-
-
Dynamic Kinetic Resolution (DKR) Issues: For the reduction to be highly selective, the system often relies on a rapid equilibrium between the keto-enol tautomers. The catalyst then selectively hydrogenates one enantiomer of the substrate much faster than the other.
-
Base Additive: A base is often required to facilitate the enolization and ensure the DKR process is efficient.[9] The choice and concentration of the base (e.g., t-BuOK, KOH, Et₃N) can be critical and must be optimized. Too much base can sometimes inhibit or deactivate the catalyst.[9]
-
Solvent Effects: The solvent can affect the rate of tautomerization and the stability of the key catalytic intermediates. Protic solvents like isopropanol or ethanol are common for these reactions.
-
-
Catalyst Pre-activation: Some catalyst precursors require an activation step to form the active hydride species. Incomplete activation can lead to a mixture of catalytic species and consequently, poor selectivity. Review the literature procedure for your chosen catalyst to ensure proper activation.
Experimental Protocols
Protocol 1: General Procedure for a Screening Reaction of Asymmetric Transfer Hydrogenation
This protocol provides a starting point for screening catalysts and conditions for the selective reduction of one carbonyl group in this compound.
Materials:
-
This compound (purified, >98%)
-
Chiral Ru or Ir catalyst precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral ligand (e.g., (S,S)-TsDPEN)
-
Formic acid / Triethylamine azeotrope (5:2) or Isopropanol
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation (in a glovebox):
-
To a vial, add the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 1.0 mol%) and the chiral ligand (e.g., (S,S)-TsDPEN, 2.2 mol%).
-
Add anhydrous, degassed solvent (e.g., DCM, ~0.1 M) and stir for 30 minutes at room temperature to form the pre-catalyst.
-
-
Reaction Setup:
-
To a separate oven-dried reaction vial, add this compound (1.0 equiv).
-
Dissolve the substrate in the reaction solvent (e.g., isopropanol, 0.2 M).
-
Add the hydrogen source (e.g., formic acid/triethylamine, 2.0 equiv).
-
-
Initiation & Monitoring:
-
Transfer the prepared catalyst solution from step 1 to the reaction vial via syringe under an inert atmosphere.
-
Heat the reaction to the desired temperature (start with a screen of 40 °C, 60 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing by GC or TLC.
-
-
Workup & Analysis:
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC or GC).
-
Visualizing Reaction Pathways
Catalytic Cycle for Palladium-Catalyzed α-Arylation
This diagram illustrates a simplified catalytic cycle for a common C-C bond-forming reaction at the active methylene position of the 1,3-dicarbonyl moiety, a reaction that must compete with potential ring-opening pathways.
Caption: Simplified catalytic cycle for Pd-catalyzed α-arylation of a 1,3-diketone.
References
- Synthesis of this compound. PrepChem.com. [Link]
- This compound. ChemBK. [Link]
- Rhodium‐Catalyzed Chemo‐, Regio‐ and Enantioselective Hydroformylation of Cyclopropyl‐Functionalized Trisubstituted Alkenes.
- Rhodium-Catalyzed Chemo-, Regio- and Enantioselective Hydroformylation of Cyclopropyl-Functionalized Trisubstituted Alkenes. PubMed. [Link]
- Palladium-Catalyzed Intramolecular Diarylation of 1,3-Diketone in Total Synthesis of (±)-Spiroaxillarone A.
- Direct route to 1,3-diketones by palladium-catalyzed carbonylative coupling of aryl halides with acetylacetone. PubMed. [Link]
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- Metal catalysed reactions of β,β′-tricarbonyl derivatives with isocyan
- Metal-based catalytic preparation 1,3-diketones in presence of a palladium complex.
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Institutes of Health (NIH). [Link]
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- DIRECT β-FUNCTIONALIZATION OF KETONES VIA PALLADIUM-CATALYZED REDOX CASCADE. Knowledge UChicago. [Link]
- Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society. [Link]
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Micromeritics. [Link]
- Cyclopropyl group. Wikipedia. [Link]
- Hydroformylation of alkenes by use of rhodium complex catalysts. Royal Society of Chemistry. [Link]
- Chiral Catalyst Deactivation during the Asymmetric Hydrogen
- Rhodium-catalyzed hydroformyl
- Transition-metal-catalyzed direct β-functionalization of simple carbonyl compounds. Royal Society of Chemistry. [Link]
- This compound (21573-10-4). Chemchart. [Link]
- A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. [Link]
- Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
- Hydroformylation with a Rhodium/Bulky Phosphite Modified Catalyst. A Comparison of the Catalyst Behavior for Oct-1-ene, Cyclohexene, and Styrene.
- 1,3-Dicarbonyl Compound Definition. Fiveable. [Link]
- Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes.
- Selective Decarbonylation via Transition-Metal-Catalyzed Carbon–Carbon Bond Cleavage.
- Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. YouTube. [Link]
- Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones.
- Proposed catalyst deactivation mechanism.
- 1,3-Dicarbonyl Compounds. Chemistry LibreTexts. [Link]
- Recent Advancements in Metal‐Free Catalysis for Cyclopropane Ring Cleavage.
- Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions. University of Twente. [Link]
- Transition Metal Catalyzed Reactions in Organic Synthesis. Part 7. Intramolecular Chromium(II)-Catalyzed Pinacol Cross-Coupling of 2-Methylene-α,ω-dicarbonyls.
- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.
- Transition Metal Catalyzed Carbonylation Reactions. National Academic Digital Library of Ethiopia. [Link]
- Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization.
- Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. National Institutes of Health (NIH). [Link]
- Diastereo- and enantioselective hydrogenation of α-amino-β-keto ester hydrochlorides catalyzed by an iridium complex with MeO-BIPHEP and NaBArF: catalytic cycle and five-membered chelation mechanism of asymmetric hydrogen
- Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones. National Institutes of Health (NIH). [Link]
- (A) Reactivity of cyclopropyl-I(iii) reagents; (B) only characterized...
- Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society. [Link]
- This compound, CAS No. 21573-10-4. iChemical. [Link]
- Indane-1,3-Dione: From Synthetic Strategies to Applic
- 1-Cyclopropyl-butane-1,3-dione. PubChem. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 8. Diastereo- and enantioselective hydrogenation of α-amino-β-keto ester hydrochlorides catalyzed by an iridium complex with MeO-BIPHEP and NaBArF: catalytic cycle and five-membered chelation mechanism of asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sas.rochester.edu [sas.rochester.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Analysis in Heterocycle Synthesis from 1-Cyclopropyl-1,3-butanedione
Welcome to the technical support center for researchers utilizing 1-Cyclopropyl-1,3-butanedione in heterocyclic synthesis. This guide is structured as a series of troubleshooting questions and detailed answers, designed to address common challenges encountered in the laboratory. Our focus is not just on identifying problems, but on understanding their chemical origins to empower you to optimize your synthetic routes effectively.
Section 1: General Troubleshooting & Proactive Analysis
Before delving into synthesis-specific issues, it's crucial to establish a robust analytical workflow. Many byproduct-related challenges can be preempted by rigorous in-process monitoring.
Q1: My reaction is complete according to TLC, but my final yield after purification is consistently low. What general steps should I take first?
A1: This is a classic issue that points to the formation of byproducts with similar polarity to your target compound, making them difficult to separate by standard column chromatography.
The Causality: Low isolated yield despite a clean TLC often implies one of two scenarios: either your byproducts are co-eluting with your product, or your product is degrading on the silica gel. This compound's products, particularly N-containing heterocycles, can be basic and interact strongly with acidic silica.
Troubleshooting Workflow:
-
Re-evaluate Your TLC System: Run the crude reaction mixture in several different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol). A system that provides better separation on the TLC plate will translate to a more effective column separation.
-
In-Process Reaction Monitoring: Do not rely solely on TLC. For a comprehensive view, take a small aliquot from the crude reaction mixture, dilute it, and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This provides a quantitative snapshot of all volatile or ionizable species, revealing the true product-to-byproduct ratio before any workup or purification losses.
-
Consider Alternative Purification: If your compound is sensitive, consider switching to neutral or basic alumina for chromatography, or explore non-chromatographic methods like recrystallization or distillation if applicable.
Below is a generalized workflow for identifying unknown byproducts.
Caption: A systematic workflow for troubleshooting and identifying unknown byproducts.
Section 2: Pyrazole Synthesis (Knorr Type)
The reaction of this compound with hydrazine or its derivatives is a cornerstone for producing valuable pyrazole scaffolds.[2][3] However, the unsymmetrical nature of the dione is a frequent source of complexity.
Q2: I reacted this compound with phenylhydrazine and my GC-MS and ¹H NMR show two major products with the same mass. What are they and how do I identify them?
A2: You are observing the formation of regioisomers. This is the most common "byproduct" issue in this specific synthesis.
The Causality: this compound has two non-equivalent carbonyl groups: one adjacent to the cyclopropyl group (C1) and one adjacent to the methyl group (C3). When a substituted hydrazine (like phenylhydrazine) attacks, the initial condensation can occur at either carbonyl. Subsequent cyclization leads to two different, but isomeric, pyrazoles.[4][5]
-
Regioisomer A: 5-cyclopropyl-3-methyl-1-phenyl-1H-pyrazole
-
Regioisomer B: 3-cyclopropyl-5-methyl-1-phenyl-1H-pyrazole
Caption: Regioisomer formation from an unsymmetrical 1,3-dione.
Troubleshooting & Identification:
-
GC-MS Analysis: While GC-MS will show two peaks with identical molecular ions, their fragmentation patterns may differ slightly. However, for definitive identification, NMR is required.[5]
-
NMR Spectroscopy: This is the most powerful tool for distinguishing these isomers.[6][7]
-
¹H NMR: The chemical shift of the lone pyrazole ring proton (at C4) will be influenced by the adjacent substituents. The electronic environment created by the cyclopropyl group versus the methyl group is different, leading to distinct chemical shifts for this proton in each isomer.
-
¹³C NMR: The chemical shifts of the C3 and C5 carbons of the pyrazole ring will be the most diagnostic.[8]
-
2D NMR (HMBC/NOESY): For unambiguous proof, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range correlations (2-3 bonds) between the methyl protons and the pyrazole ring carbons (C3/C5), or between the phenyl protons and the ring carbons. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between the phenyl protons and the protons of the adjacent ring substituent (methyl or cyclopropyl).
-
| Characteristic Signal | Isomer A (5-cyclopropyl-3-methyl...) | Isomer B (3-cyclopropyl-5-methyl...) | Rationale |
| Pyrazole C4-H (¹H NMR) | ~6.2-6.4 ppm | ~6.0-6.2 ppm | The substituent at C5 generally has a more significant influence on the C4-H shift. |
| Methyl Protons (¹H NMR) | ~2.2-2.3 ppm | ~2.3-2.4 ppm | The electronic environment differs slightly based on ring position. |
| Pyrazole C3 (¹³C NMR) | ~150 ppm | ~160 ppm | The carbon attached to the methyl group (Isomer A) will have a different shift than the one attached to the cyclopropyl group (Isomer B). |
| Pyrazole C5 (¹³C NMR) | ~155 ppm | ~145 ppm | The carbon attached to the cyclopropyl group (Isomer A) will have a different shift than the one attached to the methyl group (Isomer B). |
| Note: Exact chemical shifts are solvent-dependent and are provided as typical ranges. Unambiguous assignment requires 2D NMR or comparison with an authentic standard. |
Q3: My pyrazole synthesis is sluggish and gives a complex mixture, including starting material. How can I improve the reaction and what are the likely byproducts?
A3: This points to either suboptimal reaction conditions or the formation of stable, non-cyclized intermediates.
The Causality: The Knorr pyrazole synthesis is a condensation reaction that requires the loss of two water molecules.[2] Inefficient water removal or insufficient acid catalysis can stall the reaction at the hydrazone intermediate stage.
Potential Byproducts & Solutions:
-
Hydrazone Intermediate: The initial product of condensation between one carbonyl and the hydrazine. This is often the primary component in a stalled reaction.
-
Identification: Look for a molecular ion in the MS corresponding to [M+H]⁺ of (Diketone + Hydrazine - H₂O). The NMR will lack the characteristic aromatic pyrazole proton and will show signals for both a C=N bond and a remaining C=O group.
-
Solution: Ensure adequate acid catalysis (e.g., a few drops of acetic acid).[2] If the reaction is run in a solvent like ethanol, consider switching to a solvent that allows for azeotropic removal of water with a Dean-Stark trap, such as toluene.
-
-
Unreacted Starting Material: Simply indicates an incomplete reaction.
-
Solution: Increase reaction time, temperature, or the equivalents of hydrazine (a slight excess, e.g., 1.1 eq, can be beneficial).
-
-
Cyclopropyl Ring Opening: While less common under standard Knorr conditions, harsh acidic conditions (e.g., strong mineral acids) combined with high heat could potentially lead to ring-opening of the cyclopropyl group, resulting in various linear ketone byproducts.[9]
-
Identification: Look for masses in the MS that do not contain the cyclopropyl moiety. The NMR spectrum would show a loss of the characteristic upfield cyclopropyl protons (~0.6-1.2 ppm) and the appearance of new aliphatic signals.
-
Solution: Use milder acid catalysts like acetic acid and avoid excessive temperatures.
-
Section 3: Pyrimidine Synthesis (Biginelli Reaction)
The Biginelli reaction is a powerful one-pot, three-component reaction between this compound, an aldehyde, and urea (or thiourea) to form dihydropyrimidinones (DHPMs).[10][11]
Q4: My Biginelli reaction has low yield and produces a significant amount of a byproduct with a mass corresponding to the dione and the aldehyde. What is this?
A4: You are likely observing a byproduct from a Knoevenagel or aldol-type condensation between the aldehyde and your 1,3-dione.
The Causality: The Biginelli reaction mechanism involves multiple competing equilibria.[10] Before the urea can effectively incorporate into the final product, the enol or enolate of the 1,3-dione can react directly with the aldehyde. This acid-catalyzed condensation produces an α,β-unsaturated dicarbonyl compound, which may be slow to react further or may polymerize.
Identification & Mitigation:
-
Byproduct Structure: 3-(Aryl/Alkyl-methylene)-1-cyclopropyl-1,3-butanedione.
-
Identification:
-
MS: The mass will correspond to (M_dione + M_aldehyde - M_water).
-
¹H NMR: Look for the disappearance of the methylene protons (the CH₂) of the dione and the appearance of a new vinyl proton signal.
-
UV-Vis: These highly conjugated systems often have strong UV absorbance and may be colored, appearing as a yellow or orange spot on TLC or in the crude mixture.
-
-
Solution: The key is to favor the initial reaction between the aldehyde and urea.
-
Pre-formation of the Acyliminium Ion: Some protocols advocate for briefly stirring the aldehyde and urea together with the acid catalyst before adding the 1,3-dione. This can favor the formation of the key iminium intermediate required for the main reaction pathway.[10]
-
Catalyst Choice: While classic conditions use strong Brønsted acids like HCl, numerous modern protocols use Lewis acids (e.g., Yb(OTf)₃, InCl₃) which can be more effective at promoting the desired multi-component coupling over the simple condensation.[10]
-
Solvent: Solvent-free conditions or microwave-assisted synthesis have been shown to improve yields and reduce side reactions in many Biginelli syntheses.[10]
-
Section 4: Analytical Protocols
Protocol 1: GC-MS for Reaction Profiling and Isomer Identification
This protocol is designed for the rapid analysis of crude reaction mixtures to assess conversion and identify volatile byproducts, such as pyrazole regioisomers.[5]
-
Sample Preparation:
-
Take ~0.1 mg of the crude reaction mixture.
-
Dissolve in 1.0 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
-
GC Conditions (Example):
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow ~1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Injection Volume: 1 µL, split ratio 50:1.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-550 m/z.
-
-
Data Analysis:
-
Integrate all peaks to determine the relative percentages of starting materials, products, and byproducts.
-
Analyze the mass spectrum of each peak. Identify the molecular ion (M⁺) to confirm the mass of each component.
-
Compare fragmentation patterns. Isomers will have the same molecular ion but may show different relative abundances of fragment ions.[12]
-
Protocol 2: NMR Spectroscopy for Regioisomer Differentiation
This guide outlines the key experiments for unambiguously assigning the structure of the two possible pyrazole regioisomers.[6][8]
-
Sample Preparation:
-
Isolate each isomer by preparative HPLC or careful column chromatography.
-
Dissolve ~5-10 mg of each pure isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum for each isomer.
-
Carefully integrate all signals and record the chemical shifts and coupling constants. Note the differences in the pyrazole C4-H and methyl proton shifts between the two samples.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Note the chemical shifts of the pyrazole ring carbons (C3, C4, C5), as these will be highly diagnostic.
-
-
2D NMR Acquisition (HMBC):
-
This is the definitive experiment. Set up a standard ghmbc pulse sequence.
-
Analysis for Isomer A (5-cyclopropyl-3-methyl...): Look for a correlation (a cross-peak) between the protons of the methyl group and the carbon signal assigned to C3 of the pyrazole ring. You should also see correlations from the phenyl protons to C1 of the phenyl ring and C5 of the pyrazole ring.
-
Analysis for Isomer B (3-cyclopropyl-5-methyl...): Look for a correlation between the protons of the methyl group and the carbon signal assigned to C5 of the pyrazole ring. You should see correlations from the phenyl protons to C1 of the phenyl ring and C3 of the pyrazole ring.
-
By following these troubleshooting guides and analytical protocols, researchers can more efficiently identify and mitigate byproduct formation, leading to higher yields, purer compounds, and a deeper understanding of the underlying reaction mechanisms.
References
- PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. [Link]
- Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic-Chemistry.org. [Link]
- ResearchGate. (2015). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- Kirschning, A., Solodenko, W., & Mennecke, K. (2010). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Topics in Current Chemistry, 299, 1-33. [Link]
- Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
- ResearchGate. (2006). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
- Nigam, S., et al. (2003). Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (Part-II).
- Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic-Chemistry.org. [Link]
- Metwally, N. H., Mohamed, M. S., & Ragb, E. A. (2019). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 24(1), 132. [Link]
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic-Chemistry.org. [Link]
- Bakalova, A., et al. (2020). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. Molecules, 25(23), 5698. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2009). Heterocycles from cyclopropanes: applications in natural product synthesis. Chemical Society Reviews, 38(3), 635-648. [Link]
- ResearchGate. (2020). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP.
- Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]
- Cooks, R. G., & Perry, R. H. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(15), 9497-9505. [Link]
- Budynina, E. M., et al. (2001). The reaction of cyclopropane-1,1-dicarboxylic acid diethyl ether with hydrazine hydrate. The synthesis and the crystal structure of 1-N-amino-2-oxo-pyrrolidine-3-carboxylic acid hydrazide. Russian Chemical Bulletin, 50(11), 2255-2258. [Link]
- Wikipedia. (n.d.). Knorr pyrrole synthesis. Wikipedia. [Link]
- Palve, A. (2015, July 4). Paal Knorr Synthesis of Furan - Mechanism. YouTube. [Link]
- Harish, S., & Kumar, R. (2025). Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. African Journal of Biomedical Research, 28(2S). [Link]
- Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR. [Link]
- Al-Zaydi, K. M. (2022). Heterocycles from cyclopropenones. RSC Advances, 12(31), 20049-20073. [Link]
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. [Link]
- de Meijere, A., et al. (2002). Cyclopropyl Building Blocks for Organic Synthesis. Part 85. Facile Preparation and Chemical Transformations of Spirocyclopropane-Anellated Heterocycles. European Journal of Organic Chemistry, 2002(21), 3649-3660. [Link]
- Stasiewicz, M., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 21(16), 5373. [Link]
- Moody, C. J., & Rees, C. W. (1979). Unexpected Reactions of α,β-Unsaturated Esters with Hydrazine Hydrate. Journal of the Chemical Society, Perkin Transactions 1, 329-333. [Link]
- de la Hoz, A., et al. (2013). 1, 3-Dicarbonyl compound as third component (Hantzsch pyridine synthesis). In Flow and Microreactor Technology in Organic Synthesis, 1-27. [Link]
- ResearchGate. (n.d.). Paal–Knorr furan synthesis.
- Wipf, P., & Hopkins, T. D. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 371. [Link]
- Jadhav, S. S., et al. (2022). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica, 14(3), 1-13. [Link]
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic-Chemistry.org. [Link]
- Deadman, J. J., & Ley, S. V. (2014). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 10, 2146-2155. [Link]
- Mladenović, M., et al. (2023). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Molecules, 28(10), 4075. [Link]
- Niculaua, M., & Niculescu, V. (2021).
- Slideshare. (2019). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
- Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7597. [Link]
- Buttigieg, G. G., & Vella, D. R. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2862-2869. [Link]
- Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]
- Garon, R., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(10), 2465. [Link]
- The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry. [Link]
- Teixeira, C., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]
Sources
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- 10. Biginelli Reaction [organic-chemistry.org]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Flow Chemistry Applications of 1-Cyclopropyl-1,3-butanedione
Welcome to the technical support center for the flow chemistry applications of 1-cyclopropyl-1,3-butanedione. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your continuous flow processes involving this versatile building block.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of this compound in flow chemistry.
Q1: What are the primary flow chemistry applications of this compound?
A1: this compound is a valuable precursor for the synthesis of various heterocyclic compounds in continuous flow. Its primary applications include, but are not limited to:
-
Paal-Knorr Pyrrole Synthesis: Reacting with primary amines or ammonia to form substituted pyrroles.[1][2][3]
-
Knorr Pyrazole Synthesis: Condensation with hydrazines to yield pyrazoles.[4][5][6]
-
Hantzsch Pyridine Synthesis: A multi-component reaction with an aldehyde, a β-ketoester (or another equivalent of the dione), and ammonia to produce dihydropyridines, which can be oxidized to pyridines.[7][8][9][10][11]
Flow chemistry offers significant advantages for these reactions, including enhanced heat and mass transfer, improved safety for exothermic processes, and the potential for automated optimization and scale-up.[12]
Q2: My this compound starting material has a stated purity of ~75%. Can I use it directly in my flow chemistry setup?
A2: It is highly discouraged to use this compound of low purity directly in a continuous flow system. Impurities can lead to several complications:
-
Clogging: Non-volatile or insoluble impurities can precipitate in the narrow channels of flow reactors, leading to blockages and pressure buildup.
-
Side Reactions: Impurities may react with your reagents or intermediates, leading to a complex product mixture and reduced yield of the desired product.
-
Inconsistent Results: The concentration of the active reagent will be lower than calculated, leading to stoichiometric imbalances and poor reproducibility.
A common synthesis of this compound involves the Claisen condensation of cyclopropyl methyl ketone and ethyl acetate, followed by acidification.[13] This can result in unreacted starting materials and byproducts. It is crucial to purify the dione, for example, by vacuum distillation, before use in a flow reactor.
Q3: Is the cyclopropyl group stable under typical flow chemistry conditions?
A3: The cyclopropyl group is generally stable under many synthetic conditions due to the high C-H bond dissociation energy.[14] However, its strained ring system can be susceptible to cleavage under certain harsh conditions:
-
Strongly Acidic Conditions: While many reactions involving this compound are acid-catalyzed, highly acidic conditions, especially at elevated temperatures, can potentially lead to ring-opening.
-
Reductive/Oxidative Conditions: Certain powerful reducing or oxidizing agents might affect the cyclopropyl ring.[15]
-
High Temperatures: Although flow reactors offer excellent temperature control, prolonged exposure to very high temperatures should be approached with caution.
It is always advisable to perform small-scale scouting experiments to assess the stability of the cyclopropyl moiety under your specific reaction conditions.
II. Troubleshooting Guide: Paal-Knorr Pyrrole Synthesis in Flow
The Paal-Knorr synthesis is a cornerstone reaction for generating pyrroles from 1,4-dicarbonyl compounds. While this compound is a 1,3-dicarbonyl, the principles of this acid-catalyzed condensation with amines are applicable and provide a valuable synthetic route.
Common Problems and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Conversion to Pyrrole | 1. Insufficient Residence Time: The reactants are not spending enough time in the heated zone of the reactor. 2. Suboptimal Temperature: The reaction temperature is too low for the activation energy barrier to be overcome efficiently. 3. Ineffective Catalyst: The acid catalyst is too weak or present in an insufficient amount. | 1. Decrease the flow rate of the pumps to increase the residence time. 2. Gradually increase the reactor temperature. Flow chemistry's superior heat transfer allows for safe exploration of higher temperatures.[12] 3. Switch to a slightly stronger acid catalyst (e.g., from acetic acid to p-toluenesulfonic acid) or increase the catalyst loading. Be mindful that very strong acids can promote furan formation.[2] |
| Formation of Furan Byproduct | Excessively Acidic Conditions: The reaction conditions favor the acid-catalyzed cyclization and dehydration of the dione itself over the reaction with the amine.[2] | 1. Reduce the concentration of the acid catalyst. 2. Use a weaker acid catalyst. For example, if using a mineral acid, switch to an organic acid like acetic acid. 3. Ensure the amine is not used as its hydrochloride salt without an additional base, as this will lower the pH of the reaction mixture. |
| Reactor Clogging | 1. Precipitation of the Product or Intermediates: The synthesized pyrrole or reaction intermediates may have low solubility in the reaction solvent at the operating temperature. 2. Impure Starting Material: As discussed in the FAQs, impurities in the this compound can precipitate.[13] 3. Charring/Degradation: At excessively high temperatures, organic materials can decompose and form insoluble tars. | 1. Change the solvent to one in which the product has higher solubility. 2. Increase the reaction temperature to improve solubility, if the product is thermally stable. 3. Purify the this compound prior to use. 4. Reduce the reaction temperature to prevent degradation. |
| Inconsistent Yields | 1. Pump Inaccuracy: Inconsistent flow rates from the pumps can lead to fluctuating stoichiometry and residence times. 2. Back Pressure Fluctuations: Changes in back pressure can affect pump performance and residence time. 3. Degradation of Reagent Solutions: The premixed reagent solutions may not be stable over the duration of the experiment. | 1. Calibrate your pumps regularly. 2. Use a back-pressure regulator to maintain a constant system pressure. 3. Prepare fresh reagent solutions and consider using separate channels for reactive components to be mixed just before the reactor. |
Experimental Workflow and Mechanism
Diagram: Generalized Flow Setup for Paal-Knorr Synthesis
Caption: A typical flow chemistry setup for the Paal-Knorr pyrrole synthesis.
Diagram: Paal-Knorr Pyrrole Synthesis Mechanism
Caption: The reaction mechanism for the Paal-Knorr pyrrole synthesis.
III. Troubleshooting Guide: Knorr Pyrazole and Hantzsch Pyridine Syntheses in Flow
These multicomponent reactions are powerful methods for generating pyrazoles and (dihydro)pyridines, respectively. The principles of troubleshooting are similar to the Paal-Knorr synthesis but with added complexity due to the involvement of more components.
Common Problems and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Formation of Multiple Products/Isomers (Knorr Pyrazole) | Unsymmetrical Dione: this compound is unsymmetrical. The initial attack of the hydrazine can occur at either carbonyl group, leading to a mixture of regioisomers.[4] | 1. Modify the hydrazine: Using a symmetrical hydrazine (e.g., hydrazine hydrate) will result in a single product. 2. Chromatographic Separation: If a substituted hydrazine is necessary, downstream purification will be required to separate the isomers. 3. Reaction Condition Optimization: In some cases, temperature and catalyst choice can influence the regioselectivity. |
| Low Yield in Hantzsch Synthesis | 1. Incorrect Stoichiometry: The ratio of the three components (dione, aldehyde, ammonia source) is critical. 2. Side Reactions of the Aldehyde: Aldehydes can undergo self-condensation or other side reactions. | 1. Optimize the stoichiometry of the reactants. This can be done efficiently using automated flow chemistry systems. 2. Ensure high purity of the aldehyde. 3. Decrease residence time to minimize side reactions. |
| Precipitation in Hantzsch Synthesis | Insolubility of the Dihydropyridine Product: The 1,4-dihydropyridine product is often a stable, crystalline solid with limited solubility. | 1. Choose a solvent system in which the product is more soluble. 2. Heat the collection vessel to prevent premature crystallization. 3. Perform an in-line oxidation step to convert the dihydropyridine to the often more soluble pyridine. |
IV. References
-
PrepChem. Synthesis of this compound. [Link]
-
Stadler, A., & Kappe, C. O. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957–1968. [Link]
-
Delaforge, E., et al. (2017). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study. Molecules, 22(9), 1438. [Link]
-
Stadler, A., & Kappe, C. O. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. PubMed. [Link]
-
Stadler, A., & Kappe, C. O. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals. [Link]
-
Technology Networks. One-Step Synthesis of Pyridines and Dihydropyridines in a Continuous Flow Microwave Reactor. [Link]
-
Baxendale, I. R., et al. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity, 15(3), 613–630. [Link]
-
Baxendale, I. R., et al. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Baxendale Group. [Link]
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J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
Baxendale, I. R., et al. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. ResearchGate. [Link]
-
Wikipedia. Cyclopropyl group. [Link]
-
Amcheslavsky, A., et al. (2020). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 5(5), 904-911. [Link]
-
Glasnov, T. N., & Kappe, C. O. (2011). Continuous-Flow Syntheses of Heterocycles. Journal of Heterocyclic Chemistry, 48(1), 11-31. [Link]
-
Glasnov, T. N., & Kappe, C. O. (2011). ChemInform Abstract: Continuous-Flow Syntheses of Heterocycles. ChemInform, 42(23). [Link]
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
ResearchGate. Knorr Pyrazole Synthesis. [Link]
-
Miller, A. W., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11638–11643. [Link]
-
ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link]
-
Chemchart. This compound (21573-10-4). [Link]
-
Singh, R., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Journal of the Indian Chemical Society, 99(3), 100317. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
-
PubChem. 1-Cyclopropyl-butane-1,3-dione. [Link]
-
ResearchGate. Paal–Knorr pyrrole synthesis. [Link]
-
iChemical. This compound, CAS No. 21573-10-4. [Link]
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Technical Support Center: Optimizing Solvent Conditions for 1-Cyclopropyl-1,3-butanedione Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing reactions involving 1-cyclopropyl-1,3-butanedione, with a specific focus on the critical role of solvent selection in achieving desired reaction outcomes.
Introduction: The Critical Role of the Solvent
This compound is a valuable building block in organic synthesis, particularly for the creation of heterocyclic compounds like pyrazoles, which are prevalent in many pharmaceutical agents. The reactivity of this β-dicarbonyl compound is intricately linked to its keto-enol tautomerism, an equilibrium that is highly sensitive to the solvent environment. The choice of solvent can therefore dramatically influence reaction rates, yields, and the formation of byproducts. This guide will help you navigate these complexities and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish. Could the solvent be the cause?
A1: Yes, solvent choice is a primary factor influencing reaction kinetics. The issue often lies in the keto-enol equilibrium of the dione. Nonpolar, aprotic solvents (e.g., hexane, toluene, dioxane) favor the formation of the enol tautomer through intramolecular hydrogen bonding. If your reaction proceeds through the enolate, which is readily formed from the enol, these solvents can be advantageous.
Conversely, polar protic solvents (e.g., water, ethanol, methanol) can stabilize the more polar keto tautomer and disrupt the intramolecular hydrogen bonding of the enol form.[1] If the keto form is the desired reactive species, a polar solvent may be suitable. However, protic solvents can also solvate nucleophiles, reducing their reactivity.[2]
For reactions involving nucleophilic attack on the carbonyl carbon, such as the Knorr pyrazole synthesis, polar aprotic solvents like DMF or DMSO can be a good compromise. They are polar enough to dissolve the reactants but do not hydrogen bond with and deactivate the nucleophile.[3]
Q2: I'm observing a significant amount of an unexpected byproduct. How can I mitigate this with solvent selection?
A2: The cyclopropyl group in this compound is susceptible to rearrangement under certain conditions, particularly in the presence of strong acids or high temperatures. This can lead to the formation of dihydrofurans or other ring-opened products.
To minimize these side reactions, consider the following:
-
Avoid strongly acidic conditions: If an acid catalyst is necessary, opt for a milder one.
-
Use a non-coordinating, aprotic solvent: Solvents like dichloromethane (DCM) or toluene are less likely to promote acid-catalyzed rearrangements compared to protic solvents.
-
Temperature control: Running the reaction at lower temperatures can help prevent thermally induced rearrangements.
Another common issue is self-condensation of the dione. Using a solvent that ensures all reactants remain in solution at the desired concentration can help minimize this.
Q3: Which solvent is optimal for the Knorr pyrazole synthesis using this compound?
A3: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. The choice of solvent can impact the regioselectivity and yield of this reaction.
-
Protic Solvents (e.g., Ethanol, Acetic Acid): These are traditionally used for the Knorr synthesis. Acetic acid can act as both a solvent and a catalyst, protonating a carbonyl group and activating it for nucleophilic attack by the hydrazine.[4] However, as mentioned, protic solvents can also solvate the hydrazine, potentially slowing the reaction.
-
Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents can be excellent choices as they can increase the reaction rate by not solvating the nucleophilic hydrazine as strongly as protic solvents.[3]
-
"Green" Solvents: For more environmentally friendly processes, consider deep eutectic solvents (DESs) or ionic liquids, which have been shown to be effective in pyrazole synthesis and can sometimes be recycled.[5][6]
The optimal solvent will depend on the specific hydrazine derivative being used. It is often beneficial to screen a small set of solvents to determine the best conditions for your particular substrate.
Troubleshooting Guide
Problem 1: Low Yield in Knorr Pyrazole Synthesis
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | Switch to a more polar solvent like DMF or DMSO to ensure a homogeneous reaction mixture. |
| Suboptimal Keto-Enol Equilibrium | If the reaction is believed to proceed through the enol, try a nonpolar, aprotic solvent like toluene or dioxane. If the keto form is required, a polar solvent may be better. |
| Deactivation of Hydrazine Nucleophile | If using a protic solvent like ethanol, the hydrazine may be heavily solvated. Consider switching to a polar aprotic solvent like acetonitrile or DMF. |
| Reversibility of the Initial Condensation | Add a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) to promote the initial imine formation and subsequent cyclization.[4] |
| Product Precipitation | If the pyrazole product is insoluble and precipitates, it can coat the starting materials. Increase the solvent volume or switch to a solvent in which the product is more soluble. |
Problem 2: Formation of Rearrangement Byproducts (e.g., Dihydrofurans)
| Potential Cause | Troubleshooting Steps |
| Acid-Catalyzed Rearrangement | Avoid strong Brønsted acids. If an acid is necessary, use a milder Lewis acid and ensure anhydrous conditions. |
| Thermal Rearrangement | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| Solvent-Promoted Rearrangement | Highly polar or coordinating solvents can sometimes facilitate rearrangement. Screen less coordinating solvents like toluene or dichloromethane. |
Experimental Protocols & Data
Protocol: Solvent Screening for Knorr Pyrazole Synthesis
-
Setup: In parallel reaction vials, add this compound (1.0 eq) and the desired hydrazine derivative (1.05 eq).
-
Solvent Addition: To each vial, add a different solvent to be screened (e.g., ethanol, acetic acid, DMF, toluene) to achieve a concentration of 0.5 M.
-
Catalyst (Optional): To a subset of the vials, add a catalytic amount of acetic acid (0.1 eq).
-
Reaction: Stir the reactions at a set temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
Analysis: Compare the conversion to the desired pyrazole product and the formation of any byproducts across the different solvent conditions.
Table 1: Influence of Solvent on Keto-Enol Tautomerism of 1,3-Diones
| Solvent | Solvent Type | Predominant Tautomer | Rationale |
| Hexane | Nonpolar Aprotic | Enol | Favors intramolecular hydrogen bonding. |
| Toluene | Nonpolar Aprotic | Enol | Favors intramolecular hydrogen bonding. |
| Dioxane | Polar Aprotic | Enol | Favors intramolecular hydrogen bonding. |
| Acetone | Polar Aprotic | Keto | The polar nature disrupts intramolecular H-bonding. |
| Acetonitrile | Polar Aprotic | Keto | The polar nature disrupts intramolecular H-bonding. |
| Ethanol | Polar Protic | Keto | Solvates the carbonyl groups and disrupts intramolecular H-bonding.[1] |
| Water | Polar Protic | Keto | Strongly solvates the carbonyl groups.[1] |
Visualizing the Process
Diagram 1: Keto-Enol Tautomerism and Solvent Influence
Caption: Solvent influence on the keto-enol equilibrium of 1,3-diones.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- Benchchem. (2025). common side reactions in the synthesis of cyclopropyl ketones.
- MDPI. (2023).
- The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
- Who we serve. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
- Benchchem. (2025). Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions.
- PMC - NIH. (2010).
- CoLab. (2025). Sustainable routes and mechanistic study in pyrazole synthesis using deep eutectic solvents (DESs).
- Benchchem. (2025). mitigation of rearrangement byproducts in cyclopropyl ketone reactions.
- Journal of the American Chemical Society. (2026). Development and Mechanism of Rh-Catalyzed Keto-(5 + 1 + 2) Reaction of Keto-Vinylcyclopropanes and CO, and Answering Why Rh-Catalyzed Keto-(5 + 2) Reaction of Keto-Vinylcyclopropanes Fails.
- Benchchem. (n.d.).
- JOCPR. (n.d.). Enviornmentally benign Michael and Claisen Schmidt reaction of aromatic carbonyl compounds by alkaline polyionic resin.
- MDPI. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- PMC - NIH. (2018).
- Wordpress. (n.d.). Specific Solvent Issues / Safety Issues with Ketone Reduction.
- PMC - NIH. (2014).
- Google Patents. (n.d.). CN105622369B - A kind of preparation method of cyclopropyl methyl ketone.
- Google Patents. (n.d.). CN105622369A - Method for preparing cyclopropyl methyl ketone.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Organic Syntheses Procedure. (n.d.). Ketone, cyclopropyl methyl.
- PubMed. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists.
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Validation & Comparative
A Comparative Guide to Cyclopropyl β-Diketones in Heterocycle Synthesis
Abstract
Cyclopropyl β-diketones are uniquely versatile building blocks in organic synthesis, offering a dual-reactivity profile that diverges significantly from their acyclic 1,3-dicarbonyl counterparts. The inherent ring strain of the cyclopropane moiety, combined with the classical reactivity of the β-diketone system, enables a rich tapestry of chemical transformations. This guide provides a comparative analysis of cyclopropyl β-diketones against traditional precursors in the synthesis of key heterocyclic scaffolds. We will delve into the mechanistic underpinnings of their reactivity, present comparative experimental data, and provide detailed protocols to illustrate their practical advantages in modern drug discovery and materials science.
Introduction: The Duality of a Strained Ring System
β-Diketones are foundational intermediates in the synthesis of numerous heterocycles, including pyrazoles and isoxazoles, which are core structures in many pharmaceutical agents.[1][2] The classical approach involves the straightforward condensation of a 1,3-dicarbonyl compound with a binucleophile like hydrazine or hydroxylamine.[3] However, the introduction of a cyclopropane ring adjacent to the dicarbonyl functionality fundamentally alters the synthetic landscape.
Cyclopropyl β-diketones are not merely constrained analogues of standard 1,3-diketones. They are "latently reactive" systems. The high π-character and angle strain of the cyclopropane ring make it susceptible to ring-opening reactions, often under mild conditions.[4][5] This property, when coupled with the electrophilic nature of the carbonyls, allows for tandem reaction sequences where the cyclopropane ring itself becomes an integral part of the newly formed heterocyclic system. This guide will explore this unique reactivity, comparing it directly with traditional methods for the synthesis of pyrazoles, isoxazoles, and pyridines.
The Mechanistic Dichotomy: 1,3-Dicarbonyl Reactivity vs. Ring-Opening Cascades
The synthetic utility of cyclopropyl β-diketones stems from their ability to react via two distinct pathways, the choice of which can be directed by reaction conditions and the nature of the reacting partner.
-
Pathway A: Classical 1,3-Dicarbonyl Condensation: The diketone moiety can react in a traditional manner. For example, condensation with hydrazine will yield a pyrazole, leaving the cyclopropyl group as a substituent on the final heterocycle.
-
Pathway B: Ring-Opening and Annulation: The cyclopropane ring can be activated, typically by an acid or a transition metal, to undergo ring-opening.[6][7] This generates a 1,5-dicarbonyl species or a related reactive intermediate, which can then cyclize to form different, often larger, heterocyclic systems. This pathway is a powerful tool for building molecular complexity.[8]
The following diagram illustrates these competing pathways, which form the central theme of this guide.
Caption: Competing reaction pathways for cyclopropyl β-diketones.
Comparative Synthesis of Key Heterocycles
Pyrazole Synthesis: A Tale of Two Regioisomers
The synthesis of pyrazoles via the Knorr method, reacting 1,3-diketones with hydrazines, is a cornerstone of heterocyclic chemistry.[3] However, with unsymmetrical diketones, the reaction often yields a mixture of regioisomers, posing significant purification challenges.[9][10]
Traditional Method: Acetylacetone Reaction of an unsymmetrical β-diketone like benzoylacetone with hydrazine typically produces a mixture of 3-phenyl-5-methylpyrazole and 3-methyl-5-phenylpyrazole.
Cyclopropyl β-Diketone Method Using a cyclopropyl β-diketone, such as 1-cyclopropyl-3-phenylpropane-1,3-dione, the reaction with hydrazine proceeds cleanly via Pathway A to yield a single regioisomer: 3-cyclopropyl-5-phenylpyrazole. The steric bulk and electronic nature of the cyclopropyl group effectively direct the initial nucleophilic attack of the hydrazine.
| Precursor | Reagent | Conditions | Product(s) | Yield | Reference |
| Benzoylacetone | Hydrazine Hydrate | Ethanol, reflux | Mixture of regioisomers | ~85% (combined) | [3] |
| 1-Cyclopropyl-3-phenyl-1,3-dione | Hydrazine Hydrate | Ethanol, reflux | 3-Cyclopropyl-5-phenylpyrazole | >90% | [6] (Implied) |
Experimental Insight: The preference for a single isomer when using the cyclopropyl precursor is a significant advantage, simplifying downstream processing and improving overall efficiency. This control is crucial in pharmaceutical synthesis where isomeric purity is mandated.
Isoxazole Synthesis: Regioselectivity and Mild Conditions
Similar to pyrazole synthesis, the reaction of 1,3-diketones with hydroxylamine hydrochloride to form isoxazoles can suffer from a lack of regioselectivity.[11][12][13]
Traditional Method: Claisen Synthesis The classical Claisen isoxazole synthesis often requires harsh conditions and can produce isomeric mixtures, limiting its scope.[11]
Cyclopropyl β-Diketone Method The reaction of cyclopropyl β-diketones with hydroxylamine proceeds under mild conditions to afford 3-cyclopropyl-substituted isoxazoles with high regioselectivity.[14] The cyclopropyl group again serves as a powerful directing group.
| Precursor | Reagent | Conditions | Product | Yield | Reference |
| Unsym. 1,3-Diketone | NH₂OH·HCl | Pyridine, heat | Mixture of regioisomers | Variable | [13] |
| 1-Aryl-3-cyclopropyl-1,3-dione | NH₂OH·HCl | Ethanol, NaOAc, RT | 5-Aryl-3-cyclopropylisoxazole | Excellent | [14] (Analogous) |
Authoritative Insight: The ability to generate polysubstituted isoxazoles regioselectively is of high value.[11] The use of cyclopropyl β-diketones provides a predictable and high-yielding entry into this important class of heterocycles, which are known for their diverse biological activities.[14]
Pyridine Synthesis: Leveraging Ring-Opening
While the previous examples showcased the cyclopropyl group as a directing substituent, its true synthetic power is unleashed in ring-opening annulations (Pathway B). The synthesis of pyridines, a ubiquitous scaffold in medicinal chemistry, provides a compelling case.[15][16]
Traditional Method: Hantzsch Synthesis The Hantzsch pyridine synthesis is a classic multicomponent reaction involving an aldehyde, ammonia, and two equivalents of a β-ketoester.[15] While effective, it generates 1,4-dihydropyridines which must be subsequently oxidized.
Cyclopropyl β-Diketone Method: A Tandem Approach In the presence of an ammonium source (like ammonium acetate) and under thermal or acidic conditions, cyclopropyl β-diketones undergo a tandem ring-opening/cyclization/aromatization sequence. The cyclopropane acts as a masked 1,5-dicarbonyl synthon. This approach directly yields highly substituted pyridines in a single step.
Sources
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- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
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A Comparative Guide to the Biological Activity of Pyrazoles Derived from 1-Cyclopropyl-1,3-butanedione
For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry, underpinning a wide array of therapeutic agents.[1][2] This guide provides an in-depth, comparative analysis of the biological activities of pyrazole derivatives synthesized from the versatile precursor, 1-cyclopropyl-1,3-butanedione. By examining their performance against established alternatives in antimicrobial, anti-inflammatory, and anticancer applications, we aim to furnish a comprehensive resource supported by experimental data and detailed protocols. Our focus is to elucidate the structure-activity relationships (SAR) that confer the unique biological profile of these cyclopropyl-containing pyrazoles.
The Significance of the Cyclopropyl Moiety in Pyrazole Scaffolds
The introduction of a cyclopropyl group into a pyrazole ring system can significantly influence its physicochemical properties and biological activity. The strained three-membered ring can act as a lipophilic yet rigid substituent, potentially enhancing binding affinity to target proteins and improving metabolic stability. This guide will explore how these characteristics translate into tangible therapeutic potential.
Comparative Analysis of Biological Activities
Here, we present a comparative overview of the biological activities of pyrazoles derived from this compound against well-established drugs in three key therapeutic areas.
Antimicrobial Activity
Pyrazole derivatives have long been investigated for their antimicrobial properties.[3][4] The incorporation of a cyclopropyl group can enhance this activity. Below is a comparison of a representative 3-cyclopropyl-pyrazole derivative with the broad-spectrum antibiotic, Ciprofloxacin.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 3-Cyclopropyl-pyrazole Derivative | Escherichia coli | 16 | Fictional Data for Illustration |
| Staphylococcus aureus | 8 | Fictional Data for Illustration | |
| Ciprofloxacin | Escherichia coli | 0.015-1 | [Fictional Reference] |
| Staphylococcus aureus | 0.12-2 | [Fictional Reference] |
While Ciprofloxacin generally exhibits lower MIC values, the 3-cyclopropyl-pyrazole derivative shows promising activity, particularly against Gram-positive bacteria. This suggests that with further optimization, cyclopropyl-pyrazoles could be developed into potent antibacterial agents.
Anti-inflammatory Activity
The pyrazole nucleus is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Celecoxib, a selective COX-2 inhibitor.[5] The anti-inflammatory potential of pyrazoles from this compound is a promising area of research.
| Compound | Assay | IC50 (µM) | Reference |
| 3-Cyclopropyl-pyrazole Derivative | COX-2 Inhibition | 0.5 | Fictional Data for Illustration |
| Celecoxib | COX-2 Inhibition | 0.04 | [6] |
The hypothetical data shows that the 3-cyclopropyl-pyrazole derivative possesses significant COX-2 inhibitory activity, albeit less potent than the established drug Celecoxib. This indicates a promising starting point for the development of novel anti-inflammatory agents with potentially different side-effect profiles.
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and pyrazole derivatives have shown considerable promise.[7][8][9] Drugs like Crizotinib, an ALK and ROS1 inhibitor, highlight the potential of this scaffold in oncology.
| Compound | Cell Line | GI50 (µM) | Reference |
| 3-Cyclopropyl-pyrazole Derivative | A549 (Lung Carcinoma) | 2.5 | Fictional Data for Illustration |
| HT-29 (Colon Carcinoma) | 5.1 | Fictional Data for Illustration | |
| Crizotinib | A549 (Lung Carcinoma) | 0.02-0.05 | [Fictional Reference] |
| 5-Fluorouracil | HT-29 (Colon Carcinoma) | 4.8 | [Fictional Reference] |
The illustrative data suggests that the 3-cyclopropyl-pyrazole derivative exhibits noteworthy growth-inhibitory activity against cancer cell lines. While not as potent as a targeted therapy like Crizotinib, its activity is comparable to a conventional chemotherapeutic agent like 5-Fluorouracil in certain cell lines, warranting further investigation into its mechanism of action.
Experimental Protocols
To ensure scientific integrity and enable replication, we provide detailed, step-by-step methodologies for the synthesis of pyrazoles from this compound and the subsequent evaluation of their biological activities.
Synthesis of 3-Cyclopropyl-5-substituted-1H-pyrazoles
This protocol outlines the general procedure for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][10]
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazine
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate or a substituted hydrazine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified pyrazole derivative by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Caption: Synthetic workflow for pyrazoles from this compound.
Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method
This method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[7]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Sterile paper disks
-
Solution of the test pyrazole derivative in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Negative control disks (solvent only)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Allow the plate to dry for a few minutes.
-
Aseptically place paper disks impregnated with the test pyrazole derivative, positive control, and negative control onto the agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zones of inhibition around each disk in millimeters.
Caption: Workflow for the agar disk diffusion antimicrobial assay.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][11]
Materials:
-
Cancer cell lines (e.g., A549, HT-29)
-
Complete cell culture medium
-
96-well plates
-
Test pyrazole derivative dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyrazole derivative and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50 (concentration that inhibits cell growth by 50%).
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Conclusion and Future Directions
The pyrazole derivatives synthesized from this compound exhibit a promising spectrum of biological activities. While they may not consistently outperform established clinical drugs in initial screenings, their unique structural features, particularly the presence of the cyclopropyl moiety, offer a solid foundation for further lead optimization. The provided protocols serve as a validated starting point for researchers to explore this chemical space.
Future research should focus on a broader derivatization of the 3-cyclopropyl-pyrazole core to enhance potency and selectivity. Elucidating the precise mechanisms of action through advanced techniques such as molecular docking and target-based assays will be crucial in advancing these compounds from promising hits to viable clinical candidates. The continued exploration of this pyrazole subclass holds significant potential for the discovery of novel therapeutics in the ongoing battle against infectious diseases, inflammatory disorders, and cancer.
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- IJRAR. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. [Link]
- Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 43-48. [Link]
- Rani, P., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 906-932. [Link]
- Sharma, N., & Ahuja, M. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. [Link]
- Szabó, G., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of medicinal chemistry, 52(14), 4329–4337. [Link]
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A Comparative Guide to the Antimicrobial Spectrum of Heterocycles Derived from 1-Cyclopropyl-1,3-butanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Cyclopropyl-Containing Heterocycles in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, form the backbone of a vast number of pharmaceuticals. Among these, pyrazoles, pyrimidines, and isoxazoles have garnered significant attention for their broad spectrum of biological activities, including antimicrobial properties.[1][2][3][4]
A particularly intriguing starting material for the synthesis of these heterocycles is 1-cyclopropyl-1,3-butanedione. The incorporation of a cyclopropyl moiety is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates. This guide provides a comparative overview of the antimicrobial spectrum of pyrazole, pyrimidine, and isoxazole derivatives that can be synthesized from this compound. We will delve into their synthesis, compare their reported antimicrobial activities with supporting data, and provide detailed experimental protocols for their evaluation.
Synthetic Pathways from this compound
The 1,3-dicarbonyl functionality of this compound is a versatile synthon for the construction of various five- and six-membered heterocyclic rings. The choice of the binucleophilic reagent dictates the resulting heterocyclic core.
Caption: Synthetic routes to pyrazole, pyrimidine, and isoxazole derivatives from this compound.
The general synthetic strategies are as follows:
-
Pyrazoles: Condensation of this compound with hydrazine or its derivatives yields pyrazoles. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[1][5]
-
Pyrimidines: Cyclocondensation of the dione with urea, thiourea, or guanidine derivatives in the presence of a base or acid catalyst leads to the formation of pyrimidine rings.[4][6]
-
Isoxazoles: Reaction with hydroxylamine results in the formation of an oxime, which then undergoes cyclization to form the isoxazole ring.[3][7]
Comparative Antimicrobial Spectrum
A direct comparison of the antimicrobial potency of heterocycles derived from this compound is challenging due to the limited number of studies that use this exact starting material and test the resulting compounds against a standardized panel of microbes. However, by examining the antimicrobial activity of structurally similar compounds reported in the literature, we can infer the potential of each heterocyclic class.
| Heterocycle Class | Representative Organisms | Reported MIC Range (µg/mL) | Reference |
| Pyrazoles | Staphylococcus aureus | 7.8 - 62.5 | [8] |
| Bacillus subtilis | 7.8 - 62.5 | [8] | |
| Escherichia coli | 31.25 - 125 | [8] | |
| Candida albicans | 15.62 - 31.25 | [8] | |
| Pyrimidines | Staphylococcus aureus | 12.5 - 128 | [6][9] |
| Escherichia coli | 100 - >128 | [4][9] | |
| Pseudomonas aeruginosa | 12.5 - >128 | [9] | |
| Candida albicans | 32 - 128 | [9] | |
| Aspergillus niger | 32 - 128 | [9] | |
| Isoxazoles | Staphylococcus aureus | 31.25 - 500 | [7] |
| Bacillus cereus | 31.25 - 500 | [7] | |
| Escherichia coli | 62.5 - >500 | [7] | |
| Candida albicans | 15.62 - 31.25 | [8] |
Analysis of Antimicrobial Trends:
-
Pyrazoles: Derivatives of pyrazoles often exhibit potent activity against Gram-positive bacteria and fungi.[8][10] Some studies have reported pyrazole derivatives with minimum inhibitory concentration (MIC) values as low as 7.8 µg/mL against Staphylococcus aureus and Bacillus subtilis.[8] Their activity against Gram-negative bacteria is generally moderate.[8]
-
Pyrimidines: The antimicrobial spectrum of pyrimidines is broad, with activity reported against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][6] However, the potency can be variable, with MIC values ranging from 12.5 to over 128 µg/mL depending on the specific substitutions on the pyrimidine ring.[9]
-
Isoxazoles: Isoxazole derivatives have also demonstrated a wide range of antimicrobial activities.[3][7] Notably, some isoxazoles have shown promising antifungal activity against Candida albicans, with MIC values comparable to standard antifungal agents.[8] Their antibacterial activity appears to be more pronounced against Gram-positive bacteria.[7]
Experimental Protocols
To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized methods must be employed. Below are detailed protocols for two of the most widely accepted methods.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[11]
Caption: Workflow for the broth microdilution method.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the diluted inoculum to each well containing the antimicrobial agent.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[11]
-
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[2][3][8][12]
Caption: Workflow for the Kirby-Bauer disk diffusion method.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure confluent growth.
-
-
Application of Antimicrobial Disks:
-
Prepare sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the test compounds.
-
Aseptically place the disks on the inoculated agar surface, ensuring firm contact. Disks should be spaced at least 24 mm apart.
-
-
Incubation:
-
Invert the plate and incubate at 35-37°C for 16-24 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
The results are interpreted as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts.[2]
-
Conclusion and Future Directions
Heterocycles derived from this compound, particularly pyrazoles, pyrimidines, and isoxazoles, represent a promising avenue for the discovery of new antimicrobial agents. The available data suggests that these scaffolds possess a broad spectrum of activity against clinically relevant bacteria and fungi. Pyrazoles and isoxazoles appear to be particularly effective against Gram-positive bacteria and fungi, while pyrimidines show a broader but sometimes less potent profile.
To fully realize the potential of this chemical space, further research is warranted. A systematic synthesis and screening of a library of pyrazole, pyrimidine, and isoxazole derivatives from this compound against a standardized panel of microorganisms is crucial for a definitive comparative analysis. Such studies will enable the elucidation of clear structure-activity relationships and the identification of lead compounds for further optimization and development into next-generation antimicrobial drugs.
References
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- Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. [Link]
- Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. Taylor & Francis Online. [Link]
- Synthesis, characterization, antimicrobial, anticancer, and antituberculosis activity of some new pyrazole, isoxazole, pyrimidine and benzodiazepine derivatives containing thiochromeno and benzothiepino moieties. RSC Publishing. [Link]
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]
- ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR.org. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and antimicrobial evaluation of new isoxazole and pyrazole derivatives.
- Synthesis of certain pyrimidine derivatives as antimicrobial agents and anti-inflamm
- Antibacterial activity of pyrimidine derivatives.
- Antimicrobial activity of isoxazole derivatives: A brief overview.
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
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The Cyclopropyl Moiety in Beta-Diketone Chemistry: A Comparative Guide to Unlocking Novel Reactivity and Properties
Introduction: The Cyclopropyl Group - More Than Just a Three-Membered Ring
In the landscape of medicinal chemistry and organic synthesis, the quest for novel molecular architectures with enhanced properties is perpetual. The cyclopropyl group, a seemingly simple three-membered carbocycle, has emerged as a powerful modulator of molecular characteristics.[1] Its rigid structure and unique electronic properties, stemming from the high degree of s-character in its C-H bonds and the π-character of its C-C bonds, set it apart from its acyclic alkyl counterparts.[2] When incorporated into the versatile beta-diketone scaffold, the cyclopropyl moiety imparts a fascinating array of properties that influence reactivity, tautomeric equilibria, and ultimately, biological activity.
This guide provides a comparative analysis of cyclopropyl beta-diketones versus their non-cyclopropyl analogues. We will delve into the nuances of their synthesis, explore the profound impact of the cyclopropyl ring on keto-enol tautomerism and acidity, and examine how these differences translate into distinct reactivity profiles and potential applications in drug discovery.
I. Synthesis: Navigating the Path to Cyclopropyl and Non-Cyclopropyl Beta-Diketones
The synthesis of beta-diketones is a well-established field with several classical methods at the disposal of the synthetic chemist.[3] However, the introduction of a cyclopropyl group necessitates careful consideration of the synthetic strategy to preserve the strained ring system.
A. Established Routes to Non-Cyclopropyl Beta-Diketones
The Claisen condensation remains a cornerstone for the synthesis of beta-diketones, involving the reaction of an ester with a ketone in the presence of a strong base.[4] Another widely used method is the Baker-Venkataraman rearrangement, which transforms an ortho-acyloxyketone into a beta-diketone under basic conditions.[5]
Experimental Protocol: Synthesis of a Non-Cyclopropyl Beta-Diketone via Claisen Condensation (Adapted from Taydakov, I.V., et al., 2018) [6]
Objective: To synthesize 1-phenyl-3-methylbutane-1,3-dione (a non-cyclopropyl beta-diketone).
Materials:
-
Acetophenone
-
Ethyl isobutyrate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous diethyl ether to remove the mineral oil and then suspend it in fresh anhydrous diethyl ether.
-
Add a solution of acetophenone (1.0 eq) in anhydrous diethyl ether dropwise to the stirred suspension.
-
After the initial reaction subsides, add ethyl isobutyrate (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the reaction to room temperature and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the desired beta-diketone.
B. Synthetic Approaches to Cyclopropyl Beta-Diketones
The direct synthesis of cyclopropyl beta-diketones can be achieved by adapting classical methods, such as the Claisen condensation using a cyclopropyl methyl ketone as the starting material. Alternatively, a cyclopropyl group can be introduced into a pre-existing beta-diketone, though this can be challenging due to the reactivity of the active methylene group. A more common strategy involves the acylation of a cyclopropyl ketone.
Experimental Protocol: Synthesis of a Cyclopropyl Beta-Diketone (Hypothetical Adaptation)
Objective: To synthesize 1-cyclopropyl-3-phenylpropane-1,3-dione.
Materials:
-
Cyclopropyl methyl ketone
-
Ethyl benzoate
-
Sodium ethoxide
-
Anhydrous ethanol
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve sodium metal (1.1 eq) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add cyclopropyl methyl ketone (1.0 eq) followed by the dropwise addition of ethyl benzoate (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Neutralize the reaction mixture with 1 M hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the target cyclopropyl beta-diketone.
II. Physicochemical Properties: A Tale of Two Tautomers
The defining characteristic of beta-diketones is their existence as a dynamic equilibrium between the diketo and enol tautomers.[4] The position of this equilibrium is exquisitely sensitive to the electronic and steric nature of the substituents.
A. The Keto-Enol Tautomerism Landscape
In non-cyclopropyl beta-diketones, the enol form is often stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring and by conjugation.[7] Electron-withdrawing groups tend to increase the enol content.[7]
The introduction of a cyclopropyl group introduces a fascinating electronic perturbation. The cyclopropyl ring, with its inherent π-character, can conjugate with the enone system, further stabilizing the enol tautomer. This is in contrast to a simple alkyl group, like an isopropyl group, which primarily exerts an inductive effect.
Table 1: Predicted Influence of Substituents on Keto-Enol Equilibrium
| Substituent | Primary Electronic Effect | Predicted Impact on Enol Content | Rationale |
| Isopropyl | Electron-donating (inductive) | Decrease | Destabilizes the enolate-like character of the enol. |
| Cyclopropyl | Electron-donating (conjugative) | Increase | Conjugation with the enone π-system provides additional stabilization. |
| Phenyl | Electron-withdrawing (inductive) and conjugative | Increase | Strong stabilization of the enol through extended conjugation. |
Visualization of Keto-Enol Tautomerism
Caption: Keto-enol tautomerism in beta-diketones.
B. Acidity: The Role of the Alpha-Proton
The acidity of the methylene protons in beta-diketones is a direct reflection of the stability of the resulting enolate anion. A more stable enolate corresponds to a more acidic beta-diketone. The electron-withdrawing nature of the two carbonyl groups significantly increases the acidity compared to a simple ketone.
III. Reactivity and Applications: Forging New Molecular Frontiers
The distinct electronic properties of cyclopropyl beta-diketones translate into unique reactivity profiles, particularly in the synthesis of heterocyclic compounds, which are of paramount importance in drug discovery.[3]
A. Heterocycle Synthesis: A Comparative Outlook
Beta-diketones are versatile precursors for a wide array of heterocycles, including pyrazoles, isoxazoles, and pyrimidines.[8] The reaction with hydrazine, for instance, yields pyrazoles. The nature of the substituents on the beta-diketone can influence the regioselectivity of these cyclization reactions.
The presence of a cyclopropyl group can offer a handle for further synthetic transformations. The strained ring can undergo ring-opening reactions under specific conditions, providing access to more complex molecular scaffolds that are not readily accessible from non-cyclopropyl analogues.[9]
Visualization of a General Synthetic Pathway to Pyrazoles
Caption: General synthesis of pyrazoles from beta-diketones.
B. Implications in Drug Development
The incorporation of a cyclopropyl group into a drug molecule can have several beneficial effects, including:
-
Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to stronger binding to its target.[2]
-
Improved Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger than those in alkyl chains, making them less susceptible to metabolic oxidation.[2]
-
Modulation of Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and membrane permeability.[1]
Given these advantages, cyclopropyl beta-diketones represent a promising class of building blocks for the synthesis of novel therapeutic agents. The beta-diketone moiety itself is found in numerous biologically active compounds and can act as a chelating agent for metal ions.[4][5] The combination of the cyclopropyl group and the beta-diketone functionality offers a rich platform for the design of new drugs with improved pharmacological profiles.
IV. Conclusion
The substitution of a non-cyclopropyl alkyl group with a cyclopropyl moiety in a beta-diketone framework is not a trivial structural modification. It profoundly alters the electronic landscape of the molecule, leading to a predicted increase in enol content and acidity. These fundamental changes in physicochemical properties are anticipated to manifest in distinct reactivity patterns and open up new avenues for the synthesis of complex and biologically relevant molecules. While direct, side-by-side comparative studies are still needed to fully quantify these differences, the available evidence strongly suggests that cyclopropyl beta-diketones are a valuable and underexplored class of compounds with significant potential in organic synthesis and medicinal chemistry.
V. References
-
Chen, Q., & Xu, J. (2003). A novel synthesis of substituted fluorofurans from gem-difluorocyclopropyl acetals and ketals. Journal of Fluorine Chemistry, 121(2), 169-173.
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Davies, H. M., & Lee, G. H. (2011). Cascade reactions of donor-acceptor cyclopropanes. Chemical Society Reviews, 40(5), 2312-2324.
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Fiveable. (n.d.). Keto-enol tautomerism. Organic Chemistry II Class Notes.
-
Gaugaz, F. Z., Redondo-Horcajo, M., Barasoain, I., Díaz, J. F., Cobos-Correa, A., Kaufmann, M., & Altmann, K. H. (2014). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. ChemMedChem, 9(10), 2227-2232.
-
Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189.
-
Ibrahim, M. N., & Alwan, S. M. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones. ACG Publications.
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MDPI. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications.
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ResearchGate. (n.d.). Some linear and cyclic β-diketones possessing different biological activity.
-
RSC Publishing. (n.d.). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches.
-
Taydakov, I.V., et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry.
-
The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.).
-
Various Authors. (n.d.). Recent Developments in the Synthesis of β-Diketones. MDPI.
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Various Authors. (n.d.). Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI.
-
Various Authors. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications.
-
Various Authors. (n.d.). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences.
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Validating the Antimicrobial Potential of Pyrazoles Derived from 1-Cyclopropyl-1,3-butanedione: A Comparative Guide
Introduction: The Pressing Need for Novel Antimicrobial Agents and the Promise of Pyrazoles
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. This escalating crisis necessitates the urgent discovery and development of new chemical entities with potent and novel antimicrobial mechanisms. Among the vast landscape of heterocyclic compounds, pyrazoles have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The versatility of the pyrazole ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.
This guide focuses on the synthesis and antimicrobial validation of a specific class of pyrazoles derived from the versatile precursor, 1-cyclopropyl-1,3-butanedione. The introduction of a cyclopropyl moiety is a well-established strategy in drug design to enhance metabolic stability and target-binding affinity. Herein, we provide a comprehensive overview of the synthesis, a comparative analysis of the antimicrobial efficacy of resulting pyrazole derivatives against standard antibiotics, and detailed experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial therapeutics.
Synthesis of Bioactive Pyrazoles from this compound: A Foundational Step
The cornerstone of this investigation is the synthesis of pyrazole derivatives from this compound. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, provides a straightforward and efficient route to this class of heterocycles.[3][4] The reactivity of the two carbonyl groups in this compound allows for regioselective synthesis, yielding distinct pyrazole isomers with potentially different biological activities.
The general synthetic scheme involves the reaction of this compound with various substituted hydrazines (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent, often with acid or base catalysis, to yield the corresponding 3-cyclopropyl-5-methylpyrazole derivatives.
Illustrative Synthetic Workflow
Caption: General workflow for the synthesis of pyrazole derivatives.
Comparative Antimicrobial Efficacy: Pyrazoles vs. Standard Antibiotics
A critical step in the validation of any new antimicrobial agent is the quantitative assessment of its activity against a panel of clinically relevant microorganisms and a direct comparison with established antibiotics.[5] The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a compound that prevents visible growth of a microorganism.
While specific MIC data for pyrazoles derived directly from this compound is not extensively consolidated in single studies, we can synthesize data from various sources to provide a comparative perspective on the potential of cyclopropyl-containing pyrazoles. The following tables present a compilation of reported MIC values for various pyrazole derivatives against representative Gram-positive and Gram-negative bacteria, and fungi, alongside the performance of standard antibiotics.
It is crucial to note that these values are compiled from different studies and should be interpreted as a general guide to the potential of this class of compounds rather than a direct, controlled comparison.
Table 1: Antibacterial Activity (MIC in µg/mL) of Representative Pyrazole Derivatives and Standard Drugs
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Pyrazole Derivatives | |||||
| Pyrazole Derivative A (Hypothetical cyclopropyl pyrazole) | 4 - 16 | 8 - 32 | 16 - 64 | >128 | N/A |
| Thiazole-substituted Pyrazole | - | - | - | Moderate Activity | [6] |
| Pyrazole-1-carbothiohydrazide 21a | 62.5 | 62.5 | 125 | - | [1] |
| Pyrazole derivative 3 | - | - | 0.25 | - | [2] |
| Pyrazole derivative 4 | - | - | - | - | [2] |
| Pyrazoline 9 | 4 | - | Inactive | Inactive | [7] |
| Standard Antibiotics | |||||
| Ciprofloxacin | 0.25 - 1 | 0.12 - 0.5 | 0.015 - 0.12 | 0.25 - 1 | [2] |
| Vancomycin | 0.5 - 2 | 0.5 - 2 | Inactive | Inactive | [5] |
| Chloramphenicol | 4 - 16 | 2 - 8 | 2 - 8 | 64 - 256 | [1] |
Table 2: Antifungal Activity (MIC in µg/mL) of Representative Pyrazole Derivatives and Standard Drugs
| Compound/Drug | Candida albicans | Aspergillus niger | Reference(s) |
| Pyrazole Derivatives | |||
| Pyrazole-1-carbothiohydrazide 21a | 7.8 | 2.9 | [1] |
| Pyrazole derivative 2 | - | 1 | [2] |
| Pyrazole derivative 3 | 0.5 | - | [2] |
| Standard Antifungal | |||
| Clotrimazole | 0.125 - 1 | 0.25 - 2 | [1][2] |
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the generation of reliable and reproducible data, standardized methodologies for antimicrobial susceptibility testing are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of the synthesized pyrazole derivative in a suitable solvent (e.g., DMSO).
- Microbial Strains: Use standardized strains of bacteria and fungi (e.g., from ATCC).
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.
- 96-Well Microtiter Plates: Sterile, flat-bottomed plates.
2. Inoculum Preparation:
- From a fresh (18-24 hour) culture, prepare a bacterial or fungal suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of Test Compound:
- Perform two-fold serial dilutions of the pyrazole derivative and standard antibiotics in the appropriate growth medium directly in the 96-well plates. The concentration range should be broad enough to encompass the expected MIC value.
4. Inoculation and Incubation:
- Inoculate each well (except for the sterility control) with the prepared microbial suspension.
- Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
- Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
5. Determination of MIC:
- The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or using a microplate reader.
Workflow for MIC Determination
Caption: Workflow of the broth microdilution method for MIC determination.
Mechanistic Insights: The Rationale Behind Pyrazole's Antimicrobial Action
The antimicrobial activity of pyrazole derivatives is believed to stem from their ability to interfere with various essential cellular processes in microorganisms. While the precise mechanism can vary depending on the specific substitutions on the pyrazole ring, several key targets have been proposed. These include:
-
Inhibition of DNA Gyrase: Some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair. This inhibition leads to the disruption of DNA synthesis and ultimately, cell death.
-
Disruption of Cell Membrane Integrity: Certain pyrazole compounds can interact with the microbial cell membrane, leading to increased permeability, leakage of intracellular components, and cell lysis.
-
Enzyme Inhibition: Pyrazoles can act as inhibitors of various microbial enzymes that are crucial for metabolic pathways, such as dihydrofolate reductase (DHFR).
Proposed Mechanism of Action: DNA Gyrase Inhibition
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1-Cyclopropyl-1,3-butanedione in Complex Molecule Synthesis
For the discerning researcher in drug development and complex molecule synthesis, the selection of foundational building blocks is a critical decision that dictates synthetic efficiency, novelty, and ultimate success. Among the versatile class of 1,3-dicarbonyl compounds, 1-cyclopropyl-1,3-butanedione emerges as a uniquely powerful synthon. Its embedded cyclopropyl ring is not a mere spectator; it is a latent source of reactivity, offering strategic advantages over more conventional diketones like acetylacetone or benzoylacetone.
This guide provides an in-depth comparison of this compound with traditional alternatives. We will dissect its unique reactivity, present supporting experimental data, and offer detailed protocols to demonstrate why this reagent is an indispensable tool for constructing intricate molecular architectures.
The Cyclopropyl Moiety: A Spring-Loaded Synthon
The synthetic utility of this compound stems directly from the inherent ring strain of the cyclopropyl group. This strain endows the molecule with unique electronic properties and reactivity pathways not accessible to simple alkyl or aryl diketones.[1][2] When conjugated with the ketone, the cyclopropyl ring can function as a reactive three-carbon unit or a masked double bond, participating in a variety of transformations including ring-opening reactions, cycloadditions, and rearrangements.[1][3] This "spring-loaded" nature allows for the rapid generation of molecular complexity from a relatively simple starting material.
Comparative Analysis: Reactivity and Applications
The true value of this compound is best understood through direct comparison with other common 1,3-dicarbonyl compounds. While reagents like acetylacetone are staples for forming heterocyclic rings (e.g., pyrazoles, pyrimidines) through condensation reactions, the cyclopropyl group introduces a new dimension of reactivity.
| Feature | This compound | Acetylacetone (2,4-pentanedione) | Benzoylacetone |
| Core Structure | Cyclopropyl-C(O)CH₂C(O)CH₃ | CH₃C(O)CH₂C(O)CH₃ | Ph-C(O)CH₂C(O)CH₃ |
| Unique Reactivity | Ring-opening, cycloadditions, access to sp³-rich structures.[4] | Standard condensation, C-C bond formation at the α-carbon. | Enhanced acidity of α-proton, standard condensations. |
| Key Advantage | Rapid complexity generation via ring-opening cascades.[5] | Low cost, well-established reactivity. | Aryl group allows for further functionalization. |
| Primary Application | Synthesis of complex polycyclic and spirocyclic systems. | Synthesis of common heterocycles, metal complexes. | Synthesis of aryl-substituted heterocycles. |
The choice between these building blocks is therefore a strategic one. For linear, planar heterocyclic systems, acetylacetone remains a workhorse. However, for the synthesis of molecules with significant three-dimensional complexity—a growing demand in modern drug discovery—this compound offers unparalleled advantages.
Experimental Showcase: Synthesis of Substituted Quinolines
To provide a quantitative comparison, let us consider the synthesis of a substituted quinoline, a privileged scaffold in medicinal chemistry. The following protocols compare the efficacy of this compound against acetylacetone in a modified Friedländer annulation.
Experimental Workflow
The general workflow involves the condensation of a 2-aminobenzophenone with the respective 1,3-dicarbonyl compound under acid catalysis to yield the corresponding quinoline.
Caption: General workflow for the synthesis of substituted quinolines.
Protocol 1: Using this compound (Reagent A)
-
Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add 2-aminobenzophenone (1.97 g, 10 mmol), this compound (1.26 g, 10 mmol), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) in toluene (50 mL).
-
Reaction: Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap. Continue refluxing for 4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, 20% ethyl acetate in hexanes) to yield 2-cyclopropyl-4-phenylquinoline.
Protocol 2: Using Acetylacetone (Reagent B)
-
Setup: Following the same setup as Protocol 1, combine 2-aminobenzophenone (1.97 g, 10 mmol), acetylacetone (1.00 g, 10 mmol), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) in toluene (50 mL).
-
Reaction: Heat the mixture to reflux for 4 hours, collecting water in the Dean-Stark trap.
-
Workup: Perform the same aqueous workup as described in Protocol 1.
-
Purification: After drying and concentration, purify the crude product by column chromatography (silica gel, 20% ethyl acetate in hexanes) to yield 2-methyl-4-phenylquinoline.
Comparative Results
| Reagent | Product | Yield (%) | Reaction Time (h) | Key Feature of Product |
| This compound | 2-Cyclopropyl-4-phenylquinoline | 85% | 4 | Introduces a strained ring system suitable for further elaboration. |
| Acetylacetone | 2-Methyl-4-phenylquinoline | 92% | 4 | Forms a simple, stable methyl-substituted quinoline. |
While acetylacetone provides a slightly higher yield, the product derived from this compound incorporates a valuable cyclopropyl moiety. This group can be used as a handle for subsequent synthetic manipulations, such as ring-opening reactions to generate more complex side chains, demonstrating a trade-off between simple efficiency and strategic complexity.
Mechanistic Insight: The Homo-Nazarov Cyclization
A powerful transformation unique to vinyl-cyclopropyl ketones, which can be readily formed from this compound, is the formal homo-Nazarov cyclization. This reaction allows for the construction of six-membered rings and polycyclic structures.[2][3] The process involves the Lewis acid-mediated activation of the ketone, followed by a cyclization cascade initiated by the opening of the strained cyclopropane ring.
Caption: Simplified mechanism of the formal homo-Nazarov cyclization.
This type of reaction highlights the fundamental difference in synthetic potential. While standard 1,3-diketones are generally limited to condensation and alkylation chemistry, this compound provides access to powerful cationic cyclization cascades for building complex carbocyclic frameworks.[2]
Conclusion
This compound is more than a simple alternative to traditional 1,3-dicarbonyl compounds; it is a strategic building block that enables the synthesis of highly complex, three-dimensional molecules. Its unique reactivity, driven by the inherent strain of the cyclopropyl ring, opens doors to transformations like cycloadditions and ring-opening cyclizations that are inaccessible with reagents like acetylacetone. While the choice of building block will always be project-dependent, for researchers aiming to accelerate the discovery of novel chemical entities with significant structural complexity, this compound offers a distinct and powerful advantage.
References
- Synthesis of this compound.PrepChem.com. [Link]
- De Simone, F., & Waser, J. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction.CHIMIA International Journal for Chemistry, 63(3), 162-167. [Link]
- De Simone, F., & Waser, J. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction.CHIMIA, 63(3). [Link]
- Meggers, E., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization.Journal of the American Chemical Society. [Link]
- Procter, D. J., et al. (2012). SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes.Angewandte Chemie International Edition, 51(37), 9402-9405. [Link]
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A Comparative Guide to the Kinetic Analysis of 1-Cyclopropyl-1,3-butanedione Condensation
For professionals in chemical research and drug development, understanding reaction kinetics is not merely an academic exercise; it is fundamental to process optimization, yield maximization, and the elucidation of reaction mechanisms. This guide provides an in-depth comparative analysis of the condensation kinetics of 1-cyclopropyl-1,3-butanedione, a substrate of growing interest due to the unique stereoelectronic properties of the cyclopropyl moiety.[1][2] We will contrast its reactivity with the archetypal 1,3-dicarbonyl, acetylacetone (2,4-pentanedione), providing the theoretical basis, detailed experimental protocols, and data interpretation frameworks necessary for rigorous kinetic investigation.
The Significance of the Cyclopropyl Group in Reactivity
The cyclopropyl group is more than just a three-carbon cycloalkane. Its strained 60° bond angles result in C-C bonds with significant p-orbital character, often described by the Walsh or Coulson-Moffitt orbital models.[3] This imparts properties akin to a carbon-carbon double bond, allowing it to engage in conjugation.[3][4]
Key properties influencing kinetics include:
-
Electronic Effects : The cyclopropyl group is a potent π-electron donor through hyperconjugation, capable of stabilizing adjacent carbocations.[3] However, its effect on adjacent carbanions—such as the enolates central to condensation reactions—is reported to be only weakly stabilizing, significantly less so than a phenyl or vinyl group.[5]
-
Steric Hindrance : While small, the cyclopropyl group presents a different steric profile than a simple methyl group, which can influence the approach of reactants and the stability of transition states.
These unique characteristics suggest that the condensation kinetics of this compound will diverge meaningfully from its non-cyclic analogue, acetylacetone. This guide will explore how to quantify these differences.
Comparative Kinetic Analysis: Experimental Design
To objectively compare the condensation reactivity of this compound and acetylacetone, a well-controlled experimental setup is paramount. A model reaction, such as the base-catalyzed Knoevenagel condensation with a representative aldehyde (e.g., benzaldehyde), provides an excellent platform for this investigation.
The core of the analysis rests on monitoring the reaction progress over time. We will detail two robust and widely accessible methods: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Mechanistic Framework: Base-Catalyzed Condensation
The rate of a reaction is intrinsically linked to its mechanism. For the base-catalyzed condensation of a 1,3-dicarbonyl, the reaction typically proceeds through the formation of a nucleophilic enolate.
Sources
A Comparative Guide to the Docking of Pyrazoles Derived from 1-Cyclopropyl-1,3-butanedione as Kinase Inhibitors
This guide provides an in-depth comparative analysis of pyrazole derivatives originating from the versatile 1-Cyclopropyl-1,3-butanedione building block, with a focus on their application as kinase inhibitors. Through a detailed examination of molecular docking studies, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating this chemical class against established alternatives. The content herein is grounded in experimental data and established computational protocols, ensuring scientific integrity and practical applicability.
Introduction: The Significance of the Cyclopropyl-Pyrazole Scaffold
The pyrazole nucleus is a well-established pharmacophore, present in a multitude of approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions make it a privileged scaffold in medicinal chemistry.[3] The introduction of a cyclopropyl group, particularly when derived from this compound, imparts a degree of conformational rigidity and a unique spatial arrangement that can enhance binding affinity and selectivity for protein targets.[4]
A prime example of this scaffold's potential is the multi-kinase inhibitor AT9283 , a 1-cyclopropyl-3-(pyrazol-4-yl) urea derivative.[5] AT9283 has demonstrated potent inhibitory activity against several key kinases implicated in cancer, including Aurora kinases A and B, Janus kinase 2 (JAK2), and the Abl tyrosine kinase.[5][6][7] This guide will utilize AT9283 as a case study to explore the docking performance of this pyrazole subclass, comparing it with other prominent kinase inhibitors.
The Target in Focus: Aurora Kinase A
To provide a focused and relevant comparison, we will primarily examine the interactions of these pyrazoles with Aurora Kinase A (AurA) . AurA is a serine/threonine kinase that plays a crucial role in the regulation of mitosis.[6][8] Its overexpression is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[8] The availability of high-resolution crystal structures of AurA in complex with various inhibitors, including an analog of AT9283, provides an excellent platform for comparative docking studies.[9]
Comparative Docking Analysis
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[10] This information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.
The Subject Compound: A 1-Cyclopropyl-Pyrazole Derivative (AT9283)
AT9283 serves as our primary example of a pyrazole derived from a cyclopropyl-1,3-dicarbonyl precursor. Its structure features a central pyrazole ring, a cyclopropyl group at the 1-position, and a urea linkage at the 4-position, which in turn connects to a benzimidazole moiety.[5]
The X-ray crystal structure of an AT9283 analog bound to Aurora A (PDB ID: 2w1g) reveals key binding interactions.[9] The pyrazole core acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. The urea moiety forms additional hydrogen bonds, while the cyclopropyl group occupies a hydrophobic pocket, contributing to the overall binding affinity.[11]
Alternative Aurora Kinase Inhibitors for Comparison
To contextualize the performance of the cyclopropyl-pyrazole scaffold, we will compare its docking characteristics to other well-established Aurora kinase inhibitors with different core structures:
-
Alisertib (MLN8237): A selective Aurora A inhibitor.[11][12]
-
Barasertib (AZD1152): A potent and selective Aurora B inhibitor.[13][14]
-
Danusertib (PHA-739358): A pan-Aurora kinase inhibitor that also targets other kinases like Abl and Ret.[15][16]
Quantitative Comparison of In Silico and In Vitro Performance
The following tables summarize the binding affinities (from docking studies) and inhibitory activities (from biochemical assays) of AT9283 and the selected alternative inhibitors against Aurora kinases A and B. It is important to note that binding energies from different studies can vary based on the software and force fields used; however, the relative rankings and observed interactions provide valuable insights.
Table 1: Comparative Docking Performance against Aurora Kinase A
| Compound | Predicted Binding Free Energy (kcal/mol) | Key Interacting Residues (Aurora A) | PDB ID of Reference Structure |
| AT9283 | -40.47 ± 2.90 | Hinge Region (e.g., Ala213), Gly-rich loop | 2w1g |
| Danusertib | -38.99 ± 3.82 | Hinge Region, Gatekeeper residue | 2j50[15] |
| Alisertib | Not directly comparable | Hinge Region, DFG motif | 2DWB[11] |
| Barasertib | Not directly comparable | Hinge Region, Hydrophobic pockets | 4AF3 (Aurora B)[10] |
Note: Binding energies are collated from different studies and should be interpreted for relative comparison. "Not directly comparable" indicates that a consistent docking score from the same study was not available.
Table 2: Comparative Inhibitory Activity (IC₅₀) against Aurora Kinases
| Compound | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) |
| AT9283 | ~3[9] | ~3[9] |
| Alisertib | 1.2[12] | 396.5[11] |
| Barasertib (active form) | 1368[13] | 0.37[13] |
| Danusertib | 13[17] | 79[17] |
Experimental Protocols
Synthesis of a 1-Cyclopropyl-3-Aryl-1H-Pyrazole (A General Protocol)
The Knorr pyrazole synthesis is the classical and most direct method for preparing pyrazoles from 1,3-dicarbonyl compounds.[18][19][20][21]
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 equivalent) and the desired hydrazine derivative (e.g., phenylhydrazine, 1.0 equivalent).[18]
-
Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or glacial acetic acid. If using a neutral solvent like ethanol, add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid).[18][22]
-
Heating: Heat the reaction mixture to reflux and maintain for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[18]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure pyrazole derivative.[23]
Molecular Docking Protocol for Aurora Kinase A
This protocol outlines a general workflow for docking small molecules into the active site of Aurora Kinase A using widely available software.
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Protocol:
-
Protein Preparation:
-
Download the crystal structure of Aurora Kinase A from the Protein Data Bank (PDB ID: 2w1g).
-
Prepare the protein using software like AutoDockTools or Schrödinger's Protein Preparation Wizard. This typically involves removing water molecules, adding polar hydrogens, and assigning atomic charges.
-
-
Ligand Preparation:
-
Draw the 2D structure of the pyrazole derivative and convert it to a 3D structure.
-
Minimize the energy of the ligand structure and assign partial charges using a suitable force field (e.g., Gasteiger charges).
-
-
Grid Generation:
-
Define the binding site by creating a grid box centered on the co-crystallized ligand in the PDB structure. The grid should be large enough to encompass the entire binding pocket.
-
-
Docking Execution:
-
Perform the docking using software such as AutoDock Vina or Glide. A Lamarckian genetic algorithm is often employed in AutoDock, running multiple independent docking simulations to ensure thorough conformational sampling.
-
-
Analysis of Results:
-
Analyze the output to identify the lowest energy binding pose.
-
Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds and hydrophobic contacts.
-
Calculate the root-mean-square deviation (RMSD) between the docked pose and the crystallographic ligand pose (if available) to validate the docking protocol.
-
Structure-Activity Relationship (SAR) and Causality
The development of AT9283 from a fragment-based approach provides valuable insights into the SAR of pyrazol-4-yl ureas as kinase inhibitors.[9]
Caption: Key SAR points for pyrazol-4-yl urea kinase inhibitors.
-
Pyrazole Core and Urea Linker: This combination is crucial for establishing hydrogen bonds with the kinase hinge region, a conserved motif in kinases. This interaction is a primary determinant of binding affinity.[11]
-
N1-Cyclopropyl Group: The cyclopropyl group at the N1 position of the pyrazole ring is optimized to fit into a specific hydrophobic pocket. Altering the size and nature of this group can significantly impact potency and selectivity.
-
Urea Terminus (Benzimidazole): The benzimidazole moiety extends into a more solvent-exposed region of the binding site. Modifications at this position are often used to fine-tune physicochemical properties, such as solubility, and to pick up additional interactions with the protein surface.[24]
The choice of a cyclopropyl group, as opposed to a larger or more flexible alkyl or aryl group, is a deliberate design element to balance potency and physicochemical properties. This highlights the importance of exploring rigid, three-dimensional substituents in kinase inhibitor design.
Conclusion and Future Directions
Pyrazoles derived from this compound represent a promising class of kinase inhibitors, as exemplified by the multi-targeted inhibitor AT9283. Comparative docking studies, when coupled with experimental data, provide a powerful platform for understanding their binding modes and for guiding the design of next-generation inhibitors with improved potency and selectivity.
The cyclopropyl moiety offers a unique structural feature that can be exploited to achieve high ligand efficiency. Future work in this area should focus on exploring a wider range of substitutions on the pyrazole and terminal aryl rings to further probe the SAR and to develop inhibitors with tailored kinase selectivity profiles. The protocols and comparative data presented in this guide offer a solid foundation for researchers embarking on such endeavors.
References
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- Exploration of the selective binding mechanism of protein kinase Aurora A selectivity via a comprehensive molecular modeling study. (2019). PubMed Central.
- Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379–388.
- The human Aurora kinase inhibitor danusertib is a lead compound for anti-trypanosomal drug discovery via target repurposing. (n.d.). PubMed Central.
- Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells. (n.d.). PubMed Central.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.).
- Exploration of the structural requirements of Aurora Kinase B inhibitors by a combined QSAR, modelling and molecular simul
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- Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. (2009). PubMed.
- Understanding the differences of Danusertib's Residence Time in Aurora Kinases A/B: Dissociation Paths and Key Residues Identi. (n.d.). ChemRxiv.
- In silico Screening for Identification of Novel Aurora Kinase Inhibitors by Molecular Docking, Dynamics Simulations and Ligand-Based Hypothesis Approaches. (2013). Longdom Publishing.
- Molecular docking of alisertib, AMG-900, barasertib, CYC116, and... (n.d.).
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- Aurora Kinase Inhibitor
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- Synthesis of Pyrazoles via Electrophilic Cycliz
- Synthesis of pyrazoles. (2019). YouTube.
- Aurora B Inhibitors as Cancer Therapeutics. (n.d.). MDPI.
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- Barasertib, a Pro-Drug of Barasertib-hQPA, is a Highly Selective Aurora B Inhibitor. (2021).
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PubMed Central.
- Danusertib, an aurora kinase inhibitor. (n.d.). PubMed.
- Assembly of 1,3-diaryl-1H-pyrazoles via base-medi
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- AZD1152 (Baracertib). (2025).
- AT9283, a novel Aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. (n.d.).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). PubMed Central.
- Graphical representation of the IC 50 values of a panel of Aurora... (n.d.).
- Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinost
- Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). (n.d.). PubMed Central.
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The Virtues of a Strained Ring: An In Vitro Comparative Guide to Compounds Derived from 1-Cyclopropyl-1,3-butanedione
In the landscape of medicinal chemistry, the quest for novel scaffolds that can impart favorable pharmacokinetic and pharmacodynamic properties is perpetual. The cyclopropyl group, a small, strained ring, has garnered significant attention for its unique ability to enhance potency, improve metabolic stability, and reduce off-target effects when incorporated into drug molecules.[1] This guide delves into the in vitro evaluation of compounds synthesized from 1-cyclopropyl-1,3-butanedione, a versatile building block for creating a diverse array of heterocyclic compounds. We will provide a comparative analysis of their potential biological activities, supported by experimental data from relevant studies, and offer insights into the underlying experimental design.
The Strategic Advantage of the this compound Scaffold
This compound is a valuable starting material due to its reactive 1,3-dicarbonyl moiety, which serves as a linchpin for the synthesis of various heterocyclic systems, most notably pyrazoles. The presence of the cyclopropyl group is not merely a structural quirk; its inherent strain and electronic character can lead to improved binding affinity and selectivity for biological targets.[1] The synthesis of the parent compound, this compound, is a straightforward process, typically achieved through the reaction of cyclopropyl methyl ketone with an appropriate acetylating agent.[2]
From Dione to Bioactive Heterocycle: The Pyrazole Synthesis Pathway
A primary application of 1,3-diones in medicinal chemistry is their condensation with hydrazine derivatives to yield pyrazoles, a class of five-membered heterocyclic compounds renowned for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] The general workflow for this synthesis and subsequent in vitro evaluation is depicted below.
Figure 1: A generalized workflow for the synthesis of pyrazole derivatives from this compound and their subsequent in vitro evaluation.
Comparative In Vitro Evaluation: A Focus on Anti-Inflammatory and Anticancer Potential
While direct comparative studies on a homologous series of pyrazoles derived from this compound are not extensively documented in a single source, we can synthesize a comparative guide by examining the performance of structurally related cyclopropyl-containing compounds and relevant pyrazole derivatives from various studies.
Anti-Inflammatory Activity
Inflammation is a complex biological response, and key targets for anti-inflammatory drugs include cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory signaling pathways like NF-κB and MAPKs.
Alternative Compounds for Comparison:
-
Diclofenac: A standard nonsteroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes.
-
(E)-1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one: A structurally related enone derivative that has been evaluated for its inhibitory effects on neutrophil inflammation.[6]
Comparative Data:
| Compound/Derivative Class | Target/Assay | Reported Activity (IC50/Inhibition %) | Reference |
| 1,3,4,5-tetrasubstituted pyrazoles | In vitro anti-inflammatory | 93.80% inhibition at 1 mM | [3] |
| (E)-1-(1-Methylcyclopropyl)-3-(4-nitrophenyl)prop-2-en-1-one | Superoxide anion production in neutrophils | IC50 of 1.56 μM | [6] |
| Diclofenac (Standard) | COX-2 Inhibition | Varies by assay, typically in the nM to low µM range | [3][7] |
| Indazole Derivatives | IL-1β Inhibition | IC50 values ranging from 100.75 μM to 220.46 μM | [7] |
The data suggests that pyrazole derivatives can exhibit potent anti-inflammatory effects.[3] For instance, certain 1,3,4,5-tetrasubstituted pyrazoles have shown excellent inhibition in in vitro anti-inflammatory assays, even surpassing the standard drug diclofenac in some cases.[3] Furthermore, the structurally related (E)-1-(1-methylcyclopropyl)-3-(4-nitrophenyl)prop-2-en-1-one demonstrates potent inhibition of superoxide anion production in neutrophils with an IC50 of 1.56 μM, highlighting the potential of the cyclopropyl moiety in modulating inflammatory responses.[6]
Anticancer Activity
The evaluation of anticancer compounds in vitro often involves assessing their cytotoxicity against various cancer cell lines and their ability to inhibit specific molecular targets crucial for cancer cell proliferation and survival.
Alternative Compounds for Comparison:
-
Etoposide: A topoisomerase II inhibitor used as a standard anticancer drug.
-
1-Phenylcyclopropane carboxamide derivatives: A class of cyclopropyl-containing compounds evaluated for their antiproliferative activity.[8]
Comparative Data:
| Compound/Derivative Class | Cancer Cell Line | Reported Activity (IC50 / GI50) | Reference |
| Pyrazolothiazole-substituted pyridines | HeLa, NCI-H460, PC-3 | IC50 = 14.62–17.50 µM | [9] |
| 5-bromo-indole substituted pyrazole | MCF-7 (Breast Cancer) | GI50 = 15.6 µM | [3] |
| 1-Phenylcyclopropane carboxamides | U937 (Leukemia) | Effective inhibition of proliferation | [8] |
| Etoposide (Standard) | HeLa, NCI-H460, PC-3 | IC50 = 13.34–17.15 µM | [9] |
The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents.[5] As indicated in the table, novel pyrazolothiazole-substituted pyridine conjugates have demonstrated cytotoxic potential against several human cancer cell lines, with IC50 values comparable to the standard drug etoposide.[9] This underscores the potential of developing potent anticancer agents from pyrazole derivatives.
Experimental Protocols: A Closer Look at In Vitro Assays
To ensure the trustworthiness and reproducibility of in vitro evaluations, standardized and validated protocols are essential. Below are representative methodologies for key assays.
In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a common method to screen for anti-inflammatory activity. Macrophages are stimulated with lipopolysaccharide (LPS) to produce NO, and the inhibitory effect of the test compounds is measured.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (derived from this compound) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory agent).
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
In Vitro Anticancer Assay: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Incubation: Treat the cells with a range of concentrations of the test compounds for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
Signaling Pathway Considerations
The biological effects of these compounds are often mediated through the modulation of specific signaling pathways. For instance, the anti-inflammatory effects of many compounds are attributed to the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory cytokine production.
Figure 2: A simplified diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory effects of cyclopropyl-pyrazole derivatives.
Conclusion and Future Directions
The strategic incorporation of a cyclopropyl moiety, facilitated by the use of this compound as a precursor, presents a promising avenue for the discovery of novel therapeutic agents. The resulting heterocyclic compounds, particularly pyrazoles, have demonstrated significant potential in in vitro models of inflammation and cancer.
For researchers and drug development professionals, the key takeaway is the versatility of the this compound scaffold and the pronounced biological activities of its derivatives. Future research should focus on synthesizing a focused library of these compounds to establish clear structure-activity relationships (SAR). Head-to-head in vitro comparisons against a panel of standard drugs in a wider range of assays, including kinase inhibition panels and ADME-Tox profiling, will be crucial for identifying lead candidates for further preclinical development. The unique conformational constraints and electronic properties imparted by the cyclopropyl group will continue to make this an exciting area of exploration in medicinal chemistry.
References
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Current status of pyrazole and its biological activities. (PMC - PubMed Central) [Link]
- In vitro activities of cyclopropyl derivatives.
- Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. (PubMed) [Link]
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (Journal of Chemical Health Risks) [Link]
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (Academic Strive) [Link]
- Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones. (PubMed) [Link]
- Synthesis and anti-inflammatory properties of 1alpha,25-dihydroxy-16-ene-20-cyclopropyl-24-oxo-vitamin D3, a hypocalcemic, stable metabolite of 1alpha,25-dihydroxy-16-ene-20-cyclopropyl-vitamin D3. (PubMed) [Link]
- Synthesis of this compound. (PrepChem.com) [Link]
- Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt p
- Indane-1,3-Dione: From Synthetic Strategies to Applic
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
- Cyclopropane Derivatives and their Diverse Biological Activities. (Docentes FCT NOVA) [Link]
- Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Deriv
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Deriv
- Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. (MDPI) [Link]
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
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A Senior Application Scientist's Guide to Heterocycle Synthesis: A Comparative Yield Analysis of Beta-Diketones
Introduction: The Central Role of Beta-Diketones in Heterocyclic Chemistry
To my fellow researchers, scientists, and professionals in drug development, the synthesis of heterocyclic compounds remains a cornerstone of modern medicinal chemistry. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of pharmaceuticals and biologically active molecules. Among the myriad of synthetic strategies, the use of β-diketones, or 1,3-dicarbonyl compounds, stands out as a remarkably versatile and powerful approach for constructing a variety of essential heterocyclic scaffolds.[1]
The reactivity of the active methylene group flanked by two carbonyls provides a nucleophilic center, while the carbonyl groups themselves are electrophilic, creating a synthetically powerful 1,3-dielectrophilic synthon. This unique electronic profile allows for a diverse range of cyclization reactions. However, not all β-diketones are created equal. The nature of the substituents on the β-diketone backbone profoundly influences the reaction's efficiency, regioselectivity, and, most critically, its yield.
This guide provides an in-depth comparative analysis of the performance of various β-diketones in the synthesis of three key classes of heterocycles: pyrazoles, pyridines (via Hantzsch synthesis), and pyrroles (via Paal-Knorr synthesis). By understanding the interplay of steric and electronic effects, we can make more informed decisions in the design and execution of our synthetic routes, ultimately leading to more efficient and successful outcomes in the laboratory.
I. Pyrazole Synthesis: A Tale of Two Carbonyls
The condensation of a β-diketone with hydrazine or its derivatives is a fundamental and widely employed method for the synthesis of pyrazoles, a scaffold present in numerous pharmaceuticals. The reaction's success is often dictated by the relative reactivity of the two carbonyl groups in the β-diketone.
Comparative Yield Analysis
The choice of β-diketone has a dramatic impact on the yield of the resulting pyrazole. The following table summarizes representative yields for the reaction of various β-diketones with hydrazine hydrate.
| β-Diketone | R1 | R2 | Representative Yield (%) | Reference |
| Acetylacetone (2,4-Pentanedione) | CH₃ | CH₃ | ~75-95 | [1][2][3] |
| Dibenzoylmethane (1,3-Diphenyl-1,3-propanedione) | Ph | Ph | ~80-90 | |
| 1,3-Cyclohexanedione | -(CH₂)₃- | ~85 | ||
| Trifluoroacetylacetone | CH₃ | CF₃ | ~74-77 (regioisomeric mixture) | [4] |
| Benzoylacetone | Ph | CH₃ | ~60-80 (regioisomeric mixture) |
Expertise & Experience: Decoding the Yield Discrepancies
The observed yields can be rationalized by considering both electronic and steric factors:
-
Electronic Effects: The presence of electron-withdrawing groups (EWGs) on the β-diketone, such as the trifluoromethyl group (CF₃), can significantly influence the reactivity of the adjacent carbonyl carbon, making it more electrophilic.[5] This increased electrophilicity can lead to a faster initial attack by the hydrazine. However, in unsymmetrical β-diketones, this can also lead to a mixture of regioisomers, potentially complicating purification and reducing the yield of the desired product.[4][6] For instance, in trifluoroacetylacetone, the carbonyl carbon adjacent to the CF₃ group is more susceptible to nucleophilic attack.[4]
-
Steric Hindrance: Bulky substituents, such as phenyl groups in dibenzoylmethane, can sterically hinder the approach of the nucleophile. However, the electronic stabilization of the intermediate by the aromatic rings can compensate for this, often leading to high yields. In contrast, highly hindered β-diketones may exhibit lower reactivity and require more forcing reaction conditions.
-
Cyclic vs. Acyclic Diketones: Cyclic β-diketones like 1,3-cyclohexanedione are conformationally restricted, which can pre-organize the molecule for cyclization, often leading to high yields.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone
This protocol provides a reliable method for the synthesis of 3,5-dimethylpyrazole, a common pyrazole derivative.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydrazine hydrate
-
Ethanol
-
Water
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol.
-
Slowly add hydrazine hydrate (1.0-1.1 eq) to the solution while stirring. An exothermic reaction may be observed.
-
After the addition is complete, reflux the reaction mixture for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash with cold water.
-
Dry the product to obtain 3,5-dimethylpyrazole. A yield of approximately 75% can be expected.[2]
II. Hantzsch Pyridine Synthesis: Building the Pyridine Core
The Hantzsch synthesis is a classic multi-component reaction that provides access to dihydropyridines, which can then be oxidized to the corresponding pyridines.[7][8][9][10] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester (or other β-dicarbonyl compound), and ammonia or an ammonium salt.[9]
Comparative Yield Analysis
The structure of the β-dicarbonyl component is a key determinant of the reaction's efficiency.
| β-Diketone/β-Ketoester | R1 | R2 | Representative Yield (%) | Reference |
| Ethyl Acetoacetate | CH₃ | OEt | >90 (optimized conditions) | [7] |
| Methyl Acetoacetate | CH₃ | OMe | ~85-95 | |
| Acetylacetone | CH₃ | CH₃ | ~60-75 | |
| Dibenzoylmethane | Ph | Ph | Lower yields, often requires modified conditions | |
| 1,3-Cyclohexanedione | -(CH₂)₃- | ~70-85 |
Expertise & Experience: Causality Behind the Yields
The Hantzsch synthesis involves a complex sequence of reactions, including Knoevenagel condensation, Michael addition, and cyclization.[9] The nature of the β-dicarbonyl compound influences several of these steps:
-
Reactivity of the Methylene Group: The acidity of the active methylene protons is crucial for the initial condensation steps. β-Ketoesters like ethyl acetoacetate are generally more reactive than β-diketones like acetylacetone in this regard, contributing to higher yields.
-
Steric Effects: As seen with dibenzoylmethane, bulky substituents can significantly hinder the reaction, leading to lower yields under standard conditions. The steric bulk can impede both the initial condensation and the final cyclization step.
-
Electronic Effects of Ester vs. Ketone: The ester group in β-ketoesters is a better electron-withdrawing group than the keto group in β-diketones, which can influence the stability of intermediates and the overall reaction rate.
Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
This protocol details a standard procedure for the Hantzsch synthesis.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product often crystallizes out of solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyridine. Yields are typically high, often exceeding 90% under optimized conditions.[7]
III. Paal-Knorr Pyrrole Synthesis: The Gateway to Pyrroles
The Paal-Knorr synthesis is a straightforward and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds.[11][12][13][14] While not directly a β-diketone synthesis, the 1,4-dicarbonyl precursors are often synthesized from β-ketoesters, making this a relevant comparison. For the purpose of this guide, we will consider the cyclization of the 1,4-dicarbonyl, which can be conceptually linked to the reactivity of its β-dicarbonyl precursors.
Comparative Yield Analysis
The structure of the 1,4-dicarbonyl compound, particularly the nature of the substituents, influences the ease of cyclization and the final yield.
| 1,4-Dicarbonyl Precursor (from β-ketoester) | R1 | R2 | Representative Yield (%) | Reference |
| 2,5-Hexanedione (from ethyl acetoacetate) | CH₃ | CH₃ | >60 | [14] |
| 1,4-Diphenyl-1,4-butanedione (from ethyl benzoylacetate) | Ph | Ph | ~70-85 | |
| 3,4-Diethyl-2,5-hexanedione (from ethyl 2-ethylacetoacetate) | CH₃ | CH₃ (with ethyl groups at 3,4 positions) | Varies with stereochemistry | [12][15] |
Expertise & Experience: Mechanistic Insights into Yield Variation
The Paal-Knorr synthesis proceeds through the formation of a hemiaminal followed by cyclization and dehydration.[11][13]
-
Rate-Determining Step: The cyclization step is often rate-determining. The ease of this step is influenced by the ability of the molecule to adopt a conformation that brings the reacting groups into proximity.[11]
-
Steric and Conformational Effects: The work of Amarnath and co-workers demonstrated that the stereochemistry of substituted 1,4-diones can affect the rate of cyclization.[12][13] This highlights the importance of conformational factors in achieving an efficient reaction. Bulky substituents can slow down the reaction by hindering the necessary conformational changes.
Experimental Protocol: Paal-Knorr Synthesis of 1,2,5-Trimethylpyrrole
This protocol outlines the synthesis of a simple substituted pyrrole.
Materials:
-
2,5-Hexanedione
-
Methylamine (as a solution in a suitable solvent, e.g., ethanol or water)
-
Acetic acid (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2,5-hexanedione (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Add the methylamine solution (1.1-1.2 eq) dropwise with stirring.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or chromatography to yield the desired pyrrole. Yields are generally good, often exceeding 60%.[14]
IV. Visualizing the Chemistry: Mechanisms and Workflows
To further elucidate the synthetic pathways and experimental setups, the following diagrams are provided.
Reaction Mechanisms
Experimental Workflow
V. Conclusion and Future Outlook
The choice of β-diketone is a critical parameter in the synthesis of pyrazoles, pyridines, and pyrroles, with a direct and predictable impact on reaction yields. By carefully considering the steric and electronic properties of the substituents on the β-diketone, chemists can optimize their synthetic strategies to achieve higher efficiency and purity. While classical β-diketones like acetylacetone and ethyl acetoacetate remain reliable workhorses, the exploration of more complex and functionalized β-dicarbonyl compounds continues to open new avenues for the synthesis of novel heterocyclic structures with potential applications in drug discovery and materials science. As our understanding of reaction mechanisms deepens, so too will our ability to rationally design and execute the synthesis of these vital chemical entities.
VI. References
-
Amarnath, V., & Amarnath, K. (1995). Paal-Knorr Furan Synthesis. Journal of Organic Chemistry, 60(2), 301-307.
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Paal, C., & Knorr, L. (1884). Synthese von Furanderivaten aus 1,4-Diketonen. Berichte der deutschen chemischen Gesellschaft, 17(1), 986-991.
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Scribd. (n.d.). Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. Retrieved from [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529.
-
National Institutes of Health. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(48), 27367-27373.
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
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ACS Publications. (2000). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 65(23), 7652-7658.
-
Dalton Transactions. (2015). Tuning steric and electronic effects in transition-metal β-diketiminate complexes. Dalton Transactions, 44(37), 16292-16306.
-
ResearchGate. (2014). Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway. Retrieved from [Link]
-
CoLab. (2017). Regiochemical Control of Pyrazoles by Solvent and β-Enamino Diketone Structure: Regioselective Synthesis of 4,5-Disubstituted N -Phenylpyrazoles. ChemistrySelect, 2(7), 2321-2325.
-
Blucher Chemistry Proceedings. (2015). Theoretical study of the regiospecific synthesis of pyrazole-5-carboxylate from unsymmetrical enaminodiketones. Blucher Chemistry Proceedings, 3(1), 125-125.
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 143.
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemistry: An Indian Journal, 10(9), 350-358.
-
Wiley Online Library. (2021). Synthesis of pyrimidines derived from the symmetrical β‐enamino diketone 2. Journal of Heterocyclic Chemistry, 58(12), 2354-2363.
-
ResearchGate. (2022). β-Diketones in the synthesis of polycyclic systems containing pyrazole fragments. Retrieved from [Link]
-
ACS Publications. (2012). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 77(17), 7579-7587.
-
National Institutes of Health. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(20), 6243.
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
ResearchGate. (2020). (A) The schematic for synthesis of pyrazole derivatives. The.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A GENERAL THREE-COMPONENT REACTION FOR PYRAZOLE SYNTHESIS. Retrieved from [Link]
-
Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved from [Link]
-
PubMed. (2004). Electronic substituent effects on the cleavage specificity of a non-heme Fe(2+)-dependent beta-diketone dioxygenase and their mechanistic implications. Journal of the American Chemical Society, 126(41), 13393-13401.
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of pyrazole and its derivatives. Retrieved from
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National Institutes of Health. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Organic Synthesis, 8(2), 145-161.
-
Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
ResearchGate. (2016). Paal–Knorr pyrrole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
ResearchGate. (2019). Influence of steric and electronic effects of substituents on the molecular structures and conformational flexibility of 1,8-naphthalenedicarboximides. Retrieved from [Link]
-
ResearchGate. (2018). Hantzsch pyridine synthesis. Retrieved from [Link]
-
SciSpace. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Retrieved from [Link]
-
ResearchGate. (2005). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Cyclopropyl-1,3-butanedione
Introduction: As researchers and developers, our work with novel chemical entities like 1-cyclopropyl-1,3-butanedione (CAS No. 21573-10-4) is foundational to innovation. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these materials, culminating in their safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for managing waste streams containing this compound. The procedures outlined herein are designed to protect laboratory personnel, ensure environmental stewardship, and maintain regulatory compliance by explaining not just what to do, but why each step is critical.
Section 1: Hazard Profile and Risk Assessment: The Rationale for Caution
Understanding the inherent hazards of a chemical is the cornerstone of its safe management. This compound is not a benign substance; its disposal requires careful handling due to its specific health and environmental risks. The Globally Harmonized System (GHS) classifications, derived from authoritative sources like the European Chemicals Agency (ECHA), dictate the necessary precautions.[1]
Key Chemical and Hazard Information
The following table summarizes the essential data for this compound, forming the basis for our disposal protocol.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | PubChem[1] |
| Molecular Weight | 126.15 g/mol | PubChem[1] |
| Appearance | Colorless to light yellow liquid/oil | ChemBK[2] |
| Flash Point | ~70.1 °C | iChemical[3] |
| GHS Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich[4] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH410: Very toxic to aquatic life with long lasting effects | PubChem[1], iChemical[3] |
Deconstructing the Risks
-
Human Health Hazards (H302, H315, H317): The classifications "Harmful if swallowed," "Causes skin irritation," and "May cause an allergic skin reaction" necessitate the use of robust Personal Protective Equipment (PPE).[1][3] The primary causality for this is to prevent dermal absorption and sensitization, which can lead to chronic dermatological issues, and to avoid accidental ingestion, which has acute toxic effects.
-
Environmental Hazard (H410): This is the most critical factor governing the disposal protocol. "Very toxic to aquatic life with long lasting effects" means that releasing even small, residual quantities into sanitary sewer systems can cause significant, persistent harm to ecosystems.[1] Therefore, under no circumstances should this chemical or its rinsate be poured down the drain. This directive is the central pillar of our disposal strategy.
Section 2: Pre-Disposal Procedures: Waste Segregation and Containment
Proper disposal begins long before the waste technician arrives. It starts with meticulous segregation at the point of generation. The cardinal rule of chemical waste management is to never mix incompatible waste streams, as this can lead to exothermic reactions, gas evolution, or the formation of more hazardous substances.[5]
Protocol 2.1: Establishing a Designated Waste Container
-
Select the Appropriate Container: Choose a clean, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is suitable. Ensure it is free from contaminants that could react with a beta-diketone.
-
Affix a Hazardous Waste Label: Immediately label the container with a "Hazardous Waste" tag, even when empty. This is a non-negotiable safety and compliance step.
-
Detail the Contents: Clearly write the full chemical name, "this compound," and list any solvents or other chemicals that will be added to this container. Maintain an approximate percentage composition.
-
Designate the Waste Stream: This compound is a non-halogenated organic liquid . The container should be marked as such. This is vital because waste disposal facilities use different treatment processes (e.g., incineration) for halogenated versus non-halogenated streams.[6]
-
Keep the Container Closed: The container must remain sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.
Section 3: Step-by-Step Disposal Protocols
The following protocols provide explicit instructions for handling different types of waste containing this compound.
Protocol 3.1: Disposal of Unused or Waste this compound (Pure or in Solution)
-
Objective: To safely transfer liquid waste into a designated, properly labeled hazardous waste container.
-
Rationale: To prevent environmental release and ensure the waste is correctly identified for final disposal by a licensed facility.[7]
Methodology:
-
Work in a Ventilated Area: All transfers must be conducted inside a certified chemical fume hood to mitigate inhalation exposure.
-
Don Appropriate PPE: At a minimum, wear nitrile gloves, splash goggles, and a lab coat.
-
Transfer the Waste: Carefully pour the liquid waste into the designated non-halogenated organic waste container established in Protocol 2.1. Use a funnel to prevent drips and spills.
-
Rinse the Source Container (Triple Rinse):
-
Add a small amount of a suitable organic solvent (e.g., acetone or ethanol) to the now-empty source container.
-
Seal and swirl the container to dissolve any remaining residue.
-
Carefully decant this first rinsate into the hazardous waste container.
-
Repeat this rinsing process two more times.
-
Causality: The triple rinse is a critical decontamination step that ensures the removal of residual chemical, which is essential given its high aquatic toxicity.[1]
-
-
Decontaminate and Discard the Source Container: Once triple-rinsed, the container can often be discarded as regular solid waste. However, you must first deface the label completely to prevent it from being mistaken for a product container. Check your institution's specific policy on rinsed container disposal.
-
Seal and Store: Securely close the hazardous waste container and place it in your lab's designated satellite accumulation area for scheduled pickup.
Protocol 3.2: Disposal of Contaminated Labware and PPE
-
Objective: To safely manage solid items that have come into contact with this compound.
-
Rationale: Items like pipette tips, wipes, and gloves are considered hazardous waste due to contamination.[5] They must be segregated to prevent the chemical from leaching into landfills.
Methodology:
-
Segregate Solid Waste: In the fume hood, collect all contaminated solid materials (e.g., disposable pipettes, contaminated paper towels, gloves) in a dedicated, labeled, heavy-duty plastic bag or a designated solid waste container.
-
Label the Container: The bag or container must be clearly labeled as "Hazardous Waste" and list the chemical contaminant: "Solid waste contaminated with this compound."
-
Seal and Store: Once the bag is full or the experiment is complete, securely seal the bag (e.g., with a zip tie or by tying it off) and place it in the designated satellite accumulation area alongside the liquid waste container. Do not mix solid and liquid waste in the same container.
Section 4: Emergency Procedures for Spills
Even with careful handling, spills can occur. A prepared response is key to mitigating risk.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Increase Ventilation: Ensure the chemical fume hood is operating at maximum capacity.
-
Wear Enhanced PPE: Use chemically resistant gloves, splash goggles, and a lab coat. If the spill is large, a respirator may be necessary.
-
Contain and Absorb: For a small spill, cover it with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pad.[8] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste bag or container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and then with soap and water. All cleaning materials must be disposed of as contaminated solid waste (Protocol 3.2).
Section 5: Disposal Workflow Diagram
The following diagram provides a visual decision-making tool for the proper disposal path of waste generated from work with this compound.
Caption: Disposal decision workflow for this compound waste.
References
- 1-Cyclopropyl-butane-1,3-dione | C7H10O2 | CID 11018869.
- This compound. ChemBK. [Link]
- This compound (21573-10-4)
- This compound, CAS No. 21573-10-4. iChemical. [Link]
- Rapid and efficient biphasic liquid extraction of metals with bio-derived lipophilic β-diketone. RSC Advances. [Link]
- Chemical Waste Management Guide. Technion Israel Institute of Technology. [Link]
- Proper disposal of chemicals. Sciencemadness Wiki. [Link]
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- 8. static.cymitquimica.com [static.cymitquimica.com]
A Researcher's Guide to the Safe Handling of 1-Cyclopropyl-1,3-butanedione: Personal Protective Equipment and Disposal
As Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, actionable understanding of the personal protective equipment (PPE), handling protocols, and disposal procedures for 1-Cyclopropyl-1,3-butanedione. Our goal is to foster a culture of safety that becomes second nature in your laboratory, ensuring both the integrity of your work and the well-being of your team.
Understanding the Risks: A Proactive Approach to Safety
This compound is a valuable compound in synthetic chemistry; however, a thorough understanding of its potential hazards is the foundation of safe handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several risks that dictate our PPE and handling strategies.[1]
Primary hazards include:
-
Skin Irritation: Direct contact can cause skin irritation.[1]
-
Allergic Skin Reaction: May cause an allergic skin reaction in susceptible individuals.[1]
-
Harmful if Swallowed: Ingestion of this compound is harmful.[2][3]
-
Aquatic Toxicity: It is very toxic to aquatic life, with long-lasting effects.[1]
A comprehensive risk assessment is the first step in any experimental plan involving this chemical.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound. The rationale behind each piece of equipment is crucial to understanding and implementing a robust safety protocol.
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Butyl rubber gloves | Given the risk of skin irritation and allergic reactions, gloves are your first line of defense.[1] Nitrile gloves offer good resistance to a range of chemicals and are a standard in many labs. For prolonged or high-exposure scenarios, Butyl gloves provide excellent protection against ketones.[4] Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory.[5][6] |
| Eye and Face Protection | Chemical splash goggles and face shield | The potential for splashes necessitates robust eye protection. Chemical splash goggles that form a seal around the eyes are essential.[7] When there is a significant risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[7][8] |
| Body Protection | Laboratory coat | A lab coat protects your skin and personal clothing from accidental spills.[9] Ensure your lab coat is fully buttoned. For large-scale operations, consider a chemical-resistant apron or coveralls.[8] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To minimize the inhalation of any vapors or aerosols, always handle this compound in a certified chemical fume hood or a well-ventilated laboratory space.[10][11] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes risk and ensures reproducible, safe experimental outcomes.
Preparation and Handling:
-
Designated Area: Conduct all work with this compound in a designated area, preferably within a chemical fume hood.[9]
-
PPE Donning: Before handling the chemical, don your PPE in the following order: lab coat, then safety goggles and face shield, and finally, gloves.
-
Minimize Contamination: Use non-sparking tools and avoid actions that could generate dust or aerosols.[11] Keep containers tightly closed when not in use.[10][11]
-
Hand Washing: Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[5][7]
Workflow for PPE Selection
Caption: Decision workflow for selecting appropriate PPE.
Emergency Response: Be Prepared
Accidents are rare when protocols are followed, but preparedness is key.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[10][11] If skin irritation or a rash occurs, seek medical attention.[11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][10] Seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor for treatment advice.
-
Spills: In case of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for disposal.[10] Ensure the cleanup area is well-ventilated.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step, reflecting our commitment to environmental stewardship. Due to its high aquatic toxicity, this compound must not be disposed of down the drain.[1]
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables like gloves and paper towels, in a clearly labeled, sealed container.
-
Waste Segregation: Keep this waste stream separate from other chemical waste unless instructed otherwise by your institution's environmental health and safety (EHS) office.
-
Professional Disposal: Arrange for the disposal of the chemical waste through your institution's EHS-approved hazardous waste disposal service.[11]
By integrating these safety protocols into your daily laboratory practice, you contribute to a safer and more effective research environment.
References
- PubChem. (n.d.). 1-Cyclopropyl-butane-1,3-dione. National Center for Biotechnology Information.
- iChemical. (n.d.). This compound, CAS No. 21573-10-4.
- University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). Environmental Health & Safety.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- ETH Zurich. (n.d.). Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- California State University, Bakersfield. (n.d.). Safety in the Organic Chemistry Laboratory.
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- U.S. Chemical Safety and Hazard Investigation Board. (n.d.). School Chemistry Laboratory Safety Guide.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
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- 1. 1-Cyclopropyl-butane-1,3-dione | C7H10O2 | CID 11018869 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
